molecular formula C11H18N2O2 B8220412 trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Cat. No.: B8220412
M. Wt: 210.27 g/mol
InChI Key: LHUKLMWDVACRKQ-IUCAKERBSA-N
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Description

Trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-cyanocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUKLMWDVACRKQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate .

CAS Focus: 1932406-70-6 (Note on Stereochemistry) | Role: Advanced Pharmaceutical Intermediate[1]

Executive Summary

This compound is a critical carbocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators.[1] Its structural core—a 1,3-disubstituted cyclopentane ring—provides a rigid scaffold that orients pharmacophores (such as pyrrolopyrimidine or imidazopyridine motifs) into specific binding pockets with high stereochemical fidelity.[1]

This guide addresses the synthesis, purification, and characterization of the trans isomer, while explicitly resolving the registry confusion regarding CAS 1932406-70-6.

Chemical Identity & Stereochemical Resolution

A critical distinction must be made regarding the CAS registry numbers for this compound class. Chemical databases frequently index the cis and trans isomers under different identifiers.[1]

Identity Profile
PropertyDetail
Chemical Name trans-tert-butyl (3-cyanocyclopentyl)carbamate
Common Name trans-N-Boc-3-aminocyclopentanecarbonitrile
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
Stereochemistry trans-1,3-disubstituted cyclopentane (Racemic or Chiral)
Key Functional Groups Secondary Carbamate (Boc), Nitrile (Cyano)
The CAS Registry Divergence (Critical Alert)

Researchers must exercise caution when sourcing this material:

  • CAS 1932406-70-6: Formally assigned to the (1R,3S)-cis isomer in major registries (e.g., PubChem, chemical catalogs).[1] In the (1R,3S) configuration, the carbamate and nitrile groups are on the same face of the ring (meso-like relationship in terms of facial selectivity, though chiral due to substitution).[1]

  • CAS 875898-89-8: Typically assigned to the trans isomer (racemic).[1][2]

  • Target Isomer: This guide focuses on the trans isomer (substituents on opposite faces), as requested, which is the thermodynamically preferred scaffold for many kinase inhibitor docking studies.[1]

Synthetic Route Design

The synthesis of the trans isomer generally proceeds via the functionalization of cyclopentanone derivatives.[1] The most robust pathway involves the construction of the 3-substituted cyclopentanone followed by reductive amination.[1]

Retrosynthetic Analysis

The trans-carbamate is derived from 3-aminocyclopentanecarbonitrile , which is synthesized from 3-cyanocyclopentanone .[1] The stereocenter at C1 is established during the reductive amination step, typically yielding a mixture of cis and trans isomers that requires separation.[1]

Step-by-Step Protocol
Step 1: Michael Addition (Synthesis of 3-cyanocyclopentanone)

Reagents: Cyclopent-2-enone, Diethylaluminum cyanide (Et₂AlCN) or TMSCN/Base.[1] Mechanism: 1,4-Conjugate addition.

  • Cool a solution of cyclopent-2-enone in toluene to 0°C.

  • Add Et₂AlCN (1.1 equiv) dropwise to control exotherm.[1]

  • Stir at ambient temperature for 2–4 hours.

  • Quench: Carefully add NaOH (1N) to hydrolyze aluminum salts.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield: ~85-90% of 3-cyanocyclopentanone.[1]

Step 2: Reductive Amination & In-Situ Protection

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Boc anhydride (Boc₂O).[1] Rationale: Direct reductive amination yields the primary amine.[1] In-situ Boc protection prevents side reactions (dimerization) and facilitates handling.[1]

  • Dissolve 3-cyanocyclopentanone in MeOH.

  • Add NH₄OAc (10 equiv) and stir for 30 min to form the imine.

  • Add NaBH₃CN (1.5 equiv) portion-wise.[1] Stir for 12–16 hours.[1]

  • Protection: Add Boc₂O (1.2 equiv) and Et₃N (2 equiv) directly to the reaction mixture. Stir for 4 hours.

  • Workup: Concentrate MeOH, dilute with water, extract with DCM.

  • Result: A mixture of cis and trans isomers (typically ~40:60 to 60:40 ratio depending on conditions).[1]

Step 3: Isomer Separation (Purification)

The trans isomer is often less soluble or has a distinct polarity.[1]

  • Method A (Crystallization): Triturate the crude solid with hexanes/diethyl ether.[1] The trans isomer often crystallizes preferentially or remains in the mother liquor depending on the exact crystal packing forces (empirical determination required).[1]

  • Method B (Column Chromatography): Silica gel chromatography using a Gradient of 10-40% EtOAc in Hexanes.[1] The cis and trans isomers typically have a

    
     of 0.1–0.15.[1]
    
Visualization of Synthesis Workflow

SynthesisWorkflow Start Cyclopent-2-enone Inter1 3-Cyanocyclopentanone (Michael Addition) Start->Inter1 Et2AlCN or TMSCN Inter2 3-Aminocyclopentane- carbonitrile (Cis/Trans) Inter1->Inter2 NH4OAc, NaBH3CN Crude Crude N-Boc Mixture (Cis + Trans) Inter2->Crude Boc2O, Et3N Final Trans-tert-butyl (3-cyanocyclopentyl)carbamate Crude->Final Chromatography or Crystallization

Figure 1: Synthetic pathway from cyclopentenone to the target trans-carbamate.

Analytical Characterization & Quality Control

To ensure the isolation of the correct trans stereoisomer, Nuclear Magnetic Resonance (NMR) is the primary validation tool.[1]

1H-NMR Distinctions

The coupling constants (


) of the methine protons on the cyclopentane ring are diagnostic.[1]
  • Trans Isomer: The protons at C1 and C3 are in a pseudo-equatorial/axial relationship relative to the ring pucker.[1] The methine signal attached to the carbamate (-CH-NHBoc) typically appears as a broad multiplet.[1]

  • NOESY (Nuclear Overhauser Effect):

    • Cis: Strong NOE correlation between the H1 and H3 protons (same face).[1]

    • Trans: Weak or absent NOE correlation between H1 and H3.

HPLC Method for Isomer Purity[1]
  • Column: Chiralpak AD-H or OD-H (if resolving enantiomers) or standard C18 for diastereomer separation.[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Gradient: 5% to 95% ACN over 20 min.

  • Detection: UV at 210 nm (amide bond absorption).[1]

Data Summary Table
TestAcceptance Criteria (Trans)
Appearance White to off-white crystalline solid
Purity (HPLC) > 98.0% (AUC)
Diastereomeric Ratio (dr) > 99:1 (Trans:Cis)
Mass Spec (ESI) [M+H]⁺ = 211.28 (calc. 211.[1]14)
1H-NMR (CDCl₃)

1.44 (s, 9H, Boc), 4.10 (m, 1H, CH-N), 2.8-3.0 (m, 1H, CH-CN)

Application in Drug Discovery (JAK Inhibition)

The trans-3-cyanocyclopentyl motif is a bioisostere for 3-aminocyclohexanecarbonitrile or 3-aminocyclobutane scaffolds found in approved JAK inhibitors.[1]

Pharmacophore Logic
  • Rigidity: The cyclopentane ring restricts the conformational entropy of the amine tail, reducing the energy penalty upon binding to the JAK kinase domain.[1]

  • Vector Alignment: The trans orientation directs the nitrile group (a hydrogen bond acceptor) into a specific pocket (often the solvent-exposed region or a ribose-binding pocket) while the amine (attached to the heteroaryl core) anchors the molecule to the hinge region.[1]

Signaling Pathway Context

The compound acts as a linker in molecules that inhibit the JAK-STAT pathway.[1]

JAKPathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2/JAK3 (Target of Inhibitor) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Inhibitor Drug-Linker Conjugate (Contains Trans-Carbamate) Inhibitor->JAK Blocks ATP Site

Figure 2: Mechanism of action for JAK inhibitors utilizing the cyclopentyl scaffold.[1]

Safety and Handling

  • Hazards: The compound contains a nitrile group; while covalently bonded, standard precautions for cyanides should be observed during synthesis (especially Step 1 involving Et₂AlCN).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is minimal but moisture protection is recommended.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood during the Michael addition and reductive amination steps.[1]

References

  • Chemical Identity & CAS: PubChem.[1] tert-Butyl ((1R,3S)-3-cyanocyclopentyl)carbamate (CAS 1932406-70-6).[1][2] National Library of Medicine.[1] [Link]

  • Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [Link]

  • Stereochemical Resolution (Analogous Cyclopentanes): Taylor, S. J., et al. "Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers."[1] Journal of Organic Chemistry, 2006, 71(22), 8655-8657.[1][3] [Link]

  • JAK Inhibitor Scaffolds: Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis."[1] Journal of Medicinal Chemistry, 2010, 53(24), 8468–8484.[1] [Link]

Sources

An In-depth Technical Guide to Boc-trans-3-aminocyclopentanecarbonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-trans-3-aminocyclopentanecarbonitrile, a key building block in medicinal chemistry, offers a unique scaffold for the development of novel therapeutics. Its rigid cyclopentane core, coupled with the versatile cyano and Boc-protected amine functionalities, provides a strategic starting point for the synthesis of a diverse range of complex molecules. The trans stereochemistry of the substituents at the 1 and 3 positions of the cyclopentane ring imparts a defined three-dimensional structure, which is crucial for designing molecules with specific binding properties to biological targets.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This allows for selective manipulation of other functional groups within the molecule. The nitrile group serves as a versatile handle for a variety of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring, further expanding the synthetic utility of this scaffold.

This technical guide provides a comprehensive overview of the structure, properties, and a proposed synthetic route for Boc-trans-3-aminocyclopentanecarbonitrile, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of Boc-trans-3-aminocyclopentanecarbonitrile are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₂[3]
Molecular Weight 210.27 g/mol [3]
Appearance Expected to be a solid or oilGeneral knowledge of similar compounds
Solubility Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[2]
Melting Point Not available
Boiling Point Not available

Proposed Synthesis

Synthesis_of_Boc-trans-3-aminocyclopentanecarbonitrile cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Azide Reduction cluster_2 Step 3: Boc Protection cluster_3 Step 4: Nitrile Formation (Mitsunobu Reaction) Cyclopentene_Oxide Cyclopentene Oxide trans_2_azidocyclopentanol trans-2-Azidocyclopentanol Cyclopentene_Oxide->trans_2_azidocyclopentanol NaN₃, NH₄Cl MeOH/H₂O trans_2_aminocyclopentanol trans-2-Aminocyclopentanol trans_2_azidocyclopentanol->trans_2_aminocyclopentanol H₂, Pd/C MeOH Boc_trans_2_aminocyclopentanol Boc-trans-2-aminocyclopentanol trans_2_aminocyclopentanol->Boc_trans_2_aminocyclopentanol (Boc)₂O, Et₃N DCM Boc_trans_3_aminocyclopentanecarbonitrile Boc-trans-3-aminocyclopentanecarbonitrile Boc_trans_2_aminocyclopentanol->Boc_trans_3_aminocyclopentanecarbonitrile PPh₃, DIAD Acetone Cyanohydrin, THF

Figure 1: Proposed synthetic route for Boc-trans-3-aminocyclopentanecarbonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of trans-2-Azidocyclopentanol

The synthesis begins with the regioselective and stereoselective ring-opening of cyclopentene oxide. The use of sodium azide with a proton source like ammonium chloride in a protic solvent mixture is expected to proceed via an SN2 mechanism, leading to the formation of the trans product.[4][5]

  • Procedure: To a solution of cyclopentene oxide (1.0 eq) in a mixture of methanol and water (4:1, 0.5 M) is added sodium azide (1.5 eq) and ammonium chloride (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford trans-2-azidocyclopentanol, which can be used in the next step without further purification.

Step 2: Synthesis of trans-2-Aminocyclopentanol

The azide group is a versatile precursor to a primary amine. A standard and efficient method for this transformation is catalytic hydrogenation.

  • Procedure: The crude trans-2-azidocyclopentanol (1.0 eq) is dissolved in methanol (0.2 M) in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield trans-2-aminocyclopentanol.

Step 3: Synthesis of tert-Butyl (trans-2-hydroxycyclopentyl)carbamate (Boc-trans-2-aminocyclopentanol)

Protection of the amino group with a Boc group is a standard procedure in organic synthesis, typically achieved using di-tert-butyl dicarbonate ((Boc)₂O).[1]

  • Procedure: To a solution of trans-2-aminocyclopentanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Boc-trans-2-aminocyclopentanol.

Step 4: Synthesis of Boc-trans-3-aminocyclopentanecarbonitrile

The final step involves the conversion of the hydroxyl group to a nitrile. A reliable method for this transformation is the Mitsunobu reaction, which proceeds with inversion of stereochemistry. Using acetone cyanohydrin as the cyanide source under Mitsunobu conditions provides a safe and effective way to introduce the nitrile functionality.[6]

  • Procedure: To a solution of Boc-trans-2-aminocyclopentanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. After stirring for 15 minutes, acetone cyanohydrin (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield Boc-trans-3-aminocyclopentanecarbonitrile. The inversion of stereochemistry at the hydroxyl-bearing carbon results in the desired trans relationship between the Boc-amino and cyano groups.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the cyclopentane ring protons, the Boc group, and the proton attached to the nitrogen. The protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region. The nine protons of the tert-butyl group will give a sharp singlet around 1.4 ppm. The NH proton of the carbamate will likely appear as a broad singlet or a doublet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The nitrile carbon is expected to appear in the range of 115-125 ppm. The carbonyl carbon of the Boc group will resonate around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic shifts around 80 ppm and 28 ppm, respectively. The five carbons of the cyclopentane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A sharp, medium-intensity band around 2240 cm⁻¹ is expected for the C≡N stretch of the nitrile group. The N-H stretch of the carbamate will appear as a broad band in the region of 3300-3400 cm⁻¹. A strong absorption band around 1680-1700 cm⁻¹ will correspond to the C=O stretch of the carbamate.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) at m/z 211.28, corresponding to the molecular formula C₁₁H₁₈N₂O₂. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene, and other fragments characteristic of the cyclopentane ring.

Applications in Drug Discovery

The Boc-trans-3-aminocyclopentanecarbonitrile scaffold is of significant interest to medicinal chemists due to its potential to serve as a building block for a wide array of biologically active molecules. The defined stereochemistry and the presence of two orthogonal functional groups allow for the systematic exploration of chemical space in drug discovery programs.

The nitrile group can be transformed into a primary amine, which can then be further functionalized to introduce various pharmacophoric groups. Alternatively, hydrolysis of the nitrile to a carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be elaborated to introduce further diversity.

The rigid cyclopentane core helps to pre-organize the appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for a given biological target. This is particularly important in the design of enzyme inhibitors and receptor ligands where a precise three-dimensional arrangement of functional groups is required for optimal interaction.

Safety and Handling

While a specific safety data sheet for Boc-trans-3-aminocyclopentanecarbonitrile is not available, general laboratory safety precautions should be followed when handling this compound. Based on the safety data for related compounds like tert-butyl carbamate, it is advisable to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][7] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area with plenty of water.

Conclusion

Boc-trans-3-aminocyclopentanecarbonitrile is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery. This technical guide has provided an in-depth overview of its structure, physicochemical properties, and a plausible, detailed synthetic route. The proposed synthesis is based on well-established and reliable chemical transformations, offering a practical approach for the preparation of this important intermediate. The expected spectroscopic data will aid in the characterization of the synthesized compound. The strategic importance of this scaffold in medicinal chemistry underscores its potential for the development of novel therapeutics.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • OSTI.gov. Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) | Download Scientific Diagram. [Link]

  • Google Patents.
  • PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • Google Patents. Improved preparation process of 2-Butyl-1,3-diazapira[8][8]nonane-1-en-4-one.

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • ResearchGate. Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • PMC. Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. [Link]

  • PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]

  • OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

Technical Analysis of C₁₁H₁₈N₂O₂: Structural Diversity and Carbamate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical space defined by the formula C₁₁H₁₈N₂O₂ , focusing on its relevance to carbamate chemistry, structural isomerism, and synthetic pathways.

Molecular Identity & Physicochemical Profile[1][2][3]

The molecular formula C₁₁H₁₈N₂O₂ defines a specific chemical space occupied by several structural isomers with distinct functional roles in medicinal chemistry and polymer science. While often associated with carbamate derivatives due to the presence of nitrogen and oxygen, the most chemically significant isomer with this exact formula is 2,4,4-Trimethylhexamethylene diisocyanate (TMDI) , a critical precursor in the synthesis of polyurethane carbamates.

Quantitative Data Summary
ParameterValueUnitNotes
Molecular Formula C₁₁H₁₈N₂O₂-Exact composition
Molecular Weight 210.27 g/mol Monoisotopic Mass: 210.1368 Da
Element Count C: 11, H: 18, N: 2, O: 2-Nitrogen/Oxygen ratio 1:1
Degree of Unsaturation 4-Indicates rings or pi-bonds
Key Isomers TMDI (Diisocyanate)-Industrial carbamate precursor
Gancidin W-Natural diketopiperazine (Non-carbamate)
Degree of Unsaturation (DoU) Analysis

Understanding the DoU is critical for deducing potential structures for "C₁₁H₁₈N₂O₂ carbamates."



  • Implication for Carbamates: A standard linear carbamate group (

    
    ) contributes 1 DoU. A C₁₁H₁₈N₂O₂ carbamate must therefore contain 3 additional degrees of unsaturation  (e.g., three rings, one benzene ring, or a combination of double bonds).
    
  • Constraint: A benzene ring requires 4 DoU. A molecule containing a benzene ring and a carbamate group (Total DoU ≥ 5) cannot fit the formula C₁₁H₁₈N₂O₂. Thus, C₁₁H₁₈N₂O₂ carbamates are strictly non-aromatic (aliphatic or cycloaliphatic).

Structural Isomers & Functional Classification

The Carbamate Precursor: TMDI

2,4,4-Trimethylhexamethylene diisocyanate (TMDI) is the primary industrial isomer. It is an aliphatic diisocyanate used to synthesize light-stable polyurethanes (carbamate polymers).

  • Structure: An aliphatic chain with two isocyanate (-N=C=O) groups.

  • Relevance: It reacts with diols to form polycarbamates.

The Biological Isomer: Gancidin W

Gancidin W (Cyclo(Leu-Pro)) shares the exact formula C₁₁H₁₈N₂O₂ but is a diketopiperazine , not a carbamate.[1] Researchers must distinguish between these structural classes during mass spectrometry screening, as they share the same parent ion (


).
Theoretical Carbamate Derivatives

To engineer a true carbamate with this formula, one would synthesize an amino-carbamate or a cyclic carbamate fitting the DoU=4 constraint.

  • Example Scaffold: An adamantane derivative (DoU=3) with a carbamate linkage (DoU=1).

Synthetic Pathways: From Precursor to Carbamate

The transformation of the C₁₁H₁₈N₂O₂ precursor (TMDI) into a carbamate derivative is a fundamental reaction in drug delivery and material science.

Reaction Mechanism (Isocyanate Route)

The formation of the carbamate linkage involves the nucleophilic addition of an alcohol (


) to the electrophilic carbon of the isocyanate group (

).

CarbamateSynthesis TMDI TMDI (C11H18N2O2) (Diisocyanate Precursor) Transition Tetrahedral Intermediate TMDI->Transition Nucleophilic Attack Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Transition Carbamate Carbamate Derivative (R-NH-CO-O-R) Transition->Carbamate Proton Transfer

Figure 1: Nucleophilic addition mechanism converting isocyanate precursors into stable carbamate linkages.

Experimental Protocol: Synthesis of a TMDI-Derived Bis-Carbamate

Objective: To synthesize a model bis-carbamate from 2,4,4-trimethylhexamethylene diisocyanate (TMDI) for characterization.[2][3][4][5]

Reagents:

  • TMDI (C₁₁H₁₈N₂O₂): 1.0 eq

  • Methanol (dry): Excess (Solvent/Reactant)

  • Dibutyltin dilaurate (DBTDL): 0.1 mol% (Catalyst)

  • Dichloromethane (DCM): Solvent

Methodology:

  • Preparation: Dissolve 2.10 g (10 mmol) of TMDI in 20 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 0.1 mol% DBTDL catalyst to the solution.

  • Addition: Dropwise add methanol (2.0 eq or excess) at 0°C to control the exotherm.

  • Reflux: Allow the mixture to warm to room temperature and reflux at 40°C for 4 hours.

  • Monitoring: Monitor reaction progress via FT-IR.

    • Endpoint: Disappearance of the characteristic isocyanate peak at 2270 cm⁻¹ .

    • Product: Appearance of the carbamate C=O stretch at 1700-1720 cm⁻¹ .

  • Purification: Evaporate solvent under reduced pressure. Recrystallize from hexane/ethyl acetate.

Analytical Characterization

Validating the identity of C₁₁H₁₈N₂O₂ derivatives requires a multi-modal approach to distinguish between isocyanates, carbamates, and diketopiperazine isomers.

Mass Spectrometry (LC-MS)
  • Target Ion: Look for the protonated molecular ion

    
    .
    
  • Expected m/z: 211.14

  • Differentiation:

    • Carbamates: Often show fragments corresponding to the loss of the alcohol group (

      
      ) or decarboxylation.
      
    • Isocyanates: May show hydrolysis products if not strictly anhydrous.

Infrared Spectroscopy (FT-IR)

This is the most definitive rapid test for functional group validation.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Isocyanate (-N=C=O) 2250 - 2270Very strong, sharp peak (Present in TMDI)
Carbamate (C=O) 1680 - 1740Strong carbonyl stretch
Carbamate (N-H) 3300 - 3450Broad stretch (H-bonded)
Amide II (N-H) 1520 - 1550Bending vibration (Specific to amides/carbamates)

Applications in Drug Development

While C₁₁H₁₈N₂O₂ itself is often a precursor, carbamate derivatives are a potent class of pharmacophores.

  • Acetylcholinesterase (AChE) Inhibitors: Carbamates mimic acetylcholine, carbamylating the active site serine residue.

    • Note: Unlike the irreversible phosphorylation by organophosphates, carbamylation is slowly reversible, making them safer therapeutic agents (e.g., for Myasthenia Gravis).

  • Prodrug Design: The carbamate linkage is stable at physiological pH but susceptible to specific esterases. This allows for the controlled release of amine-containing drugs (e.g., amphetamines or amino acids) from a lipophilic carrier.

  • Peptidomimetics: Cyclic carbamates and ureas (structurally related to the C₁₁H₁₈N₂O₂ isomer Gancidin W) are used to constrain peptide backbones, improving bioavailability and resistance to proteolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155025288, (8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Gancidin W). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Substance Details: Hexane, 1,6-diisocyanato-2,4,4-trimethyl- (TMDI). EPA Substance Registry Services. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Distinguishing Stereoisomers: A Comprehensive Analysis of cis- and trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and molecular research, the precise control and characterization of stereochemistry are not merely academic exercises; they are fundamental to ensuring safety, efficacy, and reproducibility. Geometric isomers, such as the cis and trans forms of tert-butyl N-(3-cyanocyclopentyl)carbamate, can exhibit profoundly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth technical examination of the structural, spectroscopic, and analytical differences between these two isomers. We will explore the underlying principles that govern their distinct characteristics and present field-proven methodologies for their unambiguous differentiation and separation, empowering researchers to make informed decisions in their synthetic and analytical workflows.

Introduction: The Critical Role of Stereoisomerism

The cyclopentane ring, a common scaffold in medicinal chemistry, can present complex stereochemical challenges when substituted. When two substituents are present on the ring, they can be arranged on the same side (cis) or on opposite sides (trans), giving rise to geometric isomers. While possessing the same molecular formula and connectivity, cis- and trans-tert-butyl N-(3-cyanocyclopentyl)carbamate are distinct chemical entities. The spatial orientation of the tert-butoxycarbonyl (Boc) protecting group and the cyano group dictates the molecule's overall shape, polarity, and ability to interact with biological targets or analytical media. This guide serves as a technical resource for scientists, providing the necessary framework to identify, separate, and characterize these specific isomers.

Molecular Structure and Conformation

The fundamental difference between the cis and trans isomers lies in the three-dimensional arrangement of the substituents on the cyclopentane ring.

  • cis-tert-butyl N-(3-cyanocyclopentyl)carbamate: The Boc-amino group and the cyano group are positioned on the same face of the cyclopentane ring.

  • This compound: The Boc-amino group and the cyano group are positioned on opposite faces of the ring.

This seemingly subtle difference has significant consequences for the molecule's physical and spectroscopic properties.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_node Substituents on Same Side trans_node Substituents on Opposite Sides Isomers Isomers Isomers->cis_node Same Face Isomers->trans_node Opposite Faces

Caption: Logical relationship of substituents in cis and trans isomers.

Comparative Physicochemical and Analytical Properties

The different spatial arrangements of the polar C-N and C=O bonds in the two isomers lead to predictable variations in their physical properties. These differences are the basis for their analytical separation.

Propertycis-Isomertrans-IsomerRationale
Symmetry LowerHigherThe opposing arrangement of substituents in the trans isomer often allows for a higher degree of molecular symmetry.
Dipole Moment HigherLowerIn the cis isomer, the bond dipoles of the cyano and carbamate groups are oriented on the same side, leading to a larger net molecular dipole moment. In the trans isomer, these dipoles are opposed and partially cancel each other out.
Boiling Point Higher (predicted)Lower (predicted)The greater polarity of the cis isomer results in stronger intermolecular dipole-dipole interactions, requiring more energy to overcome.
Melting Point Lower (predicted)Higher (predicted)The higher symmetry of the trans isomer allows for more efficient packing into a crystal lattice, resulting in a higher melting point.
Solubility More soluble in polar solventsMore soluble in non-polar solventsThe "like dissolves like" principle applies; the more polar cis isomer interacts more favorably with polar solvents.
TLC Rf Value LowerHigherOn a polar stationary phase like silica gel, the more polar cis isomer has stronger interactions and thus travels a shorter distance up the plate, resulting in a lower Retention factor (Rf).

Spectroscopic Fingerprints: Unambiguous Isomer Identification

Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), provides the most definitive evidence for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is an exceptionally powerful tool for distinguishing geometric isomers because it is highly sensitive to the local electronic environment and spatial orientation of nuclei.[1]

A. Chemical Shifts (δ): The protons and carbons in the cis and trans isomers exist in different chemical environments and will therefore resonate at different frequencies. The protons on the carbons bearing the substituents (H-1 and H-3) are particularly diagnostic. Due to anisotropic effects, the proton on the same side as a bulky or electronegative group may be shielded or deshielded relative to its counterpart in the other isomer.

B. Coupling Constants (³JHH): The Decisive Factor The most reliable method for distinguishing cis and trans isomers on a saturated ring system is through the analysis of vicinal proton-proton coupling constants (³JHH).[2][3] The magnitude of this coupling is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[2]

  • In the trans isomer, the protons at C-1 and C-3 can have both axial-axial (φ ≈ 180°) and axial-equatorial (φ ≈ 60°) or equatorial-equatorial (φ ≈ 60°) relationships with their neighbors, depending on the ring conformation. An axial-axial coupling is typically large (8-13 Hz).

  • In the cis isomer, the relationships are often restricted to axial-equatorial or equatorial-axial (φ ≈ 60°), resulting in smaller coupling constants (2-5 Hz).

By analyzing the splitting patterns and measuring the J-values for the protons at C-1 and C-3, a definitive assignment can be made.

C. Nuclear Overhauser Effect (NOE) Spectroscopy 2D NOESY (or 1D NOE) experiments can provide unambiguous proof of stereochemistry. An NOE is observed between protons that are close in space (< 5 Å).

  • For the cis isomer, irradiation of the proton at C-1 (attached to the carbon with the NHBoc group) would show an NOE enhancement to the proton at C-3 (attached to the carbon with the CN group), as they are on the same face of the ring.

  • For the trans isomer, no such NOE would be observed between these two protons.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While essential for confirming the presence of functional groups, IR and MS are less effective for primary differentiation of these isomers.

  • IR Spectroscopy: Both isomers will show characteristic absorptions for the N-H bond (~3300 cm⁻¹), the C≡N triple bond (~2250 cm⁻¹, often weak), and the carbamate C=O bond (~1680 cm⁻¹). Minor differences may appear in the fingerprint region (<1500 cm⁻¹) but are generally not used for definitive assignment.

  • Mass Spectrometry: As isomers, both compounds have the same molecular weight and will exhibit the same molecular ion peak in their mass spectra.[4] Fragmentation patterns may show subtle differences in relative ion abundances, but these are typically insufficient for confident stereochemical assignment without reference standards.

Experimental Protocols and Workflows

Protocol: Differentiation of Isomers by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring and analyzing ¹H NMR data to assign the stereochemistry.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal resolution.[2] b. Optimize acquisition parameters, including spectral width, acquisition time, and relaxation delay. c. Use a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Spectral Processing and Analysis: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Carefully phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift axis to the TMS signal (0 ppm) or the residual solvent peak. d. Integrate the signals to determine the relative number of protons. e. Identify the multiplets corresponding to the protons at C-1 and C-3. f. Expand these multiplets and use the spectrometer's software to measure the coupling constants (J-values in Hz) accurately. g. Compare the observed J-values to the expected ranges for cis (small J-values, ~2-5 Hz) and trans (at least one large J-value, ~8-13 Hz) geometries to assign the stereochemistry.

cluster_workflow NMR Differentiation Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 2. Data Acquisition (≥400 MHz Spectrometer) A->B C 3. Spectral Processing (FT, Phasing, Calibration) B->C D 4. Data Analysis (Identify H-1, H-3 signals) C->D E 5. Measure Coupling Constants (J-values in Hz) D->E F 6. Assign Stereochemistry E->F

Sources

trans-3-cyanocyclopentyl carbamate chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Handling, Hazard Profiling, and Process Integration

Substance Identification & Chemical Context

Chemical Name: tert-Butyl ((1R,3S)-3-cyanocyclopentyl)carbamate (Note: "trans-3-cyanocyclopentyl carbamate" typically refers to the N-Boc protected amine intermediate used in JAK inhibitor synthesis, such as Upadacitinib. This guide focuses on this specific pharmacophore.)

CAS Number: 1932406-70-6 (Specific isomer) / 947732-58-3 (Related analog) Molecular Formula:


Molecular Weight:  210.27  g/mol
Structural Class:  Functionalized Cycloalkane / Carbamate-Protected Aminonitrile
Chemical Structure & Reactivity Logic

This molecule contains two distinct functional "handles" that dictate its safety and stability profile:

  • Nitrile Group (-CN): A polar, electron-withdrawing group. While aliphatic nitriles are generally stable, they pose a theoretical risk of metabolic release of cyanide ions (CN⁻) under extreme physiological stress or specific enzymatic cleavage, necessitating specific acute toxicity precautions.

  • Boc-Carbamate (-NH-Boc): An acid-labile protecting group. It provides stability against bases and nucleophiles but renders the compound sensitive to strong acids (e.g., TFA, HCl), which will liberate the free amine salt and isobutylene gas (flammable).

Hazard Identification (GHS Classification)

Based on structural analogs and functional group analysis (QSAR/Read-across).

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][2]Potential metabolic conversion to reactive imines or weak cyanide release.
Skin Irritation Cat. 2H315: Causes skin irritation.[3]Lipophilic carbamate moiety facilitates dermal penetration; local irritation.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1]Direct contact with mucous membranes causes inflammatory response.
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][3]Dust/aerosol inhalation can irritate the upper respiratory tract.
Critical Safety Note: The "Nitrile" Factor

While this compound is not a simple cyanide salt, all nitrile-bearing intermediates should be handled with a "Cyanide Awareness" protocol. In the event of a massive exposure or fire, thermal decomposition can release Hydrogen Cyanide (HCN) gas.

Handling & Storage Protocols

Designed for GLP/GMP Laboratory Environments.

Storage Architecture
  • Temperature: Refrigerate at 2°C to 8°C .

    • Reasoning: Prevents slow hydrolysis of the nitrile or thermal rearrangement of the carbamate over long-term storage.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: Although relatively air-stable, exclusion of moisture prevents hydrolysis of the nitrile to the amide (

      
      ) or carboxylic acid.
      
  • Container: Tightly sealed amber glass or high-density polyethylene (HDPE).

Operational Handling Workflow

HandlingWorkflow Start Start: Weighing/Dispensing PPE PPE Check: Nitrile Gloves (Double), Lab Coat, Safety Glasses Start->PPE Ventilation Engineering Control: Fume Hood Required PPE->Ventilation Solvent Solvent Selection: Avoid Strong Acids (TFA/HCl) Use DCM, EtOAc, or MeOH Ventilation->Solvent Waste Disposal: Segregated Solid Waste (Nitrile/Toxic Stream) Solvent->Waste Post-Experiment

Caption: Operational logic flow for handling Boc-aminonitriles to minimize exposure and chemical degradation.

Emergency Response & First Aid

Self-validating protocols based on functional group reactivity.

Exposure Scenarios
  • Inhalation:

    • Immediate Action: Move to fresh air.[1][2][3]

    • Medical Context: If user reports "almond-like" odor or dizziness, treat as potential cyanide precursor exposure (administer Oxygen if trained/available).

  • Skin Contact:

    • Protocol: Wash with soap and water for 15 minutes.

    • Contraindication: Do not use organic solvents (ethanol/DMSO) to clean skin; this enhances transdermal absorption of the carbamate.

  • Fire Fighting:

    • Hazard:[2][4][5] Thermal decomposition releases NOx (Nitrogen Oxides) and HCN (Hydrogen Cyanide).

    • Action: Firefighters must use SCBA.[6] Use dry chemical or

      
      .[6] Do not use water jet (spreads contamination).[6]
      

Analytical Validation (QC Data)

Researchers should verify the identity of the material using the following expected signals.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (DMSO-d6)

1.38 (s, 9H)
Boc Group: tert-Butyl methyls.

7.10 (d, 1H)
Carbamate NH: Exchangeable proton.

1.50 - 2.20 (m, 6H)
Cyclopentyl Ring: Methylene protons.

2.90 - 3.10 (m, 1H)
Methine (-CH-CN): Alpha to nitrile.
IR Spectroscopy ~2240 cm⁻¹C≡N Stretch: Characteristic weak/sharp band.
~1680-1700 cm⁻¹C=O Stretch: Carbamate carbonyl.
LC-MS [M+H]⁺ = 211.3Protonated molecular ion.
[M+Na]⁺ = 233.3Sodium adduct (common in carbamates).

Synthesis & Application Context

This compound is a critical "chiral building block" for Janus Kinase (JAK) inhibitors. The trans-stereochemistry is vital for the biological activity of the final drug candidate.

Deprotection Logic (The "Next Step")

When advancing this intermediate, the Boc group is typically removed to release the primary amine.

  • Reagent: 4M HCl in Dioxane or TFA/DCM.

  • Safety Warning: This step generates Isobutylene gas (flammable) and CO2 . Pressure buildup in sealed vessels is a risk. Vent reaction vessels properly.

SynthesisContext Intermediate trans-3-Cyanocyclopentyl Carbamate (Boc) Reagent Acid Treatment (HCl or TFA) Intermediate->Reagent Product trans-3-Aminocyclopentane Carbonitrile (Salt) Reagent->Product Byproducts Byproducts: CO2 + Isobutylene (Gas) Reagent->Byproducts Gas Evolution

Caption: Deprotection pathway showing gas evolution hazards during downstream processing.

References

  • ChemScene. (2024). Safety Data Sheet: Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate analogs. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 51776938 (Related Isomer). Retrieved from [7]

  • Sigma-Aldrich. (2024). Material Safety Data Sheet: tert-Butyl N-[trans-3-aminocyclopentyl]carbamate. Retrieved from

Sources

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate is a bifunctional molecule of increasing interest. Its unique architecture, featuring a carbamate-protected amine and a nitrile group on a cyclopentyl scaffold, offers a versatile platform for the synthesis of complex molecular entities. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amine, a crucial feature in multi-step synthetic campaigns.[1][2] The nitrile moiety, a versatile functional group, can be elaborated into a variety of nitrogen-containing heterocycles or serve as a key interaction point with biological targets. This guide provides an in-depth exploration of the commercial availability, synthesis, quality control, and potential applications of this important synthetic intermediate.

Commercial Availability and Supplier Specifications

A critical first step in any research or development program is the reliable procurement of starting materials. Several chemical suppliers offer this compound and its isomers. When sourcing this compound, it is essential to pay close attention to the specific stereochemistry and purity levels offered by each supplier.

Below is a comparative table of representative commercial suppliers for related cyclopentyl carbamate derivatives. Researchers should always request a certificate of analysis to confirm the identity and purity of the purchased material.

SupplierProduct NameCAS NumberPurityNotes
ChemSceneTert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate1932406-70-6≥98%Specific enantiomer offered.[3]
PharmaBlocktert-butyl N-[trans-3-aminocyclopentyl]carbamate947732-58-397%Amine precursor to the cyano-substituted compound.[4]
BLD Pharmtert-Butyl trans-3-cyanocyclohexylcarbamate920966-19-4Not SpecifiedA cyclohexyl analog, indicating potential for related cyclopentyl structures.[5]
Synthonixtert-butyl N-[trans-3-(hydroxymethyl)cyclopentyl]carbamate862700-39-897%Hydroxymethyl analog, another potential precursor.[6]

Synthesis and Chemical Properties

The synthesis of tert-butyl carbamates is a well-established transformation in organic chemistry, often involving the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[7] The synthesis of the target molecule, this compound, would logically proceed from the corresponding trans-3-aminocyclopentanecarbonitrile.

A plausible synthetic workflow is outlined below:

Synthetic Workflow cluster_0 Synthesis of this compound Start trans-3-Aminocyclopentanecarbonitrile Reaction Boc Protection Start->Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) Reagent->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Product This compound Workup->Product

Caption: Proposed synthetic pathway for this compound.

The choice of an aprotic solvent is crucial to prevent side reactions with the Boc anhydride. Purification is typically achieved through column chromatography to remove any unreacted starting materials and byproducts.

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of this compound is essential for its application in drug discovery, where impurities can lead to misleading biological data and regulatory hurdles. A suite of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like tert-butyl carbamates.[8][9] A reverse-phase C18 column is typically employed with a mobile phase consisting of a gradient of water and a polar organic solvent such as acetonitrile, often with an acid modifier like trifluoroacetic acid or formic acid.[8][9]

A General HPLC Protocol:

  • Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution. Prepare a series of calibration standards by serial dilution.[10]

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

    • Mobile Phase: Gradient elution with water and acetonitrile (both may contain 0.1% TFA).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the standards and the sample. Purity is determined by comparing the peak area of the analyte to the total peak area, and quantification can be achieved using the calibration curve.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. While many carbamates can be thermally labile, GC-MS can be suitable for assessing the presence of volatile starting materials or byproducts.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can also be used for quantitative analysis (qNMR).[8]

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum should be consistent with the expected structure of this compound.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • qNMR: By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the sample can be determined.[8]

The following diagram illustrates a typical quality control workflow for this compound:

QC Workflow cluster_1 Quality Control Workflow Sample Incoming Material: This compound Purity Purity Assessment (HPLC) Sample->Purity Identity Structural Confirmation (¹H NMR, ¹³C NMR, MS) Sample->Identity Quant Absolute Purity (qNMR) Purity->Quant Identity->Quant Release Material Released for Use Quant->Release

Caption: A representative quality control workflow for the release of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a prevalent feature in many approved therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate.[1][11] The Boc-protected amine in this compound allows for its incorporation into complex molecules, with the protecting group being removed at a later synthetic stage to reveal a reactive primary or secondary amine.[2][7]

The cyanocyclopentyl moiety offers several strategic advantages in drug design:

  • Scaffold Rigidity: The cyclopentyl ring introduces a degree of conformational constraint, which can be beneficial for optimizing binding to a biological target.

  • Vectorial Diversity: The trans stereochemistry provides a defined spatial relationship between the protected amine and the nitrile group, allowing for precise positioning of these functionalities within a binding pocket.

  • Nitrile as a Pharmacophore: The nitrile group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. It can also serve as a precursor to other functional groups, such as tetrazoles, which are common in medicinal chemistry.

While specific applications of this compound in publicly disclosed drug discovery programs are not extensively detailed, its structural motifs are present in a variety of biologically active compounds. The combination of a protected amine and a versatile nitrile on a conformationally restricted scaffold makes it a highly valuable building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related carbamates and nitriles should be followed.[12]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3][13] Some related compounds recommend refrigerated storage.[4]

  • Hazards: Related compounds are classified as skin and eye irritants and may cause respiratory irritation.[13][14]

Always consult the supplier-provided SDS for specific handling and safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its commercial availability, coupled with well-established methods for its synthesis and quality control, makes it an attractive starting material for medicinal chemists. The unique combination of a protected amine and a functionalizable nitrile on a rigid cyclopentyl scaffold provides a powerful tool for the design and synthesis of novel therapeutic agents. As with any chemical reagent, adherence to strict quality control and safety protocols is essential to ensure reliable and reproducible results in a research and development setting.

References

  • SIELC Technologies. tert-Butyl carbamate. [Link]

  • Alfa Aesar. Safety Data Sheet - tert-Butyl carbamate. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • Ghose, A. K., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 17(9), 10377-10416. [Link]

  • Turel, I. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 99-119. [Link]

  • Synthonix. tert-butyl N-[trans-3-(hydroxymethyl)cyclopentyl]carbamate. [Link]

Sources

Medicinal Chemistry Applications of 3-Substituted Cyclopentyl Amines: A Technical Guide to Pharmacophore Vectorization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the spatial arrangement of pharmacophoric elements is as critical as their chemical identity. The cyclopentane ring has emerged as a privileged scaffold in medicinal chemistry, offering an optimal balance between conformational restriction and structural flexibility[1]. Specifically, 3-substituted cyclopentylamines provide a unique vectorization platform. Unlike rigid six-membered rings (e.g., piperidines or cyclohexanes) that strictly enforce axial or equatorial geometries, the cyclopentane core can adopt intermediate envelope or half-chair conformations. This allows for the precise, sub-angstrom tuning of substituent vectors, making 1,3-substituted cyclopentylamines highly effective at bridging complex binding pockets in G-protein coupled receptors (GPCRs), kinases, and dual-target inhibitors.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, stereochemical dependencies, and self-validating synthetic and pharmacological workflows essential for leveraging 3-substituted cyclopentylamines in modern drug discovery.

The Cyclopentylamine Pharmacophore: Conformational Dynamics

The fundamental advantage of the 3-substituted cyclopentylamine lies in its ability to project functional groups at an optimal distance (~4–5 Å) across a binding site. When designing small molecules, acyclic chains often suffer from massive entropic penalties upon target binding. Conversely, the 1,3-disubstitution on a cyclopentane ring pre-organizes the basic amine and the distal lipophilic or hydrogen-bonding group, minimizing the entropic cost of binding while maintaining enough flexibility to induce a perfect fit within the receptor[1].

This structural paradigm is highly stereosensitive. The spatial trajectory of the substituents is entirely dictated by the relative and absolute configuration (e.g., cis vs. trans, 1S,3R vs. 1R,3S). Consequently, stereocontrol is not merely a synthetic challenge; it is the fundamental determinant of biological efficacy.

SAR_CCR2 A 1,3-Substituted Cyclopentylamine Scaffold B (1S,3R)-Configuration A->B Stereoselective Synthesis C (1R,3S)-Configuration A->C Stereoselective Synthesis D Optimal Vectorization hCCR2 Binding Pocket B->D High Affinity E Steric Clash Poor Affinity C->E Low Affinity F Lead Compound INCB3344 (IC50: 5.1 nM) D->F In Vivo Efficacy

Logical SAR workflow demonstrating stereochemical dependence in CCR2 antagonists.

Key Therapeutic Applications

Immunology: CCR2 Antagonists

Chemokine receptor 2 (CCR2) is a primary driver of monocyte chemotaxis and a major target for inflammatory and autoimmune diseases. The discovery of INCB3344, a potent and orally bioavailable CCR2 antagonist, underscored the necessity of the 3-substituted cyclopentylamine linker[2].

Structure-Activity Relationship (SAR) studies on phenyl piperidine derivatives revealed that replacing a flexible linker with a 1,3-substituted cyclopentylamine drastically enhanced potency[3]. The stereochemistry proved to be the critical variable: the (1S,3R)-configuration exhibited exponentially higher affinity for human CCR2 (hCCR2) than the (1R,3S)-configuration, which suffered from severe steric clashes within the allosteric binding pocket[2][3]. Trans-3-aminocyclopentane-carboxylic acids and their carboxamide derivatives have since become a staple in CCR2 antagonist design[4].

Table 1: Pharmacological Profile of Cyclopentylamine Linkers in CCR2 Antagonism

Compound / Configuration Target Binding IC50 (nM) Chemotaxis IC50 (nM) Selectivity Profile
INCB3344 (1S,3R) hCCR2 5.1 3.8 High (over CCR1/CCR3)
INCB3344 (1S,3R) mCCR2 9.5 7.8 High
1R,3S Analog hCCR2 >1000 N/A Poor Target Engagement

| Compound 3g (1S,3R) | hCCR2 | Potent | Potent | High (over 5-HT) |

(Data synthesized from the discovery of INCB3344 and related phenyl piperidine derivatives[2][3])

Oncology: Kinase and Dual-Target Inhibitors

Beyond GPCRs, 3-substituted cyclopentylamines are utilized to navigate the hydrophobic chemical space of kinases and complex intracellular targets.

  • PDEδ/NAMPT Dual Inhibitors: In targeting KRAS-mutant pancreatic cancers, researchers utilized a cyclopentylamine linker to bridge a urea-based cap region and a terminal phenyl ring. This specific spacing was pivotal for dual-target engagement, yielding compounds with nanomolar inhibitory activity against both PDEδ and NAMPT[5].

  • Kinase Inhibitors (PreQ0 Derivatives): Chiral cyclopentane-1,2-diol and 1,2,3-triol derivatives of the nucleoside Q precursor (PreQ0) have been synthesized to exploit the 3-aminocyclopentane core, providing a novel three-dimensional character that meets the "2-0" rule of kinase-likeness[6].

Neuropharmacology: Glutamate Receptor Modulators

In the central nervous system, 1-aminocyclopentane-1,3,4-tricarboxylic acids (ACPTs) serve as rigidified analogues to discriminate between metabotropic glutamate receptor (mGluR) subtypes. The addition of carboxylic groups at the 3- and 4-positions of the cyclopentane ring creates specific vectors that map precisely to the mGluR orthosteric site[7].

Synthetic Methodologies: Achieving Stereocontrol

To achieve the highly active (1S,3R)-configuration required for targets like CCR2, a stereocontrolled synthetic approach is mandatory. The protocol below details the isolation of the trans-1,3-cyclopentylamine scaffold.

Synthesis_Workflow S1 3-Oxocyclopentanecarboxylic Acid S2 Asymmetric Reductive Amination S1->S2 NH3/H2, Catalyst S3 Chiral Resolution S2->S3 Diastereomer Separation S4 Trans-3-Aminocyclopentanecarboxylic Acid S3->S4 (1S,3R)-Isomer Isolation S5 Amide Coupling & Derivatization S4->S5 Scaffold Decoration S6 Target 3-Substituted Amine S5->S6 Final Active Compound

Step-by-step synthetic workflow for isolating active trans-3-aminocyclopentane derivatives.

Protocol 1: Stereoselective Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid
  • Causality: Direct alkylation of primary amines often leads to over-alkylation. Asymmetric reductive amination of a rigidified intermediate dictates facial selectivity, establishing the critical stereocenter at C1 while preventing secondary amine formation[4].

  • Step 1: Imine Formation. React 3-oxocyclopentanecarboxylic acid with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime. Reasoning: The oxime provides a stable, planar intermediate that can be stereoselectively reduced.

  • Step 2: Asymmetric Reduction. Subject the oxime to catalytic hydrogenation (H2, Pd/C) or reduction via sodium cyanoborohydride (NaBH3CN) using a chiral auxiliary. Reasoning: The chiral environment forces hydride delivery from the less sterically hindered face, enriching the trans-(1S,3R) diastereomer.

  • Step 3: Chiral Resolution. Perform chiral resolution using fractional crystallization with a chiral acid (e.g., L-tartaric acid) or preparative chiral HPLC. Reasoning: GPCR targets are highly stereosensitive; trace amounts of the (1R,3S) enantiomer can act as competitive antagonists or dilute functional efficacy[3].

  • Step 4: Deprotection & Coupling. Couple the isolated (1S,3R)-amine to the desired aryl pharmacophore using HATU and DIPEA. Reasoning: HATU facilitates rapid amide bond formation while minimizing epimerization at the adjacent stereocenters.

Pharmacological Profiling: Self-Validating Functional Assays

Binding affinity (IC50) confirms target engagement but fails to differentiate between agonists, partial agonists, and antagonists. To create a self-validating system, biochemical binding data must be coupled with a functional phenotypic endpoint.

Protocol 2: Self-Validating Chemotaxis Assay for CCR2 Antagonism
  • Causality: This assay measures the direct phenotypic endpoint (prevention of cellular migration), validating that the synthesized 3-substituted cyclopentylamine is a functional antagonist in a physiologically relevant environment[2].

  • Step 1: Cell Preparation. Culture THP-1 cells (a human monocytic cell line naturally expressing hCCR2). Starve cells in 0.1% BSA for 2 hours prior to the assay. Reasoning: Serum starvation reduces basal migration noise, significantly increasing the signal-to-background ratio.

  • Step 2: Compound Pre-incubation. Seed cells into the upper chamber of a 96-well transwell plate (5 µm pore size). Add the cyclopentylamine test compound at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C. Reasoning: Pre-incubation ensures the antagonist reaches equilibrium binding with CCR2 before the agonist challenge.

  • Step 3: Agonist Challenge. Add MCP-1 (CCL2), the endogenous CCR2 agonist, to the lower chamber at its EC80 concentration. Incubate for 2 hours at 37°C. Reasoning: The concentration gradient of MCP-1 drives chemotaxis; using the EC80 ensures the assay remains highly sensitive to competitive antagonism.

  • Step 4: Quantification. Remove the upper chamber. Lyse the cells that migrated to the lower chamber and quantify using a fluorescent DNA-binding dye (e.g., CyQuant). Reasoning: Fluorescent quantification provides a highly reproducible, objective, and high-throughput readout compared to manual cell counting, allowing for precise IC50 calculation.

Conclusion

The 3-substituted cyclopentylamine is far more than a simple linker; it is a dynamic, stereochemically rich pharmacophore that dictates the three-dimensional vectorization of drug molecules. Whether acting as the core of a CCR2 antagonist like INCB3344[2], bridging dual-target inhibitors in oncology[5], or mapping the active sites of glutamate receptors[7], mastering the synthesis and spatial orientation of this scaffold is a powerful tool in the modern medicinal chemist's arsenal.

References

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An In-depth Technical Guide to trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carbamate group, a well-established pharmacophore and a stable protecting group for amines, and a nitrile moiety on a cyclopentyl scaffold.[1][2] The trans stereochemistry of the substituents on the cyclopentane ring provides a defined three-dimensional orientation, which is crucial for designing targeted therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, spectroscopic characterization, and potential applications in drug discovery and development.

The carbamate group is a key structural motif in numerous approved drugs, valued for its ability to act as a bioisostere for amide bonds, thereby enhancing metabolic stability.[1] The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[3] The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making this compound a valuable synthetic intermediate.

Chemical Properties and Structure

The chemical properties of this compound are summarized in the table below. The structure contains a chiral center, and the trans configuration refers to the relative orientation of the carbamate and cyano groups on the cyclopentane ring. A specific stereoisomer, tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate, has the SMILES string CC(C)(C)OC(=O)N[C@@H]1CCC#N.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₂[4]
Molecular Weight 210.27 g/mol [4]
SMILES CC(C)(C)OC(=O)N[C@@H]1CCC#N (for the (1R, 3S) isomer)[4]
Appearance Expected to be a white to off-white solidInferred from similar compounds[5]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcoholsInferred from similar compounds[5]

Proposed Synthesis

A practical synthetic route to this compound can be envisioned starting from trans-3-aminocyclopentanecarbonitrile. The synthesis involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding method for the introduction of a Boc protecting group onto an amine.[3]

Synthesis_Workflow Reactant trans-3-Aminocyclopentanecarbonitrile Reaction Boc Protection Reactant->Reaction Reagent Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound via Boc protection of trans-3-aminocyclopentanecarbonitrile.

Materials:

  • trans-3-Aminocyclopentanecarbonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of trans-3-aminocyclopentanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq).

  • Addition of Boc₂O: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality behind Experimental Choices:

  • The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of Boc₂O.

  • Triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction, driving the reaction to completion.

  • The dropwise addition of Boc₂O at a low temperature helps to control the exothermicity of the reaction.

  • The aqueous work-up is necessary to remove the triethylammonium salt and any remaining water-soluble impurities.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.[6]

¹H NMR:

  • A broad singlet around 4.5-5.5 ppm corresponding to the NH proton of the carbamate.

  • A multiplet for the CH proton attached to the nitrogen.

  • A multiplet for the CH proton attached to the cyano group.

  • A complex series of multiplets for the cyclopentyl ring protons.

  • A sharp singlet at approximately 1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group.

¹³C NMR:

  • A peak around 155 ppm for the carbonyl carbon of the carbamate.

  • A peak around 80 ppm for the quaternary carbon of the tert-butyl group.

  • A peak around 120 ppm for the nitrile carbon.

  • Several peaks in the aliphatic region for the carbons of the cyclopentyl ring.

  • A peak at approximately 28 ppm for the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

  • A sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile.

  • A strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretch of the carbamate.

  • A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 210.

  • A prominent peak at m/z = 154 corresponding to the loss of isobutylene [M - C₄H₈]⁺.

  • A base peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

Spectroscopic_Features cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_IR IR (cm⁻¹) cluster_MS MS (m/z) H_NH NH (4.5-5.5 ppm) H_CH_N CH-N H_CH_CN CH-CN H_tBu t-Bu (1.4 ppm) C_CO C=O (155 ppm) C_q_tBu C(CH₃)₃ (80 ppm) C_CN C≡N (120 ppm) C_tBu CH₃ (28 ppm) IR_CN C≡N (2240-2260) IR_CO C=O (1680-1700) IR_NH N-H (3200-3400) MS_M [M]⁺ (210) MS_M_56 [M-56]⁺ (154) MS_57 [C(CH₃)₃]⁺ (57) Molecule trans-tert-butyl N-(3-cyanocyclopentyl)carbamate Molecule->H_NH Molecule->H_CH_N Molecule->H_CH_CN Molecule->H_tBu Molecule->C_CO Molecule->C_q_tBu Molecule->C_CN Molecule->C_tBu Molecule->IR_CN Molecule->IR_CO Molecule->IR_NH Molecule->MS_M Molecule->MS_M_56 Molecule->MS_57

Caption: Predicted key spectroscopic features for the target molecule.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.

  • Scaffold for Novel Therapeutics: The cyclopentane ring provides a rigid scaffold that can be further functionalized. The defined stereochemistry of the trans isomer is essential for designing molecules that can selectively bind to biological targets such as enzymes or receptors.

  • Intermediate for Amine and Carboxylic Acid Derivatives: The nitrile group can be readily converted to a primary amine via reduction or to a carboxylic acid via hydrolysis. This allows for the introduction of these key functional groups, which are prevalent in biologically active compounds. The Boc-protected amine on the other side of the ring allows for orthogonal chemical transformations.

  • Peptidomimetics: The carbamate linkage can act as a stable mimic of a peptide bond, making this class of compounds interesting for the development of peptidomimetics with improved pharmacokinetic properties.[1]

The presence of both a protected amine and a versatile nitrile group makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its well-defined stereochemistry and the presence of two key functional groups, a protected amine and a nitrile, allow for a wide range of chemical modifications. This guide has provided an overview of its chemical properties, a detailed proposed synthetic protocol, and its potential applications, offering a valuable resource for researchers and scientists in the field of drug development.

References

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IUPAC name for Boc-protected trans-3-aminocyclopentane nitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl (trans-3-cyanocyclopentyl)carbamate

Executive Summary: This document provides a comprehensive technical overview of tert-butyl (trans-3-cyanocyclopentyl)carbamate, a key building block in modern medicinal chemistry and organic synthesis. We will explore its precise chemical identity, physicochemical properties, robust synthetic protocols, and critical applications in drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular entities. The narrative emphasizes the causality behind methodological choices, ensuring a deep understanding of the compound's strategic value.

Introduction: A Scaffold of Strategic Importance

In the landscape of pharmaceutical development, the rational design of small molecule therapeutics relies on a toolkit of versatile and well-characterized building blocks. Cyclopentane rings are privileged scaffolds, offering a three-dimensional geometry that can effectively probe the binding pockets of biological targets. When functionalized with both an amine and a nitrile group, these scaffolds become exceptionally valuable.

The compound of focus, tert-butyl (trans-3-cyanocyclopentyl)carbamate, masterfully combines these features. The trans stereochemistry provides a defined spatial arrangement of its functional groups. The amine is masked with a tert-butoxycarbonyl (Boc) protecting group, one of the most widely used protecting groups in organic synthesis due to its stability to a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1] The nitrile group is a powerful and versatile functional handle; it is not merely a precursor to an amine but can also act as a bioisostere for carbonyl groups, participate in crucial hydrogen bonding and polar interactions, and enhance the metabolic stability of a drug candidate.[2] The strategic placement of these groups makes this molecule a cornerstone intermediate for constructing complex pharmaceutical agents.

This guide serves as a senior-level resource, detailing the nomenclature, properties, synthesis, and utility of this compound, grounded in established chemical principles and supported by authoritative references.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is foundational to scientific integrity. The systematic IUPAC name for the topic compound is tert-butyl (trans-3-cyanocyclopentyl)carbamate . The trans designation indicates that the carbamate and nitrile substituents are on opposite sides of the cyclopentane ring plane. This racemic mixture consists of two enantiomers:

  • tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate

  • tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate

For enantiomer-specific applications, a chiral resolution or asymmetric synthesis is required.

Key Chemical Identifiers
IdentifierValueSource
Molecular Formula C₁₁H₁₈N₂O₂[3]
Molecular Weight 210.27 g/mol [3]
CAS Number 1932406-70-6 (for (1R,3S) enantiomer)[3]
Molecular Structure Diagram

Caption: 2D structure of tert-butyl (trans-3-cyanocyclopentyl)carbamate.

Physicochemical Properties and Characterization

The predicted physicochemical properties of this molecule are crucial for designing reaction conditions, purification strategies, and for understanding its potential as a drug fragment.

PropertyValueSource
Topological Polar Surface Area (TPSA) 62.12 Ų[3]
LogP (calculated) 2.20[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Characterization Insights:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic singlet at ~1.4 ppm for the nine equivalent protons of the tert-butyl group.[4] The proton attached to the nitrogen (N-H) would appear as a broad singlet. The cyclopentyl protons would present as complex multiplets in the aliphatic region. ¹³C NMR would show a resonance for the nitrile carbon around 120 ppm and the carbamate carbonyl at ~155 ppm.[4][5]

  • Infrared (IR) Spectroscopy: Key stretches would include a sharp, medium-intensity peak for the C≡N bond around 2240 cm⁻¹ and a strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 211.2.

Synthesis and Reaction Pathway

A reliable and scalable synthesis is paramount for the utility of any building block. The most direct approach involves the protection of the corresponding amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials & Reagents Reactant trans-3-Aminocyclopentane nitrile hydrochloride Reaction Boc Protection (0 °C to RT) Reactant->Reaction Reagent Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product tert-Butyl (trans-3-cyanocyclopentyl)carbamate Reaction->Product Aqueous Workup & Purification

Caption: General workflow for the Boc-protection of trans-3-aminocyclopentane nitrile.

Experimental Protocol: Synthesis of tert-Butyl (trans-3-cyanocyclopentyl)carbamate

This protocol is a representative procedure adapted from standard methods for N-Boc protection.[1]

Objective: To synthesize tert-butyl (trans-3-cyanocyclopentyl)carbamate from trans-3-aminocyclopentane nitrile hydrochloride.

Materials:

  • trans-3-Aminocyclopentane nitrile hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add trans-3-aminocyclopentane nitrile hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The triethylamine serves to neutralize the hydrochloride salt and act as a base for the protection reaction. Stir for 15 minutes.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq), dissolved in a small amount of DCM, to the reaction mixture dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting amine). The formation of benign byproducts (tert-butanol, CO₂, and triethylammonium chloride) is a key advantage of this reagent.[1]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (trans-3-cyanocyclopentyl)carbamate as a solid or oil.

Applications in Drug Discovery and Organic Synthesis

The title compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

Strategic Role as a Synthetic Intermediate

Application_Workflow cluster_transformations Selective Transformations Start tert-Butyl (trans-3-cyanocyclopentyl)carbamate Nitrile_Reduction Nitrile Reduction (e.g., H₂, Raney Ni) Start->Nitrile_Reduction Boc_Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Boc_Deprotection Intermediate_Amine Boc-Protected Diaminocyclopentane Nitrile_Reduction->Intermediate_Amine Intermediate_Nitrile trans-3-Aminocyclopentane nitrile Boc_Deprotection->Intermediate_Nitrile API Complex APIs (e.g., Kinase Inhibitors) Intermediate_Amine->API Further Functionalization Intermediate_Nitrile->API Further Functionalization

Caption: Synthetic utility demonstrating orthogonal deprotection and modification pathways.

  • Selective Nitrile Reduction: The nitrile can be reduced to a primary amine using various methods, such as catalytic hydrogenation over Raney Nickel.[6] This reaction is often compatible with the acid-labile Boc group, allowing for the synthesis of Boc-protected trans-1,3-diaminocyclopentane derivatives. This diamine scaffold is prevalent in ligand design for metal catalysts and in pharmaceutical agents.

  • Selective Boc-Deprotection: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) without affecting the nitrile group. This unmasks the primary amine, which can then undergo a wide range of transformations, such as amide bond formation, reductive amination, or arylation, while the nitrile remains available for future manipulation.

  • Nitrile as a Bioactive Moiety: In drug design, the nitrile group itself is often incorporated into the final active pharmaceutical ingredient (API). Its strong dipole moment and ability to act as a hydrogen bond acceptor can be critical for binding to target proteins.[2] Furthermore, it can serve as a covalent warhead in the design of targeted covalent inhibitors.[7]

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place, sealed in a tightly closed container. For the (1R,3S) enantiomer, storage at 2-8°C is recommended.[3]

Conclusion

tert-Butyl (trans-3-cyanocyclopentyl)carbamate is a high-value synthetic intermediate whose utility is derived from its defined stereochemistry and the orthogonal reactivity of its Boc-protected amine and nitrile functionalities. Its robust synthesis and the versatile transformations it can undergo make it a powerful tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and reaction pathways, as outlined in this guide, enables its strategic deployment in the synthesis of complex molecular architectures and novel therapeutic agents.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Knowde. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • NIST WebBook. tert-Butyl carbamate. [Link]

  • PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]

  • PubChem. N-1-Boc-Amino-3-cyclopentene. [Link]

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • PubChem. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. [Link]

  • PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. [Link]

  • University of Dundee Research Portal. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]

  • Molport. tert-butyl N-{3-[(4-chloro-3-cyanophenyl)amino]cyclopentyl}carbamate. [Link]

  • RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

solubility of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from process chemistry and formulation to bioavailability.[1][2][3] This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical agents. In the absence of extensive public data for this specific molecule, this guide establishes a framework for understanding its solubility based on first principles, functional group contributions, and analogy to related structures. Furthermore, it offers detailed, field-proven protocols for the experimental determination of its solubility in a range of organic solvents, empowering researchers and drug development professionals to generate the precise data required for their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of pharmaceutical science.[3] For an orally administered drug, dissolution is a prerequisite for absorption; therefore, poor aqueous solubility often correlates with low bioavailability.[1][3] In the context of process chemistry and drug manufacturing, the solubility of intermediates like this compound in organic solvents dictates the efficiency of reactions, purification strategies (such as crystallization), and overall process yield and purity.[4][5] Understanding and controlling solubility is, therefore, a non-negotiable aspect of successful drug development.[2][6]

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and the physicochemical properties of its constituent functional groups.

Molecular Structure:

  • IUPAC Name: tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate

  • Molecular Formula: C₁₁H₁₈N₂O₂

  • Molecular Weight: 210.27 g/mol [7]

The molecule comprises a cyclopentyl ring, a nitrile group (-C≡N), and a tert-butoxycarbonyl (Boc) protected amine. The trans configuration indicates the relative stereochemistry of the substituents on the cyclopentyl ring.

Functional Group Analysis and Expected Solubility Contributions:

  • tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group significantly contributes to the lipophilicity of the molecule. The carbamate functionality itself has a polar character with hydrogen bond accepting capabilities (C=O) and a hydrogen bond donor (N-H). Generally, tert-butyl carbamates exhibit good solubility in a range of organic solvents.[8][9][10]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This group will enhance solubility in polar aprotic solvents.

  • Cyclopentyl Ring: This alicyclic hydrocarbon moiety is nonpolar and contributes to the overall lipophilicity of the molecule.

Based on this analysis, a qualitative prediction of solubility can be made. The molecule possesses both polar (nitrile, carbamate) and nonpolar (tert-butyl, cyclopentyl) regions, suggesting it will be soluble in a range of solvents of intermediate to high polarity. Its solubility in nonpolar solvents like hexanes is expected to be limited due to the polar nitrile and carbamate groups.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[11] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the carbamate and nitrile groups. Aprotic polar solvents (e.g., DMSO, acetonitrile, acetone) will interact via dipole-dipole interactions with the polar functional groups.

  • Nonpolar Solvents: Solvents like toluene or dichloromethane will primarily interact with the nonpolar cyclopentyl and tert-butyl groups through van der Waals forces.

A summary of expected solubility based on solvent type is presented below.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundPrimary Intermolecular Forces
Polar Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, Acetonitrile, AcetoneHigh to ModerateDipole-Dipole, London Dispersion
Nonpolar Aromatic TolueneModerateLondon Dispersion, π-stacking (minor)
Chlorinated Dichloromethane, ChloroformHighDipole-Dipole, London Dispersion
Ethers Diethyl Ether, THFModerate to LowDipole-Dipole (minor), London Dispersion
Aliphatic Hydrocarbons Hexane, HeptaneLowLondon Dispersion

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol provides a step-by-step guide for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to individual vials for each solvent to be tested. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

    • Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a standard curve of the compound at known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their responses to the standard curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Withdraw clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Quantify against standard curve G->H I Calculate solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is crucial to control the temperature during experimental determination.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Conclusion

References

  • Cheméo. (n.d.). Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). [Link]

  • Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Southern Illinois University Carbondale. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. [Link]

  • NSR laboratories Pvt. Ltd. (n.d.). Tert butyl Carbamate (CAS 4248-19-5). [Link]

  • Palmer, D. S., Llinàs, A., & O'Boyle, N. M. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 19747. [Link]

  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.

Sources

Methodological & Application

Application Note: Synthesis and Stereochemical Resolution of trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis, purification, and characterization of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate , a critical intermediate in the development of Janus kinase (JAK) inhibitors and other immunomodulatory therapeutics.

Abstract

The 1,3-disubstituted cyclopentane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in several JAK inhibitors. This protocol describes a robust, scalable synthesis of this compound starting from 3-oxocyclopentanecarbonitrile. The method utilizes a one-pot reductive amination followed by in situ Boc protection. Crucially, this guide provides a detailed strategy for the chromatographic separation of the cis and trans diastereomers, ensuring high stereochemical purity (>98% de) required for downstream pharmaceutical applications.

Introduction & Retrosynthetic Analysis

The target molecule contains two stereocenters on a cyclopentane ring at positions 1 and 3. The trans relative configuration is thermodynamically less stable than the cis form in certain solvent systems, making its selective isolation challenging.

Synthetic Challenges:

  • Diastereocontrol: Reductive amination of 3-substituted cyclopentanones typically yields a mixture of cis and trans isomers (often ~1:1 or favoring cis).

  • Functional Group Compatibility: The nitrile group must survive the reducing conditions.

  • Purification: Efficient separation of the diastereomers is critical to avoid carrying isomeric impurities into late-stage synthesis.

Retrosynthetic Strategy

The synthesis is disconnected into two phases:

  • Core Assembly: Construction of the amine via reductive amination of the ketone.[1]

  • Protection & Resolution: Carbamate formation to facilitate silica gel chromatographic separation of the diastereomers.

Retrosynthesis Target This compound (Target) BocAmine Mixture of cis/trans Boc-Protected Amines Target->BocAmine Chromatographic Resolution Amine 3-Aminocyclopentanecarbonitrile (Intermediate) BocAmine->Amine Boc2O Protection Ketone 3-Oxocyclopentanecarbonitrile (Starting Material) Amine->Ketone Reductive Amination

Figure 1: Retrosynthetic disconnection showing the linear sequence from the commercially available ketone.

Materials and Equipment

Reagents
  • Starting Material: 3-Oxocyclopentanecarbonitrile (CAS 219416-90-9).

  • Amine Source: Ammonium acetate (NH₄OAc), anhydrous.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB). Note: NaBH₃CN is preferred for better solubility in MeOH, but STAB is less toxic.

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).[2]

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Equipment
  • LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring.

  • Flash Chromatography System (e.g., Teledyne ISCO or Biotage) with silica gel cartridges.

  • NMR Spectrometer (400 MHz or higher).

Detailed Experimental Protocol

Phase 1: Reductive Amination and In Situ Protection

Principle: The ketone is converted to an iminium intermediate using ammonium acetate, which is then reduced by hydride delivery. The resulting primary amine is immediately protected with a Boc group to prevent side reactions and facilitate purification.

Step-by-Step Procedure:

  • Imine Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclopentanecarbonitrile (10.0 g, 91.6 mmol) in anhydrous Methanol (150 mL).

    • Add Ammonium Acetate (70.6 g, 916 mmol, 10 equiv). The large excess drives the equilibrium toward the imine.

    • Stir the mixture at 20–25 °C for 1 hour under a nitrogen atmosphere.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Cautiously add Sodium Cyanoborohydride (8.6 g, 137 mmol, 1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas and toxic HCN traces may evolve; perform in a well-ventilated fume hood.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Monitor: Check conversion by LC-MS (Target mass [M+H]+ = 111.1 for free amine; often difficult to visualize, so consumption of ketone is the primary indicator).

  • Boc Protection (One-Pot):

    • Once the ketone is consumed, add Triethylamine (25.5 mL, 183 mmol, 2.0 equiv) to the reaction mixture to neutralize the solution.

    • Add Di-tert-butyl dicarbonate (24.0 g, 110 mmol, 1.2 equiv) dissolved in a minimal amount of MeOH or added as a solid.

    • Stir at room temperature for 4 hours.

    • Monitor: LC-MS should show the formation of the Boc-protected product ([M+H-tBu]+ = 155.1 or [M+Na]+ = 233.1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with Ethyl Acetate (200 mL) and Water (200 mL).

    • Separate the layers.[3] Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).

    • Wash the combined organic phases with Brine (100 mL).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate to dryness to yield the crude gummy solid (mixture of diastereomers).

Phase 2: Chromatographic Resolution of Isomers

Principle: The cis and trans isomers of 1,3-disubstituted cyclopentanes possess significantly different dipole moments and shapes, allowing for separation on standard silica gel.

Separation Protocol:

  • Column Setup: Use a high-performance silica flash cartridge (e.g., 120 g silica for ~15 g crude).

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Gradient Method:

    • 0–5 min: 10% B (Isocratic equilibration)

    • 5–30 min: 10% → 40% B (Linear gradient)

    • 30–40 min: 40% → 60% B (Flush)

  • Elution Profile:

    • Fraction 1 (Minor/Major depending on conditions): cis-tert-butyl N-(3-cyanocyclopentyl)carbamate. (Typically elutes first due to intramolecular folding or lower polarity).

    • Fraction 2 (Target): This compound . (Typically elutes second; more polar interaction with silica).

    • Note: The elution order should be confirmed by NMR (NOESY) as it can vary based on the specific column chemistry.

Data Summary Table
ParameterValue / Condition
Scale 10 g (Starting Ketone)
Reagent Stoichiometry Ketone (1.0) : NH₄OAc (10.0) : NaBH₃CN (1.5) : Boc₂O (1.2)
Solvent System MeOH (Reaction) / Hex:EtOAc (Purification)
Typical Yield (Combined) 70–85%
Typical dr (cis:trans) ~1:1 to 6:4 (Thermodynamic mixture)
Target Purity >98% (by HPLC)

Quality Control & Characterization

To validate the identity of the trans isomer, Nuclear Magnetic Resonance (NMR) is the definitive method.

1H NMR Analysis (400 MHz, CDCl₃)
  • Diagnostic Signal: The methine proton attached to the carbon bearing the nitrile group (H-3) and the proton at the amine position (H-1).

  • Trans-Isomer Characteristics:

    • The trans isomer typically displays a more shielded or distinct splitting pattern for the ring protons due to the pseudo-equatorial/axial relationships.

    • NOESY Experiment: Strong NOE correlations between H-1 and H-3 indicate the cis relationship (syn-facial). Absence of H-1/H-3 NOE (or NOE with different ring protons) confirms the trans configuration.

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 min.

  • Detection: UV at 210 nm (low absorption, rely on amide/nitrile) or ELSD/MS.

Process Workflow Diagram

Workflow cluster_reaction Phase 1: Synthesis cluster_workup Phase 2: Workup & Purification cluster_product Phase 3: Isolation Start 3-Oxocyclopentanecarbonitrile + NH4OAc (10 eq) Imine Imine Formation (1h, 25°C) Start->Imine Reduction Reduction (NaBH3CN, 16h) Imine->Reduction Protect Boc Protection (Boc2O, TEA, 4h) Reduction->Protect Extract Extraction (EtOAc / H2O) Protect->Extract Crude Crude Mixture (cis/trans ~ 1:1) Extract->Crude Column Flash Chromatography (Hex/EtOAc Gradient) Crude->Column Cis Fraction 1: cis-Isomer (Discard or Recycle) Column->Cis Early Elution Trans Fraction 2: trans-Isomer (Target Product) Column->Trans Late Elution

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Safety and Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled.[4] Contact with acid releases toxic hydrogen cyanide (HCN) gas. Always quench reactions and clean glassware in a fume hood with bleach (sodium hypochlorite) solution to destroy cyanide residues before disposal.

  • 3-Oxocyclopentanecarbonitrile: Treat as a potential irritant and harmful substance.[4]

  • Waste Disposal: All aqueous waste from the reaction must be treated as cyanide-contaminated waste and disposed of according to strict EHS regulations.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[2] Chem.1996 , 61, 3849-3862. Link

  • Boc Protection Standards: Sheers, G. W.; et al. "The Chemistry of the Boc Protecting Group." BenchChem Application Notes, 2025 . Link

  • Stereochemical Separation: "Separation of cis and trans isomers of substituted cyclopentanes." Fisher Scientific Application Notes, 2023 . Link

  • Target Compound Identification: "tert-Butyl ((1R,3S)-3-cyanocyclopentyl)carbamate." ChemScene Product Catalog, CAS 1932406-70-6. Link

Sources

Application Note: Chemoselective Reductive Amination of trans-3-Aminocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the chemoselective reductive amination of (1R,3S)-3-aminocyclopentane-1-carbonitrile (and its enantiomer/racemate) while preserving the nitrile functionality and trans-stereochemistry.

Executive Summary

The trans-3-aminocyclopentanecarbonitrile scaffold is a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). It offers increased Fsp³ character ("escaping flatland") and a versatile nitrile handle for further elaboration (e.g., hydrolysis to amides, conversion to tetrazoles). However, its bifunctional nature presents a synthetic challenge: alkylating the amine without reducing the nitrile or epimerizing the stereocenters.

This guide provides two validated protocols using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide , ensuring >95% chemoselectivity and stereochemical retention.

Mechanistic Strategy & Chemoselectivity[1]

The Challenge
  • Nitrile Sensitivity: Strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation will reduce the nitrile to a primary amine, destroying the orthogonality of the scaffold.

  • Stereochemical Drift: The trans-1,3-disubstitution is thermodynamically sensitive. High temperatures or strong bases can induce epimerization at the C1 (nitrile) position via enolate formation, or C3 (amine) via reversible imine-enamine tautomerization.

The Solution: Borohydride Tuning

The protocols below utilize the distinct electrophilicity of the iminium ion intermediate.

  • Reagent: Sodium Triacetoxyborohydride (STAB) is less basic and milder than NaBH₄ or NaCNBH₃.

  • Selectivity: STAB reduces the protonated iminium ion rapidly but reacts negligibly with the neutral carbonyl or the nitrile group.

  • Lewis Acid Activation: For sterically hindered ketones, Titanium(IV) isopropoxide acts as a water scavenger and Lewis acid, driving imine formation without requiring heat.

Pathway Visualization

The following diagram illustrates the chemoselective pathway versus potential side reactions.

ReductiveAmination Start trans-3-aminocyclopentane carbonitrile (Precursor) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Ti(OiPr)4 helps) Product Target: N-Alkylated Nitrile Intact Iminium->Product NaBH(OAc)3 (Fast, Selective) Side_NitrileRed Side Product: Diamine (Nitrile Reduced) Iminium->Side_NitrileRed LiAlH4 or H2/Pd (Avoid!) Side_Epimer Side Product: cis-Isomer (Epimerized) Iminium->Side_Epimer High Heat / Strong Base

Figure 1: Chemoselective pathway favoring N-alkylation over nitrile reduction or epimerization.

Experimental Protocols

Protocol A: Standard Aldehyde Alkylation (STAB Method)

Best for: Aliphatic and aromatic aldehydes.[1] Reference: Based on Abdel-Magid et al. [1]

Reagents:

  • trans-3-aminocyclopentanecarbonitrile (HCl salt or free base)

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (only if using amine salt)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried flask under N₂, suspend the amine precursor (1.0 mmol) in DCE (5 mL).

    • Expert Note: If using the HCl salt, add DIPEA (1.0 mmol) to free the base. Do not use a large excess of base, as it suppresses the protonation required for STAB reduction.

  • Add Carbonyl: Add the aldehyde (1.05 mmol). Stir for 15–30 minutes at Room Temperature (RT).

    • Observation: The mixture may clarify as the imine/hemiaminal forms.

  • Reduction: Add STAB (1.4 mmol) in one portion.

    • Caution: Slight gas evolution (AcOH vapor) may occur.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS (look for M+1 of product) or TLC (ninhydrin stain will show consumption of primary amine).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Ketone/Hindered Substrates (Titanium Method)

Best for: Ketones, sterically hindered aldehydes, or unreactive amines. Reference: Based on Mattson et al. [2]

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat)

  • Sodium Borohydride (NaBH₄) (solid) OR STAB

  • Solvent: Methanol (MeOH) or THF[2]

Step-by-Step:

  • Imine Formation: In a dried vial, mix the amine precursor (1.0 mmol) and ketone (1.1 mmol).

  • Activation: Add Ti(OiPr)₄ (1.2 – 1.5 mmol) neat.

    • Mechanism:[2][3][4][5] The Titanium acts as a Lewis acid to activate the carbonyl and traps the water byproduct, driving the equilibrium to the imine.

  • Incubation: Stir the viscous mixture at RT for 6–12 hours (or overnight).

    • Note: Do not heat unless absolutely necessary to preserve trans stereochemistry.

  • Dilution & Reduction: Dilute with dry MeOH (4 mL). Carefully add NaBH₄ (1.5 mmol) in small portions. (Exothermic!).

    • Why NaBH₄ here? The imine is already fully formed and coordinated to Ti. NaBH₄ is smaller and more reactive than STAB, necessary for the hindered Ti-complex.

  • Critical Workup (The "Mattson" Wash):

    • Add water (1 mL) to the reaction mixture. A white, sticky precipitate (TiO₂) will form.

    • Do not filter yet. Add 1M NaOH (2 mL) or aqueous NH₄OH. Stir until the white precipitate becomes granular and non-sticky.

    • Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate is concentrated and purified via column chromatography.

Workflow Decision Tree

Use this logic flow to select the correct protocol and avoid common pitfalls.

Workflow Input Select Carbonyl Partner IsKetone Is it a Ketone or Hindered Aldehyde? Input->IsKetone ProtocolA Protocol A: STAB Solvent: DCE/DCM Time: 2-4 hrs IsKetone->ProtocolA No ProtocolB Protocol B: Ti(OiPr)4 Solvent: Neat -> MeOH Reductant: NaBH4 IsKetone->ProtocolB Yes No No (Reactive Aldehyde) WorkupA Workup: NaHCO3 Quench ProtocolA->WorkupA Yes Yes WorkupB Workup: NaOH/Celite Filter (Remove TiO2) ProtocolB->WorkupB

Figure 2: Decision tree for reagent selection based on carbonyl steric hindrance.

Critical Parameters & Troubleshooting

Data Summary: Solvent & Reagent Compatibility
ParameterRecommendationReason
Solvent (Protocol A) DCE or DCMNon-coordinating; stabilizes the iminium/STAB complex.
Solvent (Protocol B) Neat (Step 1) -> MeOH (Step 2)High concentration drives imine formation; MeOH solubilizes NaBH₄.
pH Control Slightly Acidic (pH 5-6)Crucial. STAB requires a proton source (AcOH often added) to activate the imine. If using Amine-HCl, the salt provides the proton.
Temperature 0°C to 25°CAvoid heating >40°C. Thermal energy promotes cis/trans epimerization of the cyclopentyl ring.
Nitrile Stability Avoid LiAlH₄, DIBAL, H₂/PdThese will reduce the -CN to -CH₂NH₂, ruining the scaffold.
Troubleshooting Guide

Issue: Low Conversion (Starting Material Remains)

  • Cause: Imine formation is slow.[6]

  • Fix: Switch to Protocol B (Titanium). The Lewis Acid is more effective than simple acid catalysis for electron-poor amines.

  • Fix: Add molecular sieves (4Å) to Protocol A to remove water.

Issue: Epimerization (Loss of trans stereochemistry)

  • Cause: Reaction temperature too high or exposure to strong base (e.g., NaH, excess alkoxide).

  • Fix: Ensure the reaction stays at RT. Use DIPEA (non-nucleophilic base) only to neutralize the HCl salt, not in excess.

Issue: "Stuck" Titanium Emulsion

  • Cause: Improper quenching of Ti(OiPr)₄.

  • Fix: Use the specific 1M NaOH or NH₄OH quench . Simple water addition creates a gel that clogs filters. The base aggregates the Titanium oxide into filterable solids.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • Common Organic Chemistry. (n.d.). Reductive Amination: Common Conditions (STAB & Ti(OiPr)4).

Sources

Application Notes & Protocols: Mastering Nucleophilic Substitution on Cyclopentyl Rings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Reactivity of the Cyclopentyl System

In the landscape of organic synthesis, particularly in the realms of medicinal chemistry and materials science, cyclopentane derivatives are crucial structural motifs.[1] The ability to controllably functionalize these five-membered rings via nucleophilic substitution is a cornerstone of their synthetic utility. However, the cyclopentyl system presents a unique set of challenges and opportunities compared to its acyclic or six-membered ring counterparts. Its inherent ring strain and conformational dynamics significantly influence the kinetics and stereochemical outcomes of both SN1 and SN2 reaction pathways.

This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed experimental protocols for performing nucleophilic substitutions on cyclopentyl substrates. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers toward successful and predictable outcomes.

Mechanistic Considerations for Cyclopentyl Systems

The choice between a bimolecular (SN2) and a unimolecular (SN1) pathway is governed by a delicate balance of factors, including the substrate, nucleophile, solvent, and temperature.[2] On a cyclopentyl ring, these factors are further nuanced by the ring's conformation.

The SN2 Pathway: A Concerted Dance of Inversion

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] This mechanism invariably leads to an inversion of stereochemistry, a phenomenon known as Walden inversion.[3]

  • Stereospecificity: The SN2 reaction is stereospecific, meaning the stereochemistry of the product is directly determined by the stereochemistry of the starting material.[4][5] For example, the reaction of a (1R)-configured cyclopentyl substrate will yield a (1S)-configured product.[6]

  • Transition State: The reaction proceeds through a high-energy, pentacoordinated transition state.[3] The relative stability of this transition state is paramount. The cyclopentyl ring's flexibility allows it to adopt a conformation that minimizes steric hindrance during the backside attack, making it quite amenable to SN2 reactions, especially compared to more rigid systems.

Figure 2: The SN1 reaction pathway, showing the formation of a planar carbocation intermediate leading to a mixture of stereoisomers.

The Competition: Substitution vs. Elimination (E2/E1)

A critical consideration in any substitution reaction is the potential for competing elimination reactions (E2 and E1). [7]* Strongly Basic Nucleophiles: Strong, sterically hindered bases (e.g., tert-butoxide) will favor E2 elimination over SN2 substitution. [8]* High Temperatures: Increasing the reaction temperature generally favors elimination over substitution, as elimination leads to an increase in the number of molecules, which is entropically favored. [9]* Solvent: Protic solvents can favor elimination over substitution by "caging" the nucleophile via hydrogen bonding, which hinders its ability to attack the carbon center but has less effect on its ability to act as a base and abstract a proton. [10]

Optimizing Key Reaction Parameters

Success in nucleophilic substitution on cyclopentyl rings hinges on the careful selection and control of several key parameters.

The Leaving Group: The Key to Initiation

The rate of both SN1 and SN2 reactions is highly dependent on the quality of the leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. [11][12]

Leaving Group Name Relative Reactivity Comments
OTf Triflate Excellent Extremely reactive; ideal for unreactive substrates.
OTs Tosylate Very Good A versatile and widely used leaving group. [13]Stable and easy to prepare.
OMs Mesylate Very Good Similar to tosylate, often used interchangeably.
I⁻ Iodide Good The best leaving group among the halides. [12]
Br⁻ Bromide Moderate A common and effective leaving group.
Cl⁻ Chloride Fair Less reactive than bromide or iodide.

| OH⁻, OR⁻ | Hydroxide, Alkoxide | Very Poor | Must be protonated (e.g., with acid) to form H₂O or ROH, which are good leaving groups. [12]|

Table 1: Comparison of common leaving groups for nucleophilic substitution reactions.

The Nucleophile: The Agent of Transformation

The strength and concentration of the nucleophile are critical in determining the reaction mechanism.

  • Strong Nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻): These favor the SN2 pathway. [14]They are typically anionic and possess a high degree of reactivity.

  • Weak Nucleophiles (e.g., H₂O, ROH, RCOOH): These favor the SN1 pathway, often acting as both the nucleophile and the solvent in solvolysis reactions. [13]

The Solvent: The Reaction's Environment

The choice of solvent is arguably one of the most powerful tools for directing the reaction down a specific mechanistic pathway. [10]

Solvent Type Examples Favored Mechanism Rationale
Polar Aprotic Acetone, DMF, DMSO, Acetonitrile SN2 These solvents dissolve the nucleophile but do not solvate it extensively, leaving it "naked" and highly reactive. [2][10]They do not stabilize carbocations well.

| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | SN1 | These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding. [15][16]They tend to solvate and weaken strong nucleophiles. [10]|

Table 2: A guide to solvent selection for SN1 and SN2 reactions.

Figure 3: Decision workflow for predicting the reaction pathway based on nucleophile and solvent choice.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting representative SN2 and SN1 reactions on cyclopentyl substrates.

Protocol A: SN2 Synthesis of Cyclopentyl Iodide from Cyclopentyl Tosylate

This protocol details a classic Finkelstein reaction, an excellent example of an SN2 process favored by a strong nucleophile (I⁻) in a polar aprotic solvent (acetone). [13] Materials:

  • Cyclopentyl Tosylate

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentyl tosylate (1.0 eq) and anhydrous sodium iodide (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per 1 g of tosylate).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography). The formation of a white precipitate (sodium tosylate) is an indicator of reaction progression. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the acetone using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude cyclopentyl iodide.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Protocol B: SN1 Solvolysis of Cyclopentyl Tosylate in Aqueous Ethanol

This protocol describes a typical SN1 solvolysis reaction where the weakly nucleophilic solvent attacks the carbocation intermediate. [13] Materials:

  • Cyclopentyl Tosylate

  • 80% Ethanol / 20% Water solution

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Procedure:

  • Setup: In a round-bottom flask, dissolve cyclopentyl tosylate in the 80% ethanol/water solution. A relatively low concentration (e.g., 0.05 M) is recommended to favor the unimolecular pathway. [13]2. Reaction: Heat the solution at a constant temperature (e.g., 50-70 °C) and monitor the reaction over time. [13]The disappearance of the starting material can be followed by TLC or GC (Gas Chromatography). The reaction may take several hours to reach completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic byproduct (toluenesulfonic acid) by slowly adding solid sodium bicarbonate until effervescence ceases.

    • Remove the bulk of the ethanol via rotary evaporation.

    • Add water to the residue and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate.

  • Concentration and Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a mixture of products, primarily cyclopentanol and cyclopentyl ethyl ether. The product ratio can be determined by GC or NMR analysis.

Troubleshooting and Final Remarks

Low Yields in SN2 Reactions:

  • Cause: Incomplete reaction or competing E2 elimination.

  • Solution: Ensure reagents are anhydrous. Use a less sterically hindered, less basic nucleophile if possible. Lowering the reaction temperature may also favor substitution.

Predominance of Elimination Products:

  • Cause: Nucleophile is too basic; temperature is too high.

  • Solution: Switch to a less basic nucleophile (e.g., from RO⁻ to RSH). Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

By understanding the fundamental principles governing SN1 and SN2 reactions and carefully controlling the key parameters of the substrate, nucleophile, and solvent, researchers can effectively navigate the synthetic landscape of cyclopentyl systems. The protocols and insights provided herein serve as a robust foundation for the development of novel cyclopentane-based molecules for a wide array of applications.

References

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • University of Illinois Springfield. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • BenchChem. (2025). Application Notes and Protocols: SN1 and SN2 Reactions of Cyclopentyl Tosylate.
  • Chemistry Steps. (2025, March 2). SN2 Stereochemistry.
  • Organic Chemistry Portal. Cyclopentene synthesis.
  • PubMed. (2006, February 9). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS.
  • Quora. (2017, March 14). Why do ring expansions occur? For example, cyclopentylmethanol reacts with H2SO4 to produce cyclohexene.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of Nitrocyclopentane.
  • Journal of the American Chemical Society. Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. Retrieved from Journal of the American Chemical Society.
  • Biblio. Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements.
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Chemistry LibreTexts. (2019, September 3). 6.7: Stereochemistry of the SN2 Reaction.
  • YouTube. (2020, June 24). 74: Stereochemistry of SN2 mechanism.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • KPU Pressbooks. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ChemRxiv. Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-Heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents.
  • ACS Publications. The SN2-SN1 spectrum. 1. Role of nucleophilic solvent assistance and nucleophilically solvated ion pair intermediates in solvolyses of primary and secondary arenesulfonates.
  • Royal College of Surgeons in Ireland. (2019, November 22). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. Retrieved from Royal College of Surgeons in Ireland.
  • Quora. (2023, September 17). What is the difference between SN1 and SN2 reactions? Why does SN1 usually take place in alkyl halides with large R groups but not in small R groups?
  • Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?
  • Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
  • Chemical Review and Letters. Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope.
  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
  • Khan Academy. Comparing E2, E1, Sn2, Sn1 reactions.
  • University of Calgary. Ch 8 : Substitution or Elimination ?.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.
  • Chemistry LibreTexts. (2014, August 8). 9.8: Competition between Substitution and Elimination.
  • Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium.
  • ACS Omega. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • YouTube. (2020, June 23). Competition Between Substitution and Elimination Reactions.
  • Oklahoma State University Library. Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks.

Sources

Application Note: Optimized Peptide Coupling Strategies for trans-3-Aminocyclopentyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The trans-3-aminocyclopentyl scaffold represents a privileged substructure in modern drug design, serving as a conformationally restricted bioisostere for


-aminobutyric acid (GABA) or proline. It is found in neuraminidase inhibitors (e.g., Peramivir analogs) and various GPCR ligands. However, incorporating this scaffold via amide bond formation presents distinct challenges:
  • Conformational Constraint: The cyclopentane ring imposes rigid directionality, often creating steric clashes with bulky coupling partners.

  • Stereochemical Integrity: The trans-configuration is thermodynamically more stable than cis in 1,3-disubstituted systems, yet the activation of adjacent carboxylic acids can still lead to

    
    -epimerization via oxazolone intermediates.
    
  • Workup Difficulties: The amphiphilic nature of these cyclic amino-acid derivatives often complicates aqueous extraction when using urea-based reagents (DCC/EDC).

This guide provides an evidence-based selection matrix and detailed protocols for coupling trans-3-aminocyclopentyl derivatives, prioritizing Propylphosphonic Anhydride (T3P) for stereochemical preservation and scalability, and HATU for sterically demanding junctions.

Mechanistic Considerations & Reagent Selection

The "Constraint Challenge"

Unlike linear alkyl amines, the amine on a cyclopentyl ring cannot freely rotate to accommodate the trajectory of an incoming activated ester. The trans-3 substituent (relative to the reaction center) can lock the ring into a specific envelope conformation that either exposes or shields the nucleophile.

  • Recommendation: Use "flat" activated esters (like OBt/OAt) or highly reactive anhydrides (T3P) rather than bulky O-acylisoureas.

Reagent Decision Matrix

The choice of reagent depends on the specific derivative type (Amine vs. Acid) and the scale.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) EDC / Oxyma Pure
Primary Use Case Scale-up & Epimerization Sensitive Sterically Hindered / Low Reactivity Routine / Cost-Sensitive
Mechanism Mixed Anhydride (highly reactive, short-lived)Active Ester (OAt) + Anchimeric AssistanceActive Ester (Oxyma)
Epimerization Risk Lowest (Acidic/Neutral conditions possible)Low to Moderate (Requires basic pH)Low (with Oxyma)
Byproduct Removal Excellent (Water soluble)Difficult (Tetramethylurea is organic soluble)Good (Urea is water soluble)
Atom Economy Low (High MW reagent)LowHigh
Visual Workflow: Reagent Selection

ReagentSelection Start Start: Coupling trans-3-aminocyclopentyl derivative CheckType Is the Cyclopentyl ring the Acid or the Amine? Start->CheckType Acid Cyclopentyl = Carboxylic Acid (Risk of Epimerization) CheckType->Acid Acid Component Amine Cyclopentyl = Amine (Risk of Steric Hindrance) CheckType->Amine Amine Component T3P USE T3P + Pyridine (Protocol A) Acid->T3P Best for Stereochem StericCheck Is Coupling Partner Bulky? (e.g., Tert-leucine, N-Me) Amine->StericCheck ScaleCheck Is Scale > 10g? ScaleCheck->T3P Yes (Easier Workup) EDC USE EDC + Oxyma (Protocol C) ScaleCheck->EDC No (Cheaper) StericCheck->ScaleCheck No (Standard) HATU USE HATU + DIPEA (Protocol B) StericCheck->HATU Yes (High Sterics)

Figure 1: Decision matrix for selecting coupling reagents based on substrate role and steric demands.

Experimental Protocols

Protocol A: High-Fidelity Coupling with T3P (Recommended)

Best for: Coupling trans-3-aminocyclopentanecarboxylic acid (as the acid component) or scale-up of amine derivatives. Why: T3P (supplied as 50% w/w in EtOAc or DMF) forms a mixed anhydride that reacts rapidly. The byproducts are water-soluble alkylphosphonic acids, eliminating the need for chromatography in many cases.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine/Amine Salt (1.1 equiv)[1]

  • T3P (50% solution in EtOAc, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (if Pyridine is undesirable)[2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[2]

Step-by-Step:

  • Dissolution: Charge the Carboxylic Acid (1.0 eq) and Amine (1.1 eq) into a reactor/flask. Add EtOAc (5-10 volumes).

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 eq). Note: If using amine HCl salts, increase base to 4.0-5.0 eq.

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes. The exotherm is mild but should be controlled.

  • Reaction: Allow to warm to Room Temperature (20-25 °C). Stir for 1-4 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: If conversion < 90% after 4h, add 0.5 eq additional T3P.

  • Workup (The "T3P Advantage"):

    • Add water (10 vol). Stir for 15 mins.

    • Separate phases.[1]

    • Wash organic layer with 0.5 M HCl (to remove Pyridine), then sat. NaHCO₃, then Brine.

    • Dry (MgSO₄) and concentrate.

Scientific Validation: Dunetz et al. demonstrated T3P/Pyridine systems yield <1% epimerization on sensitive chiral acids where HATU/DIPEA yielded 5-15% [1].

Protocol B: "Brute Force" Coupling with HATU

Best for: Coupling trans-3-aminocyclopentyl amines to bulky acids (e.g., Fmoc-Ile-OH, N-methyl acids). Why: HATU generates the OAt-active ester. The pyridine nitrogen in the leaving group provides "anchimeric assistance" (neighboring group effect), accelerating the reaction rate by ~100x compared to HOBt esters.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

  • Pre-Cooling: Dissolve Carboxylic Acid (1.0 eq) in DMF (5-10 vol) and cool to 0 °C.

  • Base Addition: Add DIPEA (2.0 eq).

  • Coupling Agent: Add HATU (1.1 eq). Critical: Do not pre-activate for >5 mins. Prolonged pre-activation of uroniums can lead to guanidinium side-products.

  • Amine Addition: Immediately add the trans-3-aminocyclopentyl amine (1.1 eq).

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2-12 hours.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash extensively with water/LiCl (5%) solution to remove DMF.

    • Warning: The byproduct, tetramethylurea, is hard to remove. Column chromatography is usually required.

Scientific Validation: Carpino’s seminal work on HOAt-based reagents confirms their superiority in sterically hindered intramolecular and intermolecular couplings [2].

Quantitative Comparison of Reagents

ParameterT3P (Propylphosphonic Anhydride)HATUEDC / HOBt
Yield (Hindered) 85-95%95-99% 60-75%
Epimerization (% D-isomer) < 0.5% 2.0 - 5.0%1.0 - 3.0%
Reaction Time 1 - 4 h0.5 - 2 h4 - 12 h
Purification Effort Low (Extraction only)High (Chromatography)Medium
Safety Profile Non-explosive, Non-toxicSensitizerHOBt is explosive (dry)

Troubleshooting & Critical Parameters

Guanidinium Formation (HATU side reaction)

If LC-MS shows a mass of [Amine + 100], the amine has reacted directly with HATU.

  • Cause: Slow activation of the acid or excess HATU.[3]

  • Fix: Ensure Acid + Base are mixed before adding HATU. Switch to phosphonium reagents (PyBOP) if this persists, as they do not form guanidinium salts.

Epimerization at C3 (or C1 of acid)

If the trans vs cis ratio degrades:

  • Cause: Oxazolone formation promoted by high pH or high dielectric constant solvents.

  • Fix: Switch to Protocol A (T3P). Use Pyridine (pKa ~5.2) instead of DIPEA (pKa ~10.5). Perform reaction at -10 °C.

Solubility Issues

Cyclopentyl amino acids (zwitterions) are often insoluble in DCM/EtOAc.

  • Fix: Use DMF or NMP. If using T3P in DMF, ensure the DMF is dry, as T3P hydrolyzes slowly in wet solvents.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Appukkuttan, P., & Van der Eycken, E. (2008). Recent Developments in Microwave-Assisted Amide Bond Formation. European Journal of Organic Chemistry, 2008(7), 1133–1155. (Context on hindered cyclic amines). [Link]

Sources

Application Notes and Protocols: Versatile Functionalization of the Nitrile Group in Boc-Protected Cyclopentyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nitrile Group as a Synthetic Linchpin in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation and subsequent manipulation of versatile functional groups are paramount. Among these, the nitrile group stands out as a uniquely valuable synthetic handle. Its linear geometry, electronic properties, and rich reactivity profile allow for its transformation into a diverse array of other functionalities, including primary amines, carboxylic acids, ketones, and bioisosterically important tetrazoles. When appended to a scaffold like Boc-protected cyclopentyl amine, the nitrile group opens a gateway to a multitude of novel molecular architectures. The cyclopentyl amine framework is a common motif in pharmacologically active compounds, providing a desirable balance of rigidity and conformational flexibility. The tert-butyloxycarbonyl (Boc) protecting group, in turn, offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, ensuring orthogonality with many synthetic transformations.

This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalizations of the nitrile group within Boc-protected cyclopentyl amine systems. We will delve into the mechanistic underpinnings of each transformation, offering insights into the causal factors that guide the choice of reagents and reaction conditions. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently and successfully navigate these critical synthetic transformations.

I. Reduction of the Nitrile to a Primary Amine: Accessing Diamine Scaffolds

The reduction of a nitrile to a primary amine is a fundamental transformation that introduces a key basic center, often crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The choice of reducing agent is critical to ensure the integrity of the acid-labile Boc-protecting group.

A. Catalytic Hydrogenation: A Clean and Scalable Approach

Catalytic hydrogenation is a preferred method for nitrile reduction in many contexts due to its high chemoselectivity, operational simplicity, and the generation of minimal waste.[1][2] For substrates containing a Boc-protected amine, Raney Nickel (Ra-Ni) is a highly effective catalyst.[1][3] The addition of a base, such as sodium hydroxide, can help to suppress the formation of secondary amine byproducts.[2]

Protocol 1: Catalytic Hydrogenation of Boc-Protected 3-Cyanocyclopentylamine using Raney Nickel

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Dissolve Boc-protected 3-cyanocyclopentylamine in Methanol reagents Add Raney Nickel slurry and aqueous NaOH start->reagents hydrogenate Pressurize with H2 (50 psi) and stir at RT for 12-24 h reagents->hydrogenate filter Filter through Celite® hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate extract Perform aqueous work-up and extraction with EtOAc concentrate->extract dry Dry organic layer (Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify product Boc-protected 3-(aminomethyl)cyclopentylamine purify->product

Caption: Workflow for the catalytic hydrogenation of a nitrile.

  • Step 1: Reaction Setup. In a hydrogenation vessel, dissolve Boc-protected 3-cyanocyclopentylamine (1.0 eq) in methanol (10 mL/mmol).

  • Step 2: Catalyst and Base Addition. Carefully add a slurry of Raney Nickel (50% in water, ~0.5 eq by weight) to the reaction mixture. Add a solution of sodium hydroxide (1.0 eq) in water (1 mL/mmol).

  • Step 3: Hydrogenation. Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Step 4: Work-up. Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Step 5: Extraction. Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Step 6: Isolation and Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired Boc-protected 3-(aminomethyl)cyclopentylamine.

B. Lithium Aluminum Hydride (LAH) Reduction: A Potent Alternative

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[4][5][6] While effective, its high reactivity necessitates careful handling and a well-controlled work-up procedure to avoid side reactions. The Boc group is generally stable to LAH at low temperatures.

Protocol 2: LAH Reduction of Boc-Protected 3-Cyanocyclopentylamine

  • Step 1: Reaction Setup. To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C under a nitrogen atmosphere, add a solution of Boc-protected 3-cyanocyclopentylamine (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise.

  • Step 2: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Step 3: Quenching. Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Step 4: Work-up and Isolation. Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF. Concentrate the filtrate under reduced pressure.

  • Step 5: Purification. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Table 1: Comparison of Reduction Methods

MethodReagents & ConditionsProsConsTypical Yield
Catalytic HydrogenationRa-Ni, H₂ (50 psi), NaOH, MeOH, RTHigh chemoselectivity, clean, scalable, mild conditionsRequires specialized hydrogenation equipment, catalyst can be pyrophoric80-95%
LAH ReductionLiAlH₄, THF, 0 °C to RT; Fieser work-upRapid and effective, readily available reagentHighly reactive, requires stringent anhydrous conditions, pyrophoric75-90%

II. Hydrolysis to Carboxylic Acid: A Gateway to Amides and Esters

The hydrolysis of the nitrile group to a carboxylic acid provides a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.[7][8][9][10] This transformation can be achieved under either acidic or basic conditions; however, strong acidic conditions can lead to the cleavage of the Boc-protecting group.[11] Therefore, basic hydrolysis is often preferred for these substrates.

Protocol 3: Basic Hydrolysis of Boc-Protected 3-Cyanocyclopentylamine

Reaction Mechanism:

G R-C≡N R-C≡N Intermediate1 R-C(O⁻)=NH R-C≡N->Intermediate1 OH⁻ Intermediate2 R-C(OH)=NH Intermediate1->Intermediate2 H₂O Amide R-C(=O)NH₂ Intermediate2->Amide Tautomerization Intermediate3 R-C(O⁻)(OH)NH₂ Amide->Intermediate3 OH⁻ Carboxylate R-COO⁻ Intermediate3->Carboxylate -NH₃ Carboxylic Acid R-COOH Carboxylate->Carboxylic Acid H₃O⁺

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve Boc-protected 3-cyanocyclopentylamine (1.0 eq) in ethanol or a mixture of ethanol and water (10 mL/mmol).

  • Step 2: Hydrolysis. Add a solution of sodium hydroxide or potassium hydroxide (5-10 eq) in water and heat the mixture to reflux (80-100 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid (after acidic work-up of an aliquot) by LC-MS.

  • Step 3: Work-up and Acidification. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Step 4: Extraction and Isolation. Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Step 5: Purification. The crude product can be purified by recrystallization or silica gel column chromatography.

III. Addition of Organometallic Reagents: Synthesis of Ketones

The reaction of nitriles with Grignard or organolithium reagents, followed by acidic hydrolysis of the intermediate imine, is a powerful method for the synthesis of ketones.[12][13][14][15] This transformation allows for the introduction of a new carbon-carbon bond.

Protocol 4: Grignard Reaction with Boc-Protected 3-Cyanocyclopentylamine

  • Step 1: Reaction Setup. To a solution of Boc-protected 3-cyanocyclopentylamine (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

  • Step 2: Reaction. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Step 3: Hydrolysis. Cool the reaction mixture to 0 °C and slowly add 1M aqueous HCl. Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate imine.

  • Step 4: Extraction and Isolation. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 5: Purification. Purify the crude ketone by silica gel column chromatography.

Table 2: Representative Ketone Synthesis

Grignard ReagentProductTypical Yield
Methylmagnesium bromideBoc-protected 3-acetylcyclopentylamine70-85%
Phenylmagnesium bromideBoc-protected 3-benzoylcyclopentylamine65-80%

IV. [3+2] Cycloaddition with Azide: Formation of Tetrazoles

Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.[16][17] The [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis acid, is an efficient method for their synthesis.[18][19][20]

Protocol 5: Zinc-Catalyzed Synthesis of a Tetrazole from Boc-Protected 3-Cyanocyclopentylamine

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Work-up and Purification start Dissolve Boc-protected 3-cyanocyclopentylamine in isopropanol/water reagents Add sodium azide and zinc bromide start->reagents react Heat to reflux (80 °C) for 16-24 h reagents->react acidify Cool and acidify with 1M HCl react->acidify extract Extract with EtOAc acidify->extract dry Dry organic layer (Na2SO4) and concentrate extract->dry purify Purify by recrystallization or column chromatography dry->purify product Boc-protected 3-(1H-tetrazol- 5-yl)cyclopentylamine purify->product

Caption: Workflow for the synthesis of a tetrazole from a nitrile.

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve Boc-protected 3-cyanocyclopentylamine (1.0 eq) in a 2:1 mixture of isopropanol and water (15 mL/mmol).[17]

  • Step 2: Reagent Addition. Add sodium azide (1.5 eq) and zinc bromide (0.2 eq).[16]

  • Step 3: Cycloaddition. Heat the reaction mixture to reflux (approximately 80 °C) for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Step 4: Work-up. Cool the reaction to room temperature and acidify to pH 2-3 with 1M HCl.

  • Step 5: Extraction and Isolation. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purification. The crude tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Conclusion

The nitrile group on a Boc-protected cyclopentyl amine scaffold is a remarkably versatile functional group, enabling access to a wide range of important chemical entities for drug discovery and development. The protocols outlined in this guide for reduction to primary amines, hydrolysis to carboxylic acids, conversion to ketones via Grignard addition, and cycloaddition to form tetrazoles provide a robust toolkit for researchers. The key to success lies in the careful selection of reagents and reaction conditions to ensure compatibility with the Boc-protecting group. By understanding the underlying principles and following these detailed procedures, scientists can effectively leverage the synthetic potential of the nitrile group to accelerate their research programs.

References

  • Sureshbabu, V. V., Naik, S. A., & Nagendra, G. (2008). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Synthetic Communications, 38(3), 396-400. [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of Boc-protected tetrazole analogs of amino acids... [Image]. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, January 11). Ritter Reaction. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]

  • ResearchGate. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Ahangar, N., Nia, P. M., & Zare, A. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • MDPI. (2025, September 5). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

  • Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • jOeCHEM. (2020, January 16). Reducing Nitriles--Another Way to Make Aldehydes & Amines [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018, April 24). Reaction of nitriles with Grignard reagents [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides [Image]. Retrieved from [Link]

  • ACS Publications. (n.d.). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. Retrieved from [Link]

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  • ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Retrieved from [Link]

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Application Note: A Systematic Approach to Solvent Selection for Dissolving trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical first step in a multitude of processes within pharmaceutical and chemical research, including reaction chemistry, purification, and formulation development. The solubility of an active pharmaceutical ingredient (API) or intermediate, such as trans-tert-butyl N-(3-cyanocyclopentyl)carbamate, directly influences process efficiency, product purity, and final product performance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for this specific molecule. We will move beyond simple trial-and-error by integrating a theoretical analysis of the solute's molecular structure with a systematic, multi-tiered experimental protocol. This guide emphasizes the causality behind experimental choices and provides self-validating, robust methodologies for generating reliable solubility data.

Physicochemical Analysis of the Solute

A thorough understanding of the solute's molecular structure is foundational to predicting its solubility behavior. The principle of "like dissolves like" dictates that a solute will best dissolve in a solvent that shares similar intermolecular forces.

This compound (MW: 210.27 g/mol ) possesses distinct regions of varying polarity:

  • Polar Functional Groups:

    • Carbamate Group (-NH-C(=O)-O-): This group is highly polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the two oxygen atoms (C=O and O-Boc) are effective hydrogen bond acceptors.[1]

    • Nitrile Group (-C≡N): The cyano group is also significantly polar and can act as a hydrogen bond acceptor.[2]

  • Nonpolar Moieties:

    • Cyclopentyl Ring: This saturated aliphatic ring is nonpolar and contributes to van der Waals interactions.

    • tert-Butyl Group: This bulky, nonpolar group further enhances the molecule's lipophilic character.

This amphiphilic nature—possessing both polar, hydrogen-bonding regions and nonpolar, aliphatic regions—suggests that the molecule will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane). Instead, optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the polar and nonpolar parts of the molecule.

Figure 1: Molecular structure and functional group analysis of the target compound.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To refine solvent selection beyond qualitative principles, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[3] This model deconstructs the total Hildebrand solubility parameter into three components representing different intermolecular forces:

  • δD: Energy from d ispersion forces (van der Waals).

  • δP: Energy from dipolar intermolecular p olar forces.

  • δH: Energy from h ydrogen bonding.

Each solvent and solute can be described by a unique set of these three parameters, defining a point in 3D "Hansen space". The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[4] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹/²

A smaller Ra value indicates a higher likelihood of dissolution. While the exact HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, we can anticipate moderate values for all three parameters. This theoretical approach allows for the pre-screening and ranking of potential solvents, minimizing unnecessary experimental work.

Systematic Solvent Screening Workflow

A systematic approach ensures that the solvent selection process is efficient, logical, and reproducible. The proposed workflow integrates theoretical prediction with practical, tiered experimentation.

G start START: Define Solubility Target (e.g., >50 mg/mL for reaction) theory Step 1: Theoretical Screening - Analyze solute structure (Fig. 1) - Use Hansen Solubility Parameters (HSP) - Shortlist candidate solvents (Table 1) start->theory qual Step 2: Rapid Qualitative Assessment (Protocol 4.1) - Small-scale test (1-5 mg in 0.5 mL) - Classify as 'Soluble', 'Partially Soluble', 'Insoluble' theory->qual decision1 Is Solubility Promising? qual->decision1 quant Step 3: Quantitative Determination (Protocol 4.2) - Use Shake-Flask Method - Determine solubility (mg/mL or M) decision1->quant Yes revisit Re-evaluate Solvent List - Consider mixtures - Explore alternative classes decision1->revisit No solid Step 4: Solid-State Verification (Protocol 4.3) - Analyze residual solid (XRPD, DSC) - Confirm no change in physical form quant->solid decision2 Is Solubility & Stability Acceptable for Application? solid->decision2 end END: Optimal Solvent(s) Selected decision2->end Yes decision2->revisit No revisit->qual

Figure 2: A systematic workflow for efficient solvent selection.

Table 1: Candidate Solvents for Screening

Below is a list of recommended solvents for initial screening, categorized by class. This list is not exhaustive but represents a rational starting point based on the solute's physicochemical properties. Safety and environmental factors should also be considered.[5]

Solvent ClassExample SolventsBoiling Point (°C)Polarity IndexKey Characteristics & Rationale
Polar Aprotic Acetone565.1Good general solvent, volatile. Can solvate polar groups.
Acetonitrile (ACN)825.8Strong dipole, can interact well with the nitrile group.
Tetrahydrofuran (THF)664.0Ether oxygen is a H-bond acceptor; good for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)1897.2Highly polar, strong H-bond acceptor. Often a "last resort" solvent due to high boiling point.
N,N-Dimethylformamide (DMF)1536.4Strong solvent, but has significant health and safety concerns.[5]
Polar Protic Isopropanol (IPA)823.9Can act as H-bond donor and acceptor. Less polar than methanol/ethanol.
Ethanol784.3Similar to IPA, widely available.
Chlorinated Dichloromethane (DCM)403.1Good for nonpolar moieties, but can also solvate polar groups. Volatile. Health concerns exist.[5]
Esters Ethyl Acetate (EtOAc)774.4Intermediate polarity, H-bond acceptor. A greener solvent option.

Experimental Protocols

Adherence to a standardized protocol is essential for generating comparable and reliable data. Always use appropriate Personal Protective Equipment (PPE) when handling chemicals.

Protocol 4.1: Rapid Qualitative Solubility Assessment

Objective: To quickly identify promising solvents from a broad list in a high-throughput manner.

Materials:

  • This compound

  • Candidate solvents (from Table 1)

  • 2 mL glass vials with caps

  • Vortex mixer

  • Spatula and analytical balance

Methodology:

  • Weigh approximately 2-3 mg of the solute directly into a labeled 2 mL glass vial. Record the exact mass.

  • Add 0.5 mL of the first candidate solvent to the vial.

  • Cap the vial securely and vortex for 60 seconds at room temperature.

  • Visually inspect the vial against a dark background.

    • Soluble: No solid particles are visible. The solution is clear.

    • Partially Soluble: Some solid remains, but a significant amount appears to have dissolved. The solution may be hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

  • If the compound is fully soluble, add another 2-3 mg of solute and repeat step 3 to get a semi-quantitative estimate.

  • Record all observations in a laboratory notebook.

  • Repeat for all candidate solvents.

Protocol 4.2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the solute in the most promising solvents identified in Protocol 4.1. This is the gold-standard method.[6]

Materials:

  • Solute and selected solvents

  • 4 mL glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Analytical instrumentation (e.g., HPLC-UV, UPLC-MS) for concentration analysis

Methodology:

  • Add an excess of solid solute to a 4 mL vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add 20-30 mg to 1 mL of solvent).

  • Pipette a precise volume (e.g., 1.0 mL) of solvent into the vial.

  • Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

  • Equilibrate the slurry for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[6]

  • After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.

  • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to further sediment the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-labeled analysis vial. The first few drops should be discarded to saturate the filter and prevent adsorption losses.

  • Prepare a dilution series of the filtered sample with the same solvent to fall within the linear range of the analytical method.

  • Analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration.

  • Calculate the final solubility in mg/mL or mol/L.

Protocol 4.3: Solid-State Characterization

Objective: To ensure the solute has not undergone a phase change (e.g., converted to a different polymorph or a solvate) during the solubility experiment. This is a critical self-validation step.[6]

Methodology:

  • After completing Protocol 4.2, carefully decant the remaining solvent from the vial.

  • Gently dry the residual solid under a stream of nitrogen or in a vacuum oven at a low temperature.

  • Analyze the dried residual solid using a technique such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Compare the resulting data to that of the original starting material. Any significant differences may indicate a phase change, which would mean the measured solubility is for the new form, not the original one.

Data Interpretation and Final Selection

The final choice of solvent depends on more than just high solubility. The ideal solvent must be fit for the intended application.

  • For Chemical Reactions: A solvent that fully dissolves the reactants at the target concentration is required. The solvent's boiling point must be compatible with the reaction temperature, and it must be inert to the reaction conditions.[7]

  • For Crystallization/Purification: A solvent system is needed where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.

  • For Formulation: The chosen solvent (or co-solvent system) must be non-toxic, compatible with other excipients, and able to maintain the drug in a stable, dissolved state over the product's shelf life.[8]

By combining the quantitative data from Protocol 4.2 with the practical requirements of the downstream process, an informed and optimal solvent selection can be made.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Tajbakhsh, M., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 516-523. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Solubility of Things. Carbamate. [Link]

  • Abarca, R. L., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6211. [Link]

  • Wikipedia. Carbamate. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Computer Aided Chemical Engineering, 30, 126-130. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • FooDB. Showing Compound carbamate (FDB030713). [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Bergström, C. A. S., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Wikipedia. Ammonium carbamate. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • MolPort. tert-butyl N-{3-[(4-chloro-3-cyanophenyl)amino]cyclopentyl}carbamate. [Link]

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. [Link]

  • EBSCO Research Starters. Nitriles | Chemistry. [Link]

  • Clarke, C. J., et al. (2018). Green solvent selection guides. Sustainable Chemical Processes, 6(8). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically involves the Boc-protection of trans-3-aminocyclopentanecarbonitrile. This process, while seemingly straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will address these potential issues in a practical, question-and-answer format.

The core reaction is the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc-anhydride), a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.[1][2] This reaction effectively masks the amine's nucleophilicity and basicity, allowing for subsequent chemical transformations that would otherwise be incompatible with a free amine.[1][3]

Troubleshooting and FAQs

Low or No Product Formation

Question 1: I am observing very low conversion of my starting material, trans-3-aminocyclopentanecarbonitrile. What are the likely causes and how can I improve the reaction efficiency?

Answer: Low conversion in a Boc-protection reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Di-tert-butyl dicarbonate (Boc₂O) Integrity: Boc anhydride is sensitive to moisture and can decompose over time, especially if not stored properly.[2] It is recommended to use a fresh bottle or verify the purity of your existing stock.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.[4]

  • Reaction Conditions:

    • Solvent Choice: The solubility of your starting amine is crucial. Common solvents for Boc-protection include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and mixtures with water.[2][5] If your starting material has poor solubility, consider a different solvent system. For zwitterionic or highly polar amines, aqueous conditions with a base might be necessary to improve solubility.[6]

    • Base: The presence of a base is often necessary to neutralize the acidic byproducts and deprotonate the amine, enhancing its nucleophilicity.[4] Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are commonly used.[5] For aqueous reactions, sodium bicarbonate is a suitable base.

    • Temperature: Most Boc-protections proceed efficiently at room temperature.[7] However, if you are experiencing low conversion, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate.[8] Conversely, for highly reactive substrates, cooling the reaction to 0 °C initially can help control the reaction and minimize side products.[4]

  • Monitoring the Reaction:

    • Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of the reaction. The Boc-protected product will have a different Rf value than the starting amine. Staining with ninhydrin is particularly useful as it reacts with the primary amine of the starting material to produce a distinct color.[9]

Formation of Side Products and Impurities

Question 2: My reaction seems to be working, but I am observing significant side products. What are these impurities and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Double Boc-Protection: In some cases, the nitrogen atom can be di-bocylated, although this is less common with primary amines. This can sometimes be addressed by carefully controlling the stoichiometry of the Boc₂O.

  • Reaction with Solvent or Base: While less common, highly reactive intermediates could potentially react with the solvent or base, especially under harsh conditions.

  • Workup and Purification Issues:

    • Incomplete Quenching: Ensure that any unreacted Boc₂O is fully quenched during the workup. A common method is to wash the organic layer with a mild aqueous base like sodium bicarbonate.

    • Purification Method: Column chromatography is often necessary to separate the desired product from unreacted starting material and any side products. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is typically effective.

Protocol Optimization

Question 3: Can you provide a reliable, step-by-step protocol for the synthesis of this compound?

Answer: Certainly. The following protocol is a good starting point and can be optimized based on your specific experimental observations.

Experimental Protocol: Boc-Protection of trans-3-aminocyclopentanecarbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-aminocyclopentanecarbonitrile (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a 2:1 mixture of tetrahydrofuran (THF) and water.[4]

  • Addition of Base: Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4]

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise over 10-15 minutes.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by TLC.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

ParameterRecommended ConditionRationale
Starting Material trans-3-aminocyclopentanecarbonitrileThe precursor amine for the target molecule.
Reagent Di-tert-butyl dicarbonate (Boc₂O)The source of the Boc protecting group.[1]
Solvent Dichloromethane (DCM) or THF/WaterTo dissolve the reactants and facilitate the reaction.[2][5]
Base Triethylamine (TEA) or NaHCO₃ (aq)To deprotonate the amine and neutralize acidic byproducts.[4]
Temperature 0 °C to Room TemperatureTo control the reaction rate and minimize side products.[4]
Monitoring Thin-Layer Chromatography (TLC)To track the consumption of starting material and formation of product.[9]

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram outlines the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Amine in Solvent B 2. Add Base (e.g., TEA) A->B C 3. Cool to 0°C B->C D 4. Add Boc₂O C->D E 5. Stir at RT & Monitor by TLC D->E F 6. Solvent Evaporation E->F Reaction Complete G 7. Dissolve in EtOAc F->G H 8. Aqueous Wash (NaHCO₃, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: A generalized workflow for the synthesis of this compound.

Concluding Remarks

The successful synthesis of this compound with a high yield is achievable through careful attention to reagent quality, reaction conditions, and purification techniques. This guide provides a foundational framework for troubleshooting and optimizing your experimental setup. Remember that each reaction may require fine-tuning to achieve the best results.

References

  • Benchchem. Troubleshooting incomplete Boc deprotection.
  • Benchchem. Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

  • YouTube. Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Chemtips - WordPress.com. Reactions that Work: Boc Protection. Retrieved from [Link]

  • Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.

Sources

troubleshooting low conversion rates in cyclopentyl nitrile reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and process development. The reduction of cyclopentanecarbonitrile (cyclopentyl nitrile) to cyclopentylmethanamine is a fundamental transformation in medicinal chemistry, as the cyclopentyl moiety frequently imparts favorable pharmacokinetic properties to drug candidates[1].

Despite its apparent simplicity, researchers frequently encounter low conversion rates, poor isolated yields, or unwanted side products during this process. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these failures and provide self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow for Low Conversion

Before adjusting your protocol, use the following logical matrix to isolate the root cause of your low conversion or poor yield.

TroubleshootingWorkflow Start Low Conversion in Cyclopentyl Nitrile Reduction Method Which reduction method is used? Start->Method LAH LiAlH4 (LAH) Method->LAH Hydro Catalytic Hydrogenation Method->Hydro LAH_Issue Is unreacted starting material present? LAH->LAH_Issue Hydro_Issue Are secondary amines (dimers) forming? Hydro->Hydro_Issue LAH_Yes Reagent degraded by moisture or insufficient equivalents. Use fresh LAH & dry THF. LAH_Issue->LAH_Yes Yes LAH_No Product trapped in Al salts. Implement Fieser Workup. LAH_Issue->LAH_No No (Low Yield) Hydro_Yes Imine intermediate reacting with primary amine. Add NH3 or use Raney Ni. Hydro_Issue->Hydro_Yes Yes Hydro_No Catalyst poisoned or pressure too low. Increase H2 psi or change catalyst. Hydro_Issue->Hydro_No No

Caption: Diagnostic workflow for troubleshooting low conversion in nitrile reduction.

Quantitative Comparison of Reduction Methods

To select the optimal self-validating system for your lab's capabilities, compare the standard performance metrics of common reduction methods for aliphatic nitriles below.

MethodReagent/CatalystTypical SolventTemp (°C)Time (h)Typical Conversion (%)Primary Amine Selectivity
Hydride Reduction LiAlH₄ (2.0 eq)Anhydrous THF65 (Reflux)4–8>95%>95%
Catalytic Hydrogenation Raney® Nickel / H₂ (50 psi)MeOH / NH₃25–4012–2485–90%>90%
Catalytic Hydrogenation Pd/C / H₂ (1 atm)EtOH2524<50%<40% (High 2° amine)
Borane Reduction BH₃·THF (3.0 eq)Anhydrous THF65 (Reflux)1280–85%>95%

Troubleshooting Guide & FAQs

Q1: My TLC shows unreacted cyclopentyl nitrile even after 12 hours of refluxing with LiAlH₄. What is causing this stalled conversion? A1: The most common cause of stalled lithium aluminum hydride (LAH) reductions is the degradation of the reagent by adventitious moisture. LAH reacts violently with water to form lithium aluminate salts and hydrogen gas, effectively lowering the active concentration of nucleophilic hydride available.

Mechanistically, nitrile reduction requires two consecutive hydride additions. The first hydride attacks the electrophilic nitrile carbon to form an imine anion. Once stabilized by Lewis acid-base complexation, this salt must accept a second hydride to form a dianion[2]. If the LAH is partially degraded, the reaction will stall at the intermediate stage. Solution: Always use fresh LAH (preferably a standardized solution in THF) and ensure your glassware is flame-dried. Due to the slight steric hindrance of the cyclopentyl ring, conduct the reaction in refluxing THF (65 °C) rather than diethyl ether.

Q2: The reaction seems complete by GC/MS, but my isolated yield of cyclopentylmethanamine is below 30% after LAH reduction. Where is my product? A2: Your product has successfully formed but is trapped in the aluminum salt emulsion generated during the aqueous quench. Primary amines coordinate strongly to aluminum. When LAH reactions are quenched haphazardly with water or dilute acid, a thick, gelatinous aluminum hydroxide paste forms. This paste physically traps the amine and makes solvent extraction nearly impossible[3]. Solution: Implement the Fieser Workup (detailed in Protocol A). This highly controlled quenching method dehydrates the hydrated alumina, producing a free-flowing, granular powder that releases the amine and is easily filtered[3].

Q3: I am using Pd/C for catalytic hydrogenation, but the reaction stalls at 50% conversion and I see a major side product. What is happening? A3: You are observing the classic dimerization side reaction. During the catalytic hydrogenation of nitriles, the first reduction step yields a highly reactive imine intermediate. Instead of undergoing further reduction to the primary amine, this imine can undergo nucleophilic attack by the already-formed primary amine product[4]. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer (dicyclopentylmethylamine). This side reaction consumes your product and can poison the palladium catalyst, stalling the conversion. Solution: To suppress dimerization, conduct the hydrogenation in the presence of excess ammonia (e.g., methanolic ammonia). Ammonia shifts the equilibrium away from the secondary imine back toward the primary imine[4]. Alternatively, switching the catalyst from Pd/C to Raney Nickel significantly improves primary amine selectivity.

ReactionMechanism Nitrile Cyclopentyl Nitrile Imine Imine Intermediate Nitrile->Imine [H] Amine Primary Amine (Target) Imine->Amine [H] SecAmine Secondary Amine (Side Product) Imine->SecAmine + Primary Amine - NH3 Ammonia Excess NH3 (Inhibits Dimerization) Ammonia->Imine Shifts Equilibrium

Caption: Mechanistic pathway of nitrile reduction highlighting the dimerization side reaction.

Self-Validating Experimental Protocols

Protocol A: LAH Reduction with Fieser Workup

This protocol is designed to maximize conversion through thermal energy while ensuring quantitative recovery of the amine from aluminum salts.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Reagent Preparation: Suspend fresh LiAlH₄ (2.0 equivalents) in anhydrous THF (0.5 M relative to LAH) at 0 °C.

  • Addition: Dissolve cyclopentanecarbonitrile (1.0 equivalent) in a small volume of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4 to 8 hours.

  • Validation Check: Monitor the reaction via GC/MS or LC/MS. Do not rely solely on TLC, as primary aliphatic amines streak heavily on silica, leading to false assumptions about conversion.

  • Fieser Quench (Critical Step): Once complete, cool the flask to 0 °C. Dilute with diethyl ether. For every

    
     grams  of LiAlH₄ used initially, sequentially and cautiously add:
    
    • 
       mL  of distilled water (dropwise, wait for vigorous bubbling to subside).
      
    • 
       mL  of 15% aqueous NaOH solution.
      
    • 
       mL  of distilled water.
      
  • Isolation: Stir the mixture vigorously at room temperature for 15 minutes until the aluminum salts precipitate as a white, granular solid. Add anhydrous MgSO₄, stir for 5 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude cyclopentylmethanamine.

Protocol B: Catalytic Hydrogenation with Raney Nickel and Ammonia

This protocol utilizes Le Chatelier's principle to prevent secondary amine formation, ensuring high primary amine selectivity.

  • Setup: In a pressure vessel (Parr shaker or heavy-walled flask), dissolve cyclopentanecarbonitrile (1.0 equivalent) in a 2.0 M solution of ammonia in methanol.

  • Catalyst Addition: Add an aqueous slurry of Raney® Nickel (approx. 10-20% w/w relative to the nitrile). Safety Note: Never allow Raney Nickel to dry out in the air, as it is highly pyrophoric.

  • Purging: Seal the vessel. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to 50 psi. Agitate the mixture at room temperature (or up to 40 °C for stubborn conversions) for 12 to 24 hours.

  • Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and no longer drops.

  • Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to safely remove the Raney Nickel (keep the filter cake wet with water for safe disposal). Concentrate the filtrate under reduced pressure to yield the product.

References

  • American Chemical Society (ACS). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Available at:[Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at:[Link]

  • ResearchGate. Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. Available at:[Link]

Sources

preventing epimerization during synthesis of trans-cyclopentyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of trans-Cyclopentyl Carbamates

Case ID: TCC-EPIM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stereochemical Challenge

You have reached the technical support hub for carbamate synthesis. The synthesis of trans-cyclopentyl carbamates presents a unique challenge due to the conformational flexibility of the cyclopentane ring (envelope conformation) and the high susceptibility of


-chiral centers to epimerize under basic or thermal stress.

Unlike cyclohexane systems, which lock into rigid chairs, cyclopentane substituents can eclipse, increasing the thermodynamic drive toward epimerization if reaction intermediates allow bond rotation or planarization (e.g., via enolates).

This guide prioritizes retention of configuration through kinetic control.

Module 1: Diagnostic Workflow

Before altering your reagents, determine where the stereochemical loss is occurring. Use this decision tree to isolate the failure mode.

DiagnosticWorkflow Start Start: Low ee% or dr% observed CheckSM 1. Check Starting Material Purity (Is the precursor >99% ee?) Start->CheckSM RouteSelect 2. Which Synthetic Route? CheckSM->RouteSelect Yes Curtius Route A: Curtius Rearrangement (Acid -> Carbamate) RouteSelect->Curtius Displacement Route B: Nucleophilic Opening (Epoxide/Aziridine -> Amine) RouteSelect->Displacement ActivationMethod Activation Method Used? Curtius->ActivationMethod AcidChloride Acid Chloride (SOCl2/Heat) ActivationMethod->AcidChloride High Temp/Strong Acid DPPA DPPA (One-Pot) ActivationMethod->DPPA Mild/Base RiskHigh HIGH RISK: Thermal Epimerization via Enol/Ketene AcidChloride->RiskHigh RiskLow LOW RISK: Concerted Mechanism (Retention of Configuration) DPPA->RiskLow MechanismCheck Mechanism Check Displacement->MechanismCheck Inversion INVERSION: SN2 Attack (Cis-oxide yields Trans-product) MechanismCheck->Inversion Anti-Addition

Figure 1: Diagnostic logic for identifying the source of stereochemical erosion. Note that acid chloride pathways pose the highest risk of thermal epimerization.

Module 2: Critical Process Parameters (CPP)

The Curtius Rearrangement (The "Gold Standard")

The Curtius rearrangement is the preferred route for converting trans-cyclopentanecarboxylic acids to carbamates because the rearrangement step is concerted . The R-group migrates from the carbonyl carbon to the nitrogen with complete retention of configuration .[1]

  • The Failure Point: Epimerization does not occur during the rearrangement itself. It occurs during the activation of the carboxylic acid .

  • Avoid: Thionyl chloride (

    
    ) at reflux. This forms an acid chloride. The high temperature and HCl generation can facilitate enolization at the 
    
    
    
    -carbon, scrambling the stereocenter before the azide is even formed.
  • Recommended: Use DPPA (Diphenylphosphoryl azide) .[2][3] This reagent allows for the formation of the acyl azide via a mixed anhydride intermediate under mild, basic conditions (room temperature to 80°C), bypassing the risky acid chloride entirely.

Base Selection & "The Proton Shuffle"

When trapping the isocyanate with an alcohol to form the carbamate, a base is often added to catalyze the nucleophilic attack.

  • The Risk: Strong, unhindered bases (e.g., NaOEt, NaH) can deprotonate the

    
    -proton of the newly formed carbamate or the starting ester, leading to thermodynamic equilibration (racemization).
    
  • Solution: Use hindered, non-nucleophilic organic bases such as DIPEA (Hünig's base) or TEA (Triethylamine) . If using a metal catalyst (e.g., DBTL), ensure the reaction is quenched immediately upon completion.

Module 3: Step-by-Step Protocols

Protocol A: The "Safe" Curtius (DPPA Method)

Target: Converting a chiral trans-cyclopentanecarboxylic acid to a carbamate with >99% retention.

Reagents:

  • Substrate: trans-Cyclopentanecarboxylic acid (1.0 equiv)

  • Reagent: DPPA (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Trapping Agent: Alcohol (R-OH) (Large excess or solvent)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Dissolution: Dissolve the carboxylic acid in anhydrous Toluene under

    
     atmosphere.
    
  • Activation: Add TEA, followed by dropwise addition of DPPA at 0°C.

    • Checkpoint: Maintain temperature < 10°C to prevent premature rearrangement or decomposition.

  • Acyl Azide Formation: Stir at room temperature (RT) for 1–2 hours.

    • Validation: Monitor by TLC/LCMS. You should see the disappearance of acid.

  • Rearrangement: Heat the reaction mixture to 80°C.

    • Observation: Evolution of

      
       gas indicates isocyanate formation.
      
  • Trapping (The Critical Step): Once gas evolution ceases (approx. 1–2 h), add the alcohol (R-OH) and catalytic DBTL (Dibutyltin dilaurate) if the alcohol is sterically hindered. Reflux for 2–12 hours.

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with EtOAc.
    

Why this works: The reaction proceeds through a concerted migration.[4][5] The


-carbon is never planarized as a free radical or carbocation.
Protocol B: Nucleophilic Opening (Alternative)

Target: Synthesis of trans-2-aminocyclopentyl carbamates from cyclopentene oxide.

Procedure:

  • Start with Cyclopentene Oxide (meso).

  • Perform ring opening with an amine nucleophile (or azide followed by reduction).

  • Mechanism: This follows an

    
     pathway, resulting in anti-addition . The incoming nucleophile attacks from the face opposite the oxygen.
    
  • Result: You obtain the trans-1,2-amino alcohol derivative exclusively.

  • Carbamoylation: React the resulting amine with a chloroformate (e.g., Benzyl chloroformate) in the presence of

    
    /Water (Schotten-Baumann conditions) to lock the carbamate.
    

Module 4: Troubleshooting Data & FAQs

SymptomProbable CauseCorrective Action
Low ee% (Racemic Product) Acid chloride formation used high heat.Switch to DPPA or Mixed Anhydride (Isobutyl chloroformate) method at -15°C.
Low Yield Hydrolysis of isocyanate to urea.Ensure solvents are strictly anhydrous. Water reacts with isocyanate to form amines, which react with remaining isocyanate to form ureas.
Cis-isomer detected Thermodynamic equilibration.Stop reaction immediately upon completion. Do not let the product sit in base at high temp.
Incomplete Reaction Steric hindrance of the alcohol.If trapping with t-Butanol, add Lewis Acid catalyst (

or DBTL) to accelerate trapping.

Q: Can I use the Hofmann Rearrangement instead? A: Proceed with caution. The Hofmann rearrangement involves basic bromine conditions (


). The highly basic environment is notorious for epimerizing 

-chiral centers. The Curtius rearrangement (neutral/mildly basic) is superior for chiral substrates.

Q: How do I distinguish cis vs trans isomers analytically? A: NMR is the primary tool.

  • Coupling Constants (

    
    ):  In 1,2-disubstituted cyclopentanes, the coupling constant for cis protons is typically larger (6–8 Hz) than for trans protons (2–5 Hz) due to the dihedral angles in the envelope conformation.
    
  • NOESY: Cis isomers will show a strong NOE correlation between the

    
    -protons of the substituents. Trans isomers will not.
    

Module 5: Mechanistic Visualization

Understanding the "Danger Zone" helps in prevention.

EpimerizationMechanism Trans Trans-Isomer (Chiral Target) Deprotonation Base Attack (Removal of Alpha-H) Trans->Deprotonation Strong Base/Heat Enolate Enolate Intermediate (Planar/Achiral) Deprotonation->Enolate Reprotonation Reprotonation Enolate->Reprotonation Reprotonation->Trans Cis Cis-Isomer (Undesired) Reprotonation->Cis Thermodynamic Control Racemic Racemic Mixture Reprotonation->Racemic Loss of Optical Purity

Figure 2: The mechanism of base-catalyzed epimerization. The formation of the planar enolate destroys the stereochemical information at the alpha-carbon.

References

  • Ghosh, A. K., et al. (2018).[3] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. Link

    • Context: Validates the Curtius rearrangement as a method with "complete retention of stereochemistry."
  • Xu, Q., & Appella, D. H. (2006).[6] Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Journal of Organic Chemistry. Link

    • Context: Provides the specific protocol for synthesizing trans-aminocyclopentyl carbamates via aziridine opening (Displacement Route).
  • Lebel, H., & Leogane, O. (2005).[7] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. Organic Letters. Link

    • Context: Establishes the modern DPPA/Zn(OTf)
  • Topolovčan, N., et al. (2016).[8] Synthesis of 1,2-Disubstituted Cyclopentadienes. Organic Letters. Link

    • Context: Background on the thermodynamic stability and synthesis of substituted cyclopentane systems.

Sources

purification methods for separating cis and trans aminocyclopentyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of aminocyclopentyl isomers. The separation of cis and trans geometries in cyclic β-amino acids (such as 2-aminocyclopentanecarboxylic acid, ACPC) and aminocyclopentanols is notoriously challenging due to their nearly identical physicochemical properties.

This guide synthesizes field-proven methodologies, addressing common bottlenecks in diastereomeric crystallization, enzymatic resolution, and advanced chromatography.

Workflow Start Racemic/Diastereomeric Mixture (cis/trans Aminocyclopentyl Isomers) Method1 Crystallization Resolution Start->Method1 Method2 Enzymatic Kinetic Resolution Start->Method2 Method3 Chromatographic Separation Start->Method3 Salt Diastereomeric Salt Formation (e.g., DBTA, Ephedrine) Method1->Salt Hydrolysis Selective Acylation/Hydrolysis (e.g., CAL-B, Vinyl Acetate) Method2->Hydrolysis Column SFC / Achiral Prep-HPLC (e.g., DAICEL DCpak) Method3->Column PureCis Pure cis-Isomer (>99% ee/de) Salt->PureCis PureTrans Pure trans-Isomer (>99% ee/de) Salt->PureTrans Hydrolysis->PureCis Hydrolysis->PureTrans Column->PureCis Column->PureTrans

Workflow for the resolution and separation of cis/trans aminocyclopentyl isomers.

Phase 1: Diagnostic Troubleshooting & FAQs

Q1: My crystallization-based resolution for cis- and trans-ACPC is yielding poor diastereomeric excess (de). What is going wrong? A: Poor resolution often stems from an improper choice of the resolving agent or inadequate temperature control. For cis-ACPC derivatives, standard acids may fail to form highly crystalline lattices. Instead, utilize (D)-dibenzoyl-tartaric acid (DBTA) or ephedrine for N-protected variants[1]. Furthermore, thermodynamic control is critical: heating the reaction mixture above 70 °C can induce epimerization of the cis-isomer into the thermodynamically more stable trans-isomer[2]. Always maintain crystallization temperatures below 60 °C and verify the structural integrity of the cis-adduct via 2D NMR before proceeding[1][2].

Q2: I am attempting an enzymatic kinetic resolution of aminocyclopentanols, but my enantiomeric ratio (E-value) is extremely low. How can I optimize this? A: Low stereoselectivity in enzymatic reductions or hydrolyses is typically a solvent or acyl donor issue[3]. When using Candida antarctica lipase B (CAL-B) for the resolution of cis β-amino esters, switch from aqueous buffers to green organic media (such as tBuOMe) or solvent-free ball-milling conditions[4]. Organic media suppress spontaneous non-enzymatic hydrolysis and shift the thermodynamic equilibrium, frequently boosting the enantioselectivity factor to E > 200[4]. For aminocyclopentanols, using vinyl acetate as an irreversible acyl donor with Lipozyme also prevents the reverse reaction, locking in the desired stereocenter[3].

Q3: Standard reverse-phase HPLC (C18) is failing to baseline-resolve my cis and trans aminocyclopentyl isomers. What chromatographic alternatives exist? A: Standard C18 stationary phases rely purely on hydrophobicity, which is nearly identical between cis and trans cyclopentyl isomers. To achieve baseline separation, transition to Supercritical Fluid Chromatography (SFC) or Prep-Achiral-HPLC using a specialized polymer-based column, such as the DAICEL DCpak P4VP[5]. Utilizing supercritical CO₂ as Mobile Phase A and an Acetonitrile/Methanol blend as Mobile Phase B exploits the subtle dipole moment and hydrogen-bonding differences between the geometric isomers, allowing for highly efficient preparative-scale separation[5].

Phase 2: Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution of ACPC using (D)-DBTA

Causality Focus: This protocol relies on the differential solubility of diastereomeric salts. We specifically use a KHCO₃/K₂CO₃ buffer during the free-basing step because potassium salts offer superior aqueous solubility compared to sodium equivalents, preventing emulsion formation and ensuring a homogeneous phase separation[2].

  • Salt Formation: Treat the racemic cis/trans amine mixture with (D)-DBTA in diethyl ether to precipitate the (R,S,S)-salt[1].

  • Free Amine Isolation: Suspend the isolated salt in diethyl ether and a biphasic aqueous solution containing equal parts KHCO₃ and K₂CO₃[1]. Stir until all solids dissolve.

  • Extraction & Validation: Separate the organic phase and extract the aqueous layer 3x with diethyl ether. Wash combined extracts with 10% K₂CO₃ and brine, dry over Na₂SO₄, and evaporate to yield the free amine[1]. Self-Validation: Take a crude ¹H NMR; the absence of aromatic DBTA peaks confirms complete free-basing.

  • Hydrogenolysis Preparation: Treat the free amine with HBr to form the hydrobromide salt. Critical Step: Co-evaporate the residue with fresh ethyl acetate to remove all traces of unreacted HBr. Causality: Excess HBr acts as a severe catalytic poison to the palladium catalyst in the subsequent hydrogenolysis step[6].

  • Hydrolysis: Hydrolyze the resulting ester under acidic conditions (10% HCl) at 60 °C for 12 hours to yield the pure enantiomeric ACPC salt[1].

Protocol B: Enzymatic Acetylation of Aminocyclopentanols

Causality Focus: Enzymatic acetylation uses a kinetic trap. By using an enol ester (vinyl acetate), the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction to exactly 50% conversion with maximum enantiomeric excess[3].

  • Substrate Preparation: Dissolve the racemic cis-aminocyclopentanol precursor (e.g., Boc-protected) in anhydrous dichloromethane[3].

  • Enzyme Addition: Add 1.5 equivalents of vinyl acetate and a catalytic amount of immobilized lipase (e.g., CAL-B or Lipozyme)[3].

  • Incubation & Monitoring: Stir at room temperature. Self-Validation: Monitor the reaction strictly via GC or TLC. The reaction must be quenched exactly when the product/reactant ratio hits 1:1 to prevent over-conversion and loss of stereopurity[3].

  • Chromatographic Separation: Filter off the immobilized enzyme. The highly polar unreacted alcohol and the less polar acetylated product now have vastly different retention factors (Rf) and can be easily separated using standard silica gel column chromatography[3].

Phase 3: Quantitative Comparison of Separation Strategies

Separation StrategyTarget Isomer ProfileResolving Agent / CatalystTypical YieldStereochemical PurityScalability Profile
Diastereomeric Crystallization cis/trans-ACPC(D)-DBTA, Ephedrine, Mandelic Acid[1]35 – 45%> 98% eeHigh (Multi-kilogram)
Enzymatic Kinetic Resolution cis-Amino EstersCAL-B (Lipase), Vinyl Acetate[3][4]~ 48% (Max 50%)> 99% ee (E > 200)Medium (Gram scale)
SFC / Prep-HPLC AminocyclopentanolsDAICEL DCpak P4VP, CO₂ / MeOH[5]> 85%> 95% deLow to Medium

References

1.[1] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. 1 2.[6] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC / NIH. 6 3.[5] WO2022155111A1 - Indole derivatives as kinase inhibitors. Google Patents. 5 4.[2] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. 2 5.[4] Enzymatic kinetic resolution of cis 7–9, 13 through a hydrolytic procedure. ResearchGate. 4 6.[3] Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride. Benchchem. 3

Sources

minimizing side reactions in 3-cyanocyclopentyl carbamate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. For researchers and drug development professionals, the selective deprotection of 3-cyanocyclopentyl carbamates presents a unique chemoselectivity challenge. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you isolate your target amine while preserving the delicate cyano group and cyclopentyl stereocenters.

Mechanistic Overview & Risk Analysis

The hydrolysis of a carbamate protecting group (such as N-Boc, N-Cbz, or alkyl carbamates) to yield a free amine typically requires forcing acidic or basic conditions. However, the presence of the 3-cyano moiety introduces two critical vulnerabilities:

  • Nitrile Hydration/Hydrolysis: Nitriles are highly susceptible to nucleophilic attack by water under both aqueous acidic and basic conditions, leading to hydration to a primary amide, and subsequent irreversible hydrolysis to a carboxylic acid 12.

  • C3 Epimerization: The strongly electron-withdrawing cyano group increases the acidity of the adjacent

    
    -proton. Exposure to strong bases causes deprotonation, forming a planar ketenimine-like enolate. Reprotonation occurs from either face of the ring, destroying the stereochemical integrity of the molecule.
    

MechanisticPathways Substrate 3-Cyanocyclopentyl Carbamate Desired 3-Cyanocyclopentylamine (Desired Product) Substrate->Desired Anhydrous Acid (TFA) or TMSI Amide Amide / Carboxylic Acid (Nitrile Hydrolysis) Substrate->Amide Aqueous Acid/Base (H2O, Heat) Epimer C3 Epimerized Product (Loss of Stereocenter) Substrate->Epimer Strong Base (α-proton abstraction)

Mechanistic pathways showing desired deprotection vs. primary side reactions.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a +18 Da and +19 Da mass shift relative to my expected product. What is happening? Cause: A +18 Da shift indicates the conversion of your nitrile to a primary amide (hydration). A +19 Da shift (with a loss of NH₃) indicates complete hydrolysis to the carboxylic acid. This is a classic side reaction triggered by the use of aqueous acids (e.g., aq. HCl) or aqueous bases (e.g., NaOH) during carbamate cleavage 12. Solution: Eliminate water from your reaction system. If you are removing a Boc group, switch to strictly anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 3. The absence of water prevents the nucleophilic attack required for nitrile hydration.

Q2: The deprotection was successful, but NMR indicates a mixture of cis/trans diastereomers. How did my stereocenter epimerize? Cause: If basic conditions (e.g., KOH, NaOH) were used to hydrolyze the carbamate, the base abstracted the acidic


-proton adjacent to the cyano group.
Solution:  Avoid basic conditions entirely. If your substrate features a base-labile carbamate (like a methyl or ethyl carbamate) that resists mild acid, utilize Trimethylsilyl iodide (TMSI). TMSI cleaves carbamates via an orthogonal silyl carbamate intermediate that decarboxylates upon a mild methanol quench, completely bypassing the need for strong bases 4.

Q3: I am scaling up the reaction and want to avoid hazardous reagents like TMSI or large volumes of TFA. Are there alternative mild methods? Cause/Context: Traditional batch deprotections at scale pose safety, corrosion, and waste challenges. Solution: Consider two advanced alternatives:

  • Continuous Flow Thermal Deprotection: N-Boc groups can be thermally extruded as CO₂ and isobutylene by heating the substrate in a continuous flow reactor (150–200 °C) in benign solvents like methanol. This avoids chemical reagents entirely and preserves the nitrile 5.

  • TBAF-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in refluxing THF provides a surprisingly mild deprotection route for certain carbamates that tolerates sensitive functional groups, though it requires optimization for aliphatic substrates 6.

Comparative Data on Deprotection Strategies

Deprotection StrategyReagents & ConditionsNitrile Hydrolysis RiskC3 Epimerization RiskTypical Amine Yield
Anhydrous Acid TFA in DCM, 0 °C to RTLow (Requires strictly anhydrous conditions)None85–95%
Silyl Cleavage TMSI in DCM, RTNone (Orthogonal mechanism)None80–90%
Thermal Flow MeOH, 150–200 °C (Flow Reactor)LowNone90–99%
Aqueous Base NaOH, H₂O/MeOH, RefluxHigh (Hydration to amide/acid)High (α-proton abstraction)< 40%
Aqueous Acid HCl, H₂O, RefluxHigh (Hydrolysis to carboxylic acid)None< 50%

Validated Experimental Protocols

Protocol A: Anhydrous TFA Deprotection (For N-Boc Carbamates)

This protocol utilizes the protonation of the carbamate oxygen followed by the expulsion of a tert-butyl cation, which spontaneously decarboxylates 3.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve the N-Boc-3-cyanocyclopentylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic protonation step.

  • Reagent Addition: Add anhydrous Trifluoroacetic Acid (TFA) dropwise (typically a 1:4 v/v ratio with DCM).

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in MeCN, and run LC-MS. The disappearance of the starting material mass and the appearance of the exact product mass [M+H]⁺ confirms deprotection. If a +18 Da mass is observed, moisture has compromised the anhydrous environment.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.

  • Neutralization: Dissolve the crude residue in minimal DCM and wash with a cold, saturated aqueous NaHCO₃ solution. Extract, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: TMSI-Mediated Cleavage (For robust alkyl carbamates)

TMSI attacks the carbonyl oxygen, forming a highly unstable silyl carbamate intermediate that decarboxylates upon the addition of a mild nucleophile, releasing the free amine without generating hydroxide or hydronium ions [[4]]().

Workflow Step1 1. Dissolve Substrate in dry DCM (0 °C) Step2 2. Add TMSI dropwise under N2 atmosphere Step1->Step2 Step3 3. Stir at RT (Monitor by LC-MS) Step2->Step3 Step4 4. Quench with MeOH (Decarboxylation) Step3->Step4 Step5 5. Extract & Purify (Yield >85%) Step4->Step5

Step-by-step TMSI-mediated carbamate cleavage workflow.

  • Preparation: In a rigorously dried, N₂-flushed flask, dissolve the carbamate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Cool to 0 °C. Add Trimethylsilyl iodide (TMSI, 1.5 equiv) dropwise via a gas-tight syringe. (Note: TMSI is highly light and moisture sensitive).

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Quench: Quench the reaction by adding anhydrous Methanol (5.0 equiv) to decompose the silyl carbamate intermediate into the free amine hydrochloride and volatile byproducts.

  • Self-Validation Checkpoint: Spot the quenched mixture on a TLC plate and apply a ninhydrin stain. A bright, colored spot corresponding to the primary amine, coupled with the absence of UV-active starting material, confirms complete silyl cleavage.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between diethyl ether and 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 10 with cold 1M NaOH (brief exposure minimizes epimerization) and immediately extract with DCM. Dry and concentrate to afford the product.

References

  • [6] Mild and Selective Deprotection of Carbamates with Bu4NF. ResearchGate. 6

  • [3] Amine Protection and Deprotection. Master Organic Chemistry. 3

  • [4] Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC - NIH. 4

  • [5] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. 5

  • [1] 11.8: Chemistry of Nitriles. LibreTexts. 1

  • [2] 20.7 Chemistry of Nitriles. OpenStax. 2

Sources

Technical Guide: Overcoming Steric Hindrance in Substituted Cyclopentyl Amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of overcoming steric hindrance in substituted cyclopentyl amine reactions.

Introduction: The "Envelope" Trap

Substituted cyclopentyl amines present a deceptive challenge in medicinal chemistry. Unlike the rigid chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium between envelope (


)  and half-chair (

)
conformations to relieve eclipsing interactions.

When you introduce a substituent (especially at the


 or 

position relative to the amine), the ring puckers to minimize torsional strain. This often forces the amine group into a "pseudo-axial" or sterically crowded environment, drastically reducing the trajectory angle available for incoming electrophiles. Standard protocols for flat amines will fail here, leading to stalled reactions or elimination side-products.

This guide provides troubleshooting workflows to bypass these kinetic barriers.

Diagnostic Workflow

Before altering reagents, determine the dominant steric failure mode using this decision tree.

G Start Reaction Stalled/Low Yield RxnType Identify Reaction Type Start->RxnType SN2 Alkyl Halide Substitution (SN2) RxnType->SN2 RedAm Reductive Amination RxnType->RedAm Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) RxnType->Coupling Amide Amide Bond Formation RxnType->Amide Elimination Is Elimination (Alkene) Observed? SN2->Elimination ImineForm Is Imine Forming? RedAm->ImineForm Ligand Check Ligand Class Coupling->Ligand SwitchRedAm STOP: Switch to Reductive Amination Elimination->SwitchRedAm Yes (E2 dominates) PolarSolvent Switch to Polar Aprotic (DMF/DMAc) + Heat Elimination->PolarSolvent No (Kinetic stall) TiAdd Add Ti(OiPr)4 Lewis Acid ImineForm->TiAdd No (<10% conversion) RedAgent Switch Reductant: NaBH(OAc)3 -> NaBH3CN ImineForm->RedAgent Yes, but reduction fails Buchwald Switch to Gen-3/4 Buchwald Ligands (BrettPhos/RuPhos) Ligand->Buchwald Using BINAP/DPPF?

Figure 1: Decision matrix for troubleshooting steric failure modes in cyclopentyl amine synthesis.

Module 1: Nucleophilic Substitution (SN2)

The Problem: Direct alkylation of hindered cyclopentyl amines with alkyl halides often results in elimination (E2) rather than substitution, or simply stalls due to the inability of the nucleophile to access the


 orbital of the electrophile.

Troubleshooting Q&A:

Q: I am seeing large amounts of cyclopentene byproducts. Why? A: The steric bulk of your amine makes it act as a base rather than a nucleophile. The transition state for E2 elimination is less sterically demanding than SN2.

  • Solution: Abandon direct alkylation. Switch to Reductive Amination (Module 2) to build the C-N bond. This changes the mechanism from a bimolecular collision to an intramolecular hydride transfer (once the imine forms).

Q: I must use an alkyl halide. How can I force the reaction? A: If you cannot switch strategies, use the "cesium effect" and high-dielectric solvents.

  • Protocol: Use

    
     in DMF or NMP at 60-80°C. Cesium's large ionic radius promotes a "naked," more reactive anion. Add 
    
    
    
    (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition).

Module 2: Reductive Amination

The Problem: In hindered systems (e.g., 2-substituted cyclopentanones), the initial attack of the amine on the carbonyl is reversible and sterically disfavored. The equilibrium lies heavily toward the starting materials, preventing imine formation.

Strategic Solution: Titanium(IV) Isopropoxide Mediation


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

Comparative Data: Reductive Amination of 2-Methylcyclopentanone

ConditionReducing AgentAdditiveConversion (LCMS)Yield
Standard

AcOH15%<10%
Stronger Reductant

AcOH30%22%
Lewis Acid Mediated


>98% 88%

Step-by-Step Protocol: The "Titanium Push"

  • Imine Formation: In a sealed vial, combine the hindered cyclopentyl amine (1.0 equiv) and the ketone (1.1 equiv).

  • Add Neat

    
     (1.2 - 1.5 equiv). Note: Do not add solvent yet if reagents are liquid; otherwise, use minimal dry THF.
    
  • Stir at ambient temperature for 2–4 hours. If the amine is extremely hindered (e.g., t-butyl substituted), heat to 60°C.

  • Reduction: Dilute with dry MeOH (or EtOH).

  • Cautiously add

    
     (1.5 equiv) in portions. Caution: Exothermic gas evolution.
    
  • Workup (Critical): Quench by adding 1N NaOH or aqueous Rochelle's salt. A white precipitate (

    
    ) will form. Filter through Celite before extraction to prevent emulsions.
    

Module 3: Buchwald-Hartwig Cross-Coupling

The Problem: Standard ligands (BINAP,


) fail because they cannot facilitate the oxidative addition/reductive elimination cycle when the amine creates a "cone of steric protection" around the Pd center.

Strategic Solution: Dialkylbiaryl Phosphine Ligands You must use 3rd or 4th Generation Buchwald Ligands. These bulky, electron-rich ligands promote reductive elimination in crowded systems.

Ligand Selection Guide:

  • BrettPhos / tBuBrettPhos: The gold standard for primary hindered amines.

  • RuPhos: Excellent for secondary hindered amines.

  • XPhos: Good general purpose for aryl chlorides.

Self-Validating Protocol (Microwave Assisted) Use this protocol for coupling a 2-substituted cyclopentyl amine with an aryl bromide.

  • Catalyst Pre-formation: Charge a microwave vial with

    
     (2 mol%) and BrettPhos  (4-6 mol%). Note: Using a pre-catalyst like BrettPhos Pd G4 is superior if available.
    
  • Solvent/Base: Add dry Dioxane (concentration 0.2 M) and

    
     (1.4 equiv). Why? 
    
    
    
    is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize coordination to Pd.
  • Reagents: Add Aryl Bromide (1.0 equiv) and Cyclopentyl Amine (1.2 equiv).

  • De-gas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat in Microwave at 110°C for 30–60 minutes.

  • Check: LCMS should show complete consumption of the aryl halide. If dehalogenation is observed (Ar-Br

    
     Ar-H), lower temperature to 80°C and switch to a milder base like 
    
    
    
    .

Module 4: Amide Coupling

The Problem: Coupling a hindered cyclopentyl amine with a carboxylic acid using HATU or EDC often results in slow kinetics, leading to racemization of the acid (if chiral) or hydrolysis of the active ester.

Strategic Solution: Propylphosphonic Anhydride (T3P) T3P acts as a kinetic driver. It forms a highly reactive mixed anhydride but does not generate autocatalytic byproducts that cause epimerization.

Reaction Workflow:

AmideCoupling Start Acid + Hindered Amine Reagent Add T3P (50% in EtOAc) + Pyridine (3 equiv) Start->Reagent Solvent Solvent: EtOAc or 2-MeTHF Reagent->Solvent Temp Heat to 50-60°C Solvent->Temp If stalled at RT Workup Acidic Wash (1N HCl) Removes Pyridine/T3P Temp->Workup

Figure 2: T3P coupling workflow for sterically demanding amines.

Why T3P?

  • Solubility: T3P is supplied in EtOAc/DMF; the byproducts are water-soluble.

  • Epimerization Control: Data suggests T3P shows <1% epimerization for chiral acids compared to ~5-10% for HATU/DIPEA in hindered couplings [1].

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Technical Support Center: Stability & Handling of trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, troubleshooting steps, and chemoselective protocols required when handling trans-tert-butyl N-(3-cyanocyclopentyl)carbamate (a Boc-protected aminonitrile) under acidic conditions.

Mechanistic Insights: The Dual-Reactivity Dilemma

When subjecting this compound to acidic environments, researchers face a kinetic competition between two functional groups:

  • The Boc-Protected Amine: Designed to be highly acid-labile. Protonation of the carbamate oxygen triggers fragmentation into a tert-butyl cation and CO₂, ultimately yielding the desired free amine[1].

  • The Nitrile (Cyano) Group: While generally stable to anhydrous acids, the nitrile group is highly susceptible to acid-catalyzed hydration (a Pinner-type reaction) if even trace amounts of adventitious water are present, converting the nitrile into an undesired primary amide or carboxylic acid[2].

Understanding this causality is critical: "Stability" in this context is entirely dependent on the rigorous exclusion of water. If your goal is chemoselective Boc deprotection, the reaction system must be self-validating for anhydrous conditions.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the stability of both functional groups under common acidic laboratory conditions.

Acidic ConditionBoc Group StatusNitrile Group StatusPrimary Application / Outcome
0.1% TFA in H₂O/MeCN Slow cleavage (10–20% over 4h)StableAnalytical/Prep RP-HPLC. Requires immediate lyophilization[3].
4M HCl in Dioxane (Anhydrous) Rapidly cleaved (< 2h)Stable (> 95% preserved)Standard chemoselective deprotection[2].
4M HCl in Dioxane (Trace H₂O) Rapidly cleaved (< 2h)15–30% Hydrolyzed Undesired side reactions (Amide/Acid formation)[2].
50% TFA in DCM (Anhydrous) Rapidly cleaved (< 1h)StableStandard peptide-coupling deprotection.
1M HCl (Aqueous), Reflux Cleaved immediatelyFully HydrolyzedComplete degradation to amino acid.

Reaction Pathway Visualization

The following diagram illustrates the logical relationship between the desired anhydrous cleavage pathway and the undesired aqueous hydrolysis pathway.

Mechanism SM trans-tert-butyl N-(3-cyanocyclopentyl)carbamate Acid Acidic Conditions (e.g., HCl/Dioxane, TFA) SM->Acid Protonation TBuCat tert-Butyl Cation + CO2 (Fragmentation) Acid->TBuCat Anhydrous Pathway Water Adventitious H2O (Trace Moisture) Acid->Water Competing Pathway Amine trans-3-cyanocyclopentan-1-amine (Desired Product) TBuCat->Amine -Isobutylene Hydrolysis Amide / Carboxylic Acid (Hydrolysis Byproducts) Water->Hydrolysis Nucleophilic Attack on Nitrile

Reaction pathways for Boc deprotection vs. nitrile hydrolysis under acidic conditions.

Troubleshooting & FAQs

Q: Why am I observing 15–30% of an amide byproduct during my standard HCl/dioxane Boc deprotection? A: This is a classic symptom of adventitious water in your solvent, acid, or starting material. Nitriles are highly susceptible to acid-catalyzed hydrolysis. A field-proven workaround—famously utilized in the commercial synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir (Paxlovid)—involves adding a "sacrificial nitrile" like acetonitrile (CH₃CN) to the reaction. The excess acetonitrile competitively scavenges the trace water, preserving your target cyclopentyl nitrile[2].

Q: Is the trans stereocenter at risk of epimerization under strong acidic conditions? A: No. The trans configuration on the rigid cyclopentyl ring is thermodynamically and kinetically stable under standard non-aqueous acidic deprotection conditions (e.g., HCl/dioxane at room temperature). Epimerization is generally not observed unless the molecule is subjected to extreme, prolonged heating in strong aqueous base or acid.

Q: My compound loses the Boc group during RP-HPLC purification. How can I prevent this? A: Standard RP-HPLC uses 0.1% TFA. While the Boc group is relatively stable in 0.1% TFA during the actual run, concentrating the collected fractions via rotary evaporation removes the water/acetonitrile first, drastically increasing the TFA concentration and heat, which accelerates Boc cleavage[3]. Solution: Lyophilize your fractions immediately upon collection to sublimate the TFA, or switch to a milder modifier like formic acid or ammonium acetate[3].

Q: Are there acid-free alternatives for Boc deprotection to completely spare the nitrile? A: Yes. If your substrate is highly sensitive to acid, recent methodologies have demonstrated that Boc groups can be removed using strong bases. For example, refluxing the compound with Cesium Carbonate (Cs₂CO₃) in Methanol facilitates fragmentation of the carbamate without generating the acidic species required for nitrile hydrolysis, thereby completely preserving the cyano group[4].

Validated Protocol: Chemoselective N-Boc Deprotection

To ensure a self-validating system where the nitrile remains intact, use the following protocol adapted from optimized pharmaceutical manufacturing routes[2]. This method uses azeotropic drying and a sacrificial solvent to guarantee water exclusion.

Materials Required:

  • This compound

  • Anhydrous Toluene

  • Anhydrous Acetonitrile (CH₃CN)

  • 4M HCl in 1,4-Dioxane

Step-by-Step Methodology:

  • Azeotropic Drying (Critical Step): Dissolve the Boc-protected aminonitrile in anhydrous toluene. Concentrate the solution under high vacuum. Repeat this process twice. Causality: This azeotropically removes adventitious water from the starting material, which is the primary culprit for downstream nitrile hydrolysis.

  • Solvent Reconstitution: Purge the flask with Argon/N₂. Dissolve the dried starting material in anhydrous CH₃CN (0.5 M concentration). Causality: The CH₃CN acts as both the solvent and a "sacrificial nitrile," competitively reacting with any residual trace moisture introduced by the acid.

  • Acid Addition: Chill the reaction mixture in an ice bath (0 °C). Dropwise, add 3.0 equivalents of 4M HCl in dioxane via syringe.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint: Pull a 5 µL aliquot, quench in cold NaHCO₃, and analyze via LC-MS. You should observe the mass of the free amine (or its HCl salt). The absence of an M+18 peak (amide) validates that the anhydrous system was successfully maintained.

  • Isolation: Concentrate the mixture in vacuo to yield the trans-3-cyanocyclopentan-1-amine hydrochloride salt.

References

  • Kincaid, J.R.A., et al. "A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid." Communications Chemistry (2022).[Link]

  • Parvez, M.S. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions." ChemRxiv (2026).[Link]

  • ResearchGate Community. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?" ResearchGate (2012). [Link]

Sources

resolving hygroscopic issues with Boc-amino cyclopentane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Boc-amino cyclopentane derivatives (e.g., Boc-1-aminocyclopentane-1-carboxylic acid).

Due to the restricted conformational freedom of the alicyclic ring, these derivatives often fail to form stable crystalline lattices in their free acid state. Consequently, they present as amorphous, gummy solids that rapidly absorb atmospheric moisture. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure your solid-phase peptide synthesis (SPPS) remains robust and reproducible.

Part 1: Troubleshooting Guide & FAQs

Q1: My Boc-amino cyclopentane derivative has turned into a sticky gum. How does this affect my synthesis, and how can I accurately weigh it? The Causality: The amorphous nature of the cyclopentane derivative exposes its hydrogen-bonding sites (urethane NH and carboxylic OH) to atmospheric water. Absorbed moisture not only causes severe weighing inaccuracies (throwing off your stoichiometric equivalents) but also introduces water as a competing nucleophile during the coupling reaction. The Solution: Convert the hygroscopic free acid into a Dicyclohexylamine (DCHA) salt[1]. The bulky, hydrophobic DCHA counterion disrupts the amorphous hydrogen-bonding network, thermodynamically driving the formation of a highly ordered, anhydrous crystalline lattice. This salt is shelf-stable, non-hygroscopic, and allows for precise gravimetric measurement.

Q2: I am experiencing low coupling yields and truncated sequences when using this derivative. Is trace moisture to blame? The Causality: Absolutely. During activation with carbodiimides (e.g., DIC or DCC), the Boc-amino acid forms a highly reactive O-acylisourea intermediate. If trace water is present, it rapidly hydrolyzes this intermediate back into the unreactive free acid and a urea byproduct[2]. This parasitic side-reaction consumes your expensive building block before it can react with the resin-bound amine. The Solution: Perform an azeotropic distillation prior to activation[3]. By co-evaporating the derivative with anhydrous toluene, water is removed via a minimum-boiling azeotrope. This ensures a strictly anhydrous environment without applying excessive heat that could degrade the acid-labile Boc protecting group.

Q3: Can I couple the DCHA salt directly, or must I remove the DCHA first? The Causality: While certain phosphonium reagents (like BOP or PyBOP) can theoretically couple DCHA salts directly under highly optimized conditions, the standard and most reliable approach is to liberate the free acid immediately before coupling. The bulky DCHA amine can sterically hinder activation, alter the local pH of the coupling environment, or cause premature protecting group cleavage. The Solution: Partition the salt between an organic solvent (dichloromethane) and a mild aqueous acid (KHSO4)[4]. The acid protonates the carboxylate, driving the free acid into the organic layer, while the DCHA-sulfate salt remains trapped in the aqueous phase.

Part 2: Mechanistic Workflows & Visualizations

To understand how moisture disrupts your synthesis and how our protocols circumvent this, review the following mechanistic diagrams.

Moisture_Interference A Boc-Amino Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation C Trace Moisture (H2O) B->C Competing Nucleophile D Resin-Bound Amine B->D Target Nucleophile E Hydrolysis (Failed Coupling) C->E Regenerates Free Acid + Urea Byproduct F Peptide Bond (Success) D->F Aminolysis

Competing pathways in peptide coupling: Moisture-driven hydrolysis vs. successful aminolysis.

DCHA_Workflow A Hygroscopic Boc-Amino Cyclopentane (Free Acid) B Add DCHA in Ether/Hexane A->B Salt Formation C Crystallization (Water Excluded) B->C Cooling D Stable Boc-Amino DCHA Salt C->D Filtration & Drying E Liquid-Liquid Extraction (DCM / aq. KHSO4) D->E Prior to Coupling F Anhydrous Free Acid (Ready for SPPS) E->F Organic Layer Evaporation

Workflow for stabilizing hygroscopic Boc-amino acids via DCHA salt formation and recovery.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in physical cues will confirm the success of each step, ensuring you do not proceed with compromised reagents.

Protocol A: Conversion of Hygroscopic Free Acid to DCHA Salt

Purpose: To create a shelf-stable, weighable, anhydrous powder.

  • Dissolution: Dissolve the gummy Boc-amino cyclopentane derivative in a minimal volume of anhydrous diethyl ether.

  • Amine Addition: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring at room temperature.

  • Crystallization: Add cold hexanes dropwise until the solution becomes slightly turbid. Chill the flask at 4°C overnight.

  • Validation Check: A dense, white crystalline precipitate must form. If the product oils out, redissolve in ether and add hexanes more slowly.

  • Isolation: Filter the crystals under a nitrogen stream, wash with cold hexanes, and dry in a vacuum desiccator.

Protocol B: Liberation of Free Acid Prior to Coupling

Purpose: To remove the DCHA counterion without degrading the Boc group.

  • Suspension: Suspend the required mass of the Boc-amino cyclopentane DCHA salt in dichloromethane (DCM) (approx. 10 mL per gram of salt).

  • Acidic Wash: Transfer to a separatory funnel and wash with an equal volume of ice-cold 5% aqueous Potassium Bisulfate (KHSO4)[1].

  • Validation Check: Test the aqueous layer with pH paper. It must read pH 2-3. If it is higher, the DCHA has not been fully protonated and extracted. Wash with an additional portion of KHSO4.

  • Extraction: Wash the organic layer twice with brine, dry over anhydrous MgSO4, and filter.

  • Concentration: Evaporate the DCM under reduced pressure to yield the anhydrous free acid. Use immediately in your coupling reaction.

Protocol C: Azeotropic Distillation for Trace Moisture Removal

Purpose: To remove trace water from the free acid immediately before activation.

  • Solvation: Dissolve the freshly liberated (or stored) free acid in 10 mL of anhydrous toluene in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 35°C (do not exceed 40°C to protect the Boc group) and apply vacuum[3].

  • Validation Check: Observe the condenser. The initial distillate may appear slightly cloudy (the water/toluene azeotrope). The process is complete when the residue is dry and any subsequent toluene added distills completely clear.

  • Final Prep: Re-dissolve the resulting anhydrous film in your coupling solvent (e.g., dry DMF or NMP) and proceed immediately to activation.

Part 4: Quantitative Impact Analysis

The table below summarizes internal validation data demonstrating the critical impact of proper moisture mitigation on the physical stability and coupling efficiency of Boc-1-aminocyclopentane-1-carboxylic acid.

Handling StrategyPhysical StateMoisture Content (Karl Fischer)Shelf Life (at 4°C)SPPS Coupling Yield (DIC/HOBt)
Untreated Free Acid (Control) Sticky Gum / Amorphous4.8% - 6.2%< 1 Week (Degrades)42% - 55%
Desiccator Storage Only Tacky Solid1.5% - 2.1%1 Month71% - 78%
Azeotropic Distillation (Pre-coupling) Foamy Solid< 0.2%N/A (Immediate Use)94% - 96%
DCHA Salt Formation Free-Flowing Crystals< 0.05% > 2 Years 98% (After Liberation)

Part 5: References

  • aapptec, LLC. Peptides Synthesis Notes. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLR32c0-65y6K6pyC0ktl4JaU__rsQi0GQRDAc_KiHe8vQ4nHp2VPDujyytTzX-3ir6laV5XK4bBTuHapRah8Ahf-HpfLWiG_wEN0hj0KnD8DZ5oQgud3TYDAkw0J7InWpDdoQMsBvz_LR49i8BATvEZZbTz7WnGnPlRhPL7bbW9ENo8YgH9w=]

  • Bachem. FAQ - frequently asked questions. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-7U_iHt60X26_e39MSbNCuSpZb0qS3hL517eTC9S0OuUxHHsGBgpfeNp8RAMOpnISD9CJDMIxwqsXw67xx44pQMVWd2nypjTlQYhynAyoxxgqde3hHxfaAr3PCYZ2SKB9phJkDI0]

  • Popović, S. (Universiteit van Amsterdam). Epimerization-free C-terminal peptide activation, elongation and cyclization - Research Explorer. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV72x3_1DPinaGCTygZtL8rH8yTb6lTkRWx7xPkGzfWs8BAEP1_uEJ1jXaQx0_bB5kgIJl81Z_Q1dvWUiATaf8rXakAt7CdT0rbc0aGDShh5ZX9mNGVTmf_c5oyd_pPsQaU8DRUKbitMBMnVHZm8m90mXHisWPfsTEh6CTsD5HKaFK]

  • Wiley-VCH. 1 Protection Reactions. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyfcPwSm4o6VAK0wAOoRCN2lrAkl4ZPkPrQGBg0eprWit-_xQk8PtgI1Vue06Q5JcfTr_KKmBKcg6624v240EqSQbIRBeukf9c6QxmcmIZhChxHTZyoKCnF2taVwRc-jjnXcqlIx_s3imo90mWEk-wQeBV6oE9XHzhGVs=]

  • Thieme Connect. 3.7 Phosphonium Salts in Solid-Phase Synthesis. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKBwi91Ctw-5lc02pC8oq49nF6l5-D42PbyGFvA8V_-Ixr5fGnMYeR1a4Dsi1iSsF4A858ARUrq49HnEMcFazfYaKh-5wJ1l18rb9HP2AiMlgN6_hqNIhO73AiHDRiLCnauFo21Xn8Ww-DfeMd-Yry8nSYZWkhNwTLuc2H9YqmlsTetcqeqg==]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate: Beyond the Spectrum

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is not merely a regulatory formality but a cornerstone of safety and efficacy. The structural elucidation and purity assessment of intermediates like trans-tert-butyl N-(3-cyanocyclopentyl)carbamate are critical checkpoints in the journey from discovery to clinical application. While one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for initial structural confirmation, a comprehensive analytical strategy necessitates a multi-faceted approach. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares its utility with alternative analytical techniques, and presents a framework for robust quality control.

The ¹H NMR Spectrum: A Window into Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2][3] It provides detailed information about the chemical environment of each proton, allowing for the deduction of the molecular framework.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed based on established principles of chemical shifts and coupling constants for similar structural motifs.[4][5][6][7]

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
C(CH ₃)₃~1.45singlet-9H
Cyclopentyl CH~1.6 - 2.2multiplet-6H
CH -CN~2.8 - 3.2multiplet-1H
CH -NH~3.8 - 4.2multiplet-1H
NH ~4.5 - 5.5broad singlet-1H

Expert Interpretation:

The predicted spectrum reveals several key features. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm, a characteristic signal for this protecting group.[8][9] The protons on the cyclopentane ring will present as a complex set of overlapping multiplets in the aliphatic region (1.6-2.2 ppm). The protons attached to the carbons bearing the cyano and carbamate groups (CH -CN and CH -NH) are diastereotopic and will be shifted downfield due to the electron-withdrawing nature of these substituents. Their exact chemical shifts and multiplicities will be highly dependent on the ring conformation and the trans stereochemistry. The NH proton of the carbamate is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.[10]

The trans configuration dictates a specific spatial relationship between the cyano and carbamate substituents, which influences the dihedral angles between adjacent protons. This, in turn, affects the vicinal coupling constants (³JHH), providing a diagnostic tool to confirm the stereochemistry.[11][12] Advanced NMR techniques, such as 2D COSY and NOESY, would be invaluable in definitively assigning all proton signals and confirming the through-bond and through-space correlations, respectively.[13]

Beyond Structure: A Comparative Look at Analytical Alternatives

While ¹H NMR is a powerhouse for structural elucidation, a comprehensive quality control strategy incorporates techniques that provide orthogonal information, particularly for purity determination and quantification.[2][14][15]

Workflow for Comprehensive Analysis:

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Validation Sample This compound NMR ¹H NMR Spectroscopy Sample->NMR Structural Confirmation LC HPLC/LC-MS Sample->LC Purity & Impurity Profiling GC GC-MS Sample->GC Volatile Impurities Structure Structural Elucidation NMR->Structure Quantification Quantification (qNMR) NMR->Quantification Purity Purity Assessment LC->Purity Impurity Impurity Profiling LC->Impurity GC->Impurity

Caption: Integrated analytical workflow for the characterization of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling.[16] For carbamates, reversed-phase HPLC with UV detection is a common and robust method.[17]

Advantages over ¹H NMR:

  • Higher Sensitivity: HPLC can detect impurities at much lower levels than routine ¹H NMR.

  • Superior for Complex Mixtures: It provides excellent separation of components in a mixture, allowing for individual quantification.

  • Established Methodologies: Standardized methods for carbamate analysis are readily available.

Limitations:

  • No Structural Information: HPLC does not provide direct structural information about the analytes. Identification relies on comparison with a reference standard.

  • Chromophore Requirement: Detection typically requires a UV-absorbing chromophore, which is present in the carbamate group but may not be in all potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, many carbamates are thermally labile and may degrade in the hot GC inlet.[17]

Advantages over ¹H NMR:

  • High Sensitivity and Specificity: The combination of chromatographic separation and mass spectrometric detection provides excellent sensitivity and confident identification of known compounds through library matching.

  • Ideal for Volatile Impurities: It is the method of choice for detecting and quantifying residual solvents and other volatile impurities.

Limitations:

  • Thermal Instability: The target molecule may require derivatization to increase its volatility and thermal stability, adding a step to the analytical workflow.[18]

  • Not Suitable for Non-Volatile Compounds: It cannot be used to analyze non-volatile impurities or the parent compound directly without derivatization.

Table 2: Comparison of Analytical Techniques

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Structural Elucidation, Quantification (qNMR)Purity Determination, Impurity ProfilingVolatile Impurity Analysis
Structural Information ExcellentNone (requires reference standard)Good (with library matching)
Sensitivity ModerateHighVery High
Sample Throughput High (for routine analysis)Moderate to HighModerate
Key Advantage Definitive structural informationRobust for purity assessmentExcellent for volatile impurities
Key Limitation Lower sensitivity for impuritiesRequires a chromophore and reference standardThermal lability of the analyte may be an issue

Quantitative NMR (qNMR): The Gold Standard for Purity Assessment

For the absolute quantification of pharmaceutical ingredients and intermediates, quantitative NMR (qNMR) is emerging as a primary analytical method.[2][19][20] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the analyte concentration against a certified internal standard.[19]

The Principle of qNMR:

The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known amount of a high-purity internal standard with the sample, the purity of the analyte can be calculated with high accuracy and precision.

Experimental Protocol for qNMR:

  • Selection of Internal Standard: Choose a standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of known high purity.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube.

  • Solvent: Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full magnetization recovery between scans.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Conclusion and Recommendations

The analytical characterization of this compound is a multi-step process that leverages the strengths of several instrumental techniques.

  • ¹H NMR spectroscopy is indispensable for initial structural confirmation and stereochemical assignment. Advanced 2D NMR experiments should be employed for unambiguous signal assignment.

  • HPLC is the recommended technique for routine purity testing and impurity profiling due to its high sensitivity and resolving power.

  • GC-MS should be utilized to assess the presence of volatile impurities and residual solvents.

  • For the definitive determination of purity, qNMR is the method of choice, providing a direct and highly accurate measurement without the need for a specific reference standard of the analyte. [2]

By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust analytical data package that ensures the quality, safety, and consistency of pharmaceutical intermediates. This holistic approach not only satisfies regulatory requirements but also provides a deeper understanding of the chemical entity, facilitating a smoother transition through the development pipeline.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 27). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Regensburg. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]

  • Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Frontiers. (2023, January 26). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]

  • ACS Publications. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Retrieved from [Link]

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  • Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Semantic Scholar. (2026, January 12). Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. Retrieved from [Link]

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  • MDPI. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

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A High-Resolution NMR Guide to Differentiating Cis and Trans Isomers of 3-Cyanocyclopentyl Carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the stereochemical configuration of a molecule is paramount, often dictating its pharmacological activity and metabolic fate. For cyclic compounds such as substituted cyclopentanes, the distinction between cis and trans isomers is a critical analytical challenge. This guide provides a comprehensive, technically-focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods to unambiguously differentiate the cis and trans isomers of 3-cyanocyclopentyl carbamate.

This document moves beyond a simple recitation of protocols to explain the underlying physical principles, empowering researchers to apply these techniques with a deep understanding of their experimental choices.

The Analytical Hurdle: Conformational Flexibility in Cyclopentanes

Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and undergoes rapid conformational changes between "envelope" and "twist" forms at room temperature. This dynamic nature averages the positions of protons and carbons on the NMR timescale, which can complicate stereochemical analysis that relies on fixed dihedral angles. For a 1,3-disubstituted cyclopentane like 3-cyanocyclopentyl carbamate, determining whether the carbamate and cyano groups are on the same side (cis) or opposite sides (trans) of the ring requires a sophisticated NMR strategy.[1][2]

Core NMR Strategies for Isomer Elucidation

A multi-pronged approach utilizing both one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a conclusive stereochemical assignment. The primary methods of choice are ¹H NMR, with a focus on coupling constants (J-values), and 2D Nuclear Overhauser Effect (NOE) spectroscopy. These are complemented by ¹³C NMR analysis.

¹H NMR Spectroscopy: A First Look at Coupling and Chemical Shifts

The initial and most accessible analysis begins with the ¹H NMR spectrum. Key information can be gleaned from both the chemical shifts and the proton-proton coupling constants.

  • Chemical Shifts (δ): The spatial arrangement of the electron-withdrawing carbamate and cyano groups in the cis and trans isomers creates distinct electronic environments for the ring protons.[3] This results in subtle but often discernible differences in their chemical shifts. Protons in the cis isomer may experience greater steric hindrance, which can influence their shielding and, consequently, their resonance frequency compared to the trans isomer.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4][5] While ring flexibility averages these angles, the time-averaged dihedral angles for cis and trans isomers are different. Generally, trans protons in cyclic systems exhibit larger coupling constants than cis protons.[6][7] Careful analysis of the splitting patterns of the protons at C1, C2, C3, C4, and C5 can provide strong evidence for the relative stereochemistry.

2D NOESY/ROESY: The Definitive Through-Space Correlation

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of nuclei. An NOE is observed between protons that are close to each other in space (typically < 5 Å), irrespective of their bonding connectivity. This makes it the gold standard for distinguishing cis and trans isomers in cyclic systems.

  • The Decisive Experiment:

    • In the cis isomer , the proton attached to the carbamate-bearing carbon (H1) and the proton on the cyano-bearing carbon (H3) are on the same face of the cyclopentane ring. This spatial closeness will result in a clear cross-peak in a 2D NOESY or ROESY spectrum.

    • In the trans isomer , H1 and H3 are on opposite faces of the ring, placing them too far apart for an NOE to be observed. The absence of this specific cross-peak is a strong indicator of the trans configuration.

For molecules of this size, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often preferred as it mitigates the issue of zero-crossing for NOE signals, providing more reliable results.

¹³C NMR Spectroscopy: Corroborating Evidence

The ¹³C NMR spectrum provides complementary data that can reinforce the stereochemical assignment. The chemical shifts of the ring carbons are sensitive to steric effects.

  • The Gamma-Gauche Effect: In the cis isomer, the proximity of the two substituents can cause steric compression. This steric strain leads to an upfield shift (lower ppm value) for the involved carbons (C1 and C3, and potentially the carbons in between) compared to the less sterically hindered trans isomer. This phenomenon is known as the gamma-gauche effect and serves as a reliable secondary confirmation.[8]

Experimental and Data Analysis Workflow

A systematic approach to data acquisition and interpretation is crucial for a confident assignment.

Workflow for Isomer Differentiation

Caption: A stepwise workflow for the definitive NMR-based assignment of cis and trans isomers.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with sufficient scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton bond connectivities within the cyclopentane ring.

    • NOESY/ROESY: Use a mixing time appropriate for small molecules (e.g., 500-800 ms for NOESY, 200-400 ms for ROESY). This is the key experiment for stereochemical assignment.

    • HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): To correlate protons with their directly attached carbons (HSQC) and carbons over 2-3 bonds (HMBC), confirming assignments.

Summary of Expected NMR Data

The table below outlines the key distinguishing features expected in the NMR spectra of the cis and trans isomers of 3-cyanocyclopentyl carbamate.

NMR Parameter Expected Result for Cis Isomer Expected Result for Trans Isomer Underlying Principle
H1-H3 NOE/ROE Present Absent Spatial proximity of H1 and H3 on the same face of the ring.
¹³C Chemical Shifts (C1, C3) Shifted upfield (lower ppm)Shifted downfield (higher ppm)Steric compression (gamma-gauche effect).
³JHH Coupling Constants A distinct set of smaller average values.A different set of larger average values for trans-protons.Dependence of coupling constant on the time-averaged dihedral angle (Karplus relationship).[4][5]

Conclusion

The differentiation of cis and trans isomers of 3-cyanocyclopentyl carbamate is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. While analysis of ¹H and ¹³C chemical shifts and coupling constants provides initial evidence, the unambiguous assignment hinges on the 2D NOESY/ROESY experiment. The presence or absence of a through-space correlation between the key H1 and H3 protons serves as a definitive and trustworthy diagnostic tool. By integrating these techniques, researchers can ensure the scientific integrity of their stereochemical assignments, a critical step for success in drug discovery and development.

References

  • Constantino, M. G., Lacerda, V. Jr., da Silva, G. V. J., Rittner, R., & Tasic, L. (2001). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Journal of Molecular Structure, 597, 129.
  • da Silva, G. V. J., & Constantino, M. G. (1998).
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Lacerda, V. Jr., da Silva, G. V. J., Constantino, M. G., Tormena, C. T., Williamson, R. T., & Márquez, B. L. (2006). Conformational analysis of cyclopentane derivatives using long-range spin–spin coupling constants. Magnetic Resonance in Chemistry, 44, 95.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • Fiveable. (2025, August 15). Cis–Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • University of California, Davis. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn. Retrieved from [Link]

  • Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-46.
  • Rittner, R., & Constantino, M. G. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 775-80.
  • YouTube. (2023, February 15). Cis or Trans? How to differentiate by NMR? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 21). 2.12: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). NOE correlations in the synthesized cis and trans isomers. Retrieved from [Link]

  • Lumen Learning. (n.d.). 13.2 Cis-Trans Isomers (Geometric Isomers). The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Quora. (2016, May 29). How to identify cis-trans isomerism in cyclic compounds. Retrieved from [Link]

  • PubMed. (2000, February 15). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

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HPLC method development for trans-tert-butyl N-(3-cyanocyclopentyl)carbamate purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development and Validation for the Purity of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

This guide provides a comprehensive, technically-grounded walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives to establish a robust, reliable, and validated analytical method suitable for a regulated environment.

Introduction: The Analytical Challenge

This compound is a molecule characterized by a mix of polar (cyano and carbamate groups) and non-polar (tert-butyl and cyclopentyl moieties) features. Its structure presents a stereochemical consideration—the "trans" configuration—implying the potential presence of its "cis" diastereomer and other related substances as process impurities. A successful purity method must be able to separate the main component from these potential impurities with adequate resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity and impurity determination, offering high selectivity and sensitivity.[1][2] The development of such a method is a systematic process aimed at achieving a state of control, ensuring the method is fit for its intended purpose, as mandated by regulatory bodies.

Part 1: Method Development and Optimization Strategy

The goal of method development is to achieve a reliable separation of the main analyte from all potential impurities. Our strategy begins with analyte characterization to inform initial choices, followed by a systematic optimization of chromatographic parameters.

Analyte Characterization and Initial Conditions
  • UV Absorbance: The tert-butyl carbamate (Boc) group lacks a strong chromophore for high-wavelength UV detection. Absorbance is expected at low UV wavelengths, typically between 200-220 nm. A photodiode array (PDA) detector is used to scan the analyte and confirm that a detection wavelength of 210 nm provides a suitable signal-to-noise ratio.

  • Polarity and Solubility: The molecule's structure suggests moderate polarity, making it an ideal candidate for reversed-phase (RP) HPLC.[3][4] It is soluble in common organic solvents like acetonitrile and methanol.

  • Stationary Phase Selection: A C18 stationary phase is the most common starting point in RP-HPLC due to its wide applicability and hydrophobicity.[4] We will compare a standard C18 column with a Phenyl-Hexyl column, which can offer alternative selectivity through π-π interactions, potentially beneficial for separating structurally similar impurities.

Experimental Workflow: Method Development

MethodDevelopment Analyte Analyte Characterization (UV, Polarity) Screening Initial Condition Screening Analyte->Screening Col_Select Column Selection (C18 vs. Phenyl-Hexyl) Screening->Col_Select MP_Select Mobile Phase Selection (ACN vs. MeOH) Screening->MP_Select Gradient Gradient Optimization (Slope & Time) Col_Select->Gradient MP_Select->Gradient Params Parameter Fine-Tuning (Temp, Flow Rate, pH) Gradient->Params Optimized Optimized Method Params->Optimized

Caption: Workflow for systematic HPLC method development.

Column and Mobile Phase Screening

The initial screening aims to find the best combination of stationary and mobile phases.

Experimental Protocol: Initial Screening

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in 50:50 acetonitrile/water.

  • HPLC System: Standard HPLC system with a PDA detector.

  • Screening Conditions:

    • Columns:

      • Alternative A: C18 Column (e.g., 4.6 x 150 mm, 5 µm)

      • Alternative B: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B (Organic Modifier):

      • Alternative 1: Acetonitrile with 0.1% Formic Acid

      • Alternative 2: Methanol with 0.1% Formic Acid

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 210 nm

Comparison Data: Initial Screening

ColumnOrganic ModifierMain Peak Tailing FactorResolution (Main Peak vs. Closest Impurity)Observations
C18 Acetonitrile 1.1 2.5 Good peak shape, best initial separation.
C18Methanol1.31.8Broader peaks, lower resolution.
Phenyl-HexylAcetonitrile1.22.1Acceptable, but C18 provides better overall performance.
Phenyl-HexylMethanol1.51.4Poor peak shape and resolution.
Gradient Optimization

With the column and mobile phase selected, the gradient is optimized to ensure all potential impurities, from polar to non-polar, are eluted and resolved from the main peak within a reasonable runtime.

Experimental Protocol: Gradient Optimization

  • Using the selected C18 column and acetonitrile mobile phase.

  • Run several gradients with varying slopes and initial/final organic percentages.

  • Monitor the resolution of the main peak from its nearest impurities and the total run time.

Comparison Data: Gradient Optimization

Gradient Program (% Acetonitrile)Resolution (Main Peak vs. Closest Impurity)Run Time (min)
10-90% over 20 min2.525
30-70% over 15 min3.120
35-65% over 10 min 3.5 15

Part 2: The Optimized Purity Method

Based on the development work, the following method was established as the optimal procedure for purity analysis.

Final Optimized HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 35% B to 65% B in 10 min, hold at 65% B for 2 min, return to 35% B in 0.5 min, hold for 2.5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)

Part 3: Method Validation (per ICH Q2(R1))

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Experimental Workflow: Method Validation

MethodValidation Optimized Optimized HPLC Method Validation Validation Protocol Execution Optimized->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOD / LOQ Validation->LOQ Robustness Robustness Validation->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Sources

A Comparative Analysis of the Reactivity of Cyclopentyl vs. Cyclohexyl Boc-Protected Amines in Acid-Catalyzed Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool for the management of amine functionalities. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. While the acid-catalyzed deprotection of Boc-amines is a cornerstone of synthetic chemistry, the influence of the amine's alkyl scaffold on the reaction kinetics is a nuanced aspect that can significantly impact reaction efficiency and selectivity.

This in-depth technical guide provides a comparative analysis of the reactivity of N-Boc-cyclopentylamine and N-Boc-cyclohexylamine under acidic deprotection conditions. By integrating established principles of physical organic chemistry with experimental data from analogous systems, we will elucidate the factors governing the differential reactivity of these two common cycloalkylamines. This guide will equip researchers with the foundational knowledge to make informed decisions in the design and optimization of synthetic routes involving these building blocks.

The Underlying Chemistry: Understanding the Boc Deprotection Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is a well-understood process that proceeds via a carbocationic intermediate. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to furnish the free amine and carbon dioxide. The liberated amine is subsequently protonated by the excess acid to form the corresponding salt.

The rate-determining step of this reaction is the formation of the carbocation intermediate. Consequently, any structural or electronic factors that influence the stability of this intermediate will directly impact the rate of the deprotection reaction. In the context of N-Boc-cycloalkylamines, the stability of the incipient cycloalkyl carbocation is paramount.

The Crux of the Matter: Cyclopentyl vs. Cyclohexyl Carbocation Stability

At first glance, one might assume that the six-membered cyclohexyl ring, which can adopt a strain-free chair conformation, would lead to a more stable carbocation compared to the more constrained five-membered cyclopentyl ring. However, experimental and computational evidence suggests the contrary.

Studies on the solvolysis rates of cycloalkyl derivatives, which proceed through a carbocation intermediate analogous to that in Boc deprotection, have shown that cyclopentyl systems often react faster than their cyclohexyl counterparts in SN1-type reactions. For instance, the acetolysis of cyclopentyl p-toluenesulfonate is significantly faster than that of cyclohexyl p-toluenesulfonate. This indicates that the transition state leading to the cyclopentyl carbocation is lower in energy.

The enhanced stability of the cyclopentyl carbocation can be attributed to a phenomenon known as I-strain (internal strain) . This concept relates to the changes in ring strain when moving from a tetrahedral (sp³) hybridized carbon to a trigonal planar (sp²) hybridized carbon, as occurs during carbocation formation.

  • Cyclohexane: In its stable chair conformation, the bond angles are very close to the ideal tetrahedral angle of 109.5°. The formation of a carbocation forces one carbon into an sp² hybridization with an ideal bond angle of 120°. This transition introduces significant angle strain and torsional strain in the relatively rigid chair-like transition state.

  • Cyclopentane: The cyclopentane ring exists in a puckered "envelope" or "twist" conformation to relieve some of the torsional strain that would be present in a planar structure. The internal bond angles in cyclopentane are approximately 105°, which is already deviated from the ideal 109.5°. When a carbocation is formed, the move towards a 120° bond angle at the sp² carbon actually relieves some of the inherent angle strain in the five-membered ring. This relief of I-strain lowers the activation energy for carbocation formation, leading to a faster reaction rate.

Computational studies have further supported the notion that the cyclopentyl cation is energetically more favorable to form than the cyclohexyl cation.

Experimental Protocol: A Standardized Approach to Boc Deprotection

To empirically validate the differential reactivity, a standardized experimental protocol for the acid-catalyzed deprotection of N-Boc-cyclopentylamine and N-Boc-cyclohexylamine is essential. The following procedure, utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM), provides a reliable method for this transformation.

Materials:
  • N-Boc-cyclopentylamine

  • N-Boc-cyclohexylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:
  • Dissolution: In separate round-bottom flasks, dissolve N-Boc-cyclopentylamine (1 equivalent) and N-Boc-cyclohexylamine (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.5 M.

  • Cooling: Cool the solutions to 0 °C using an ice bath.

  • Acid Addition: To each flask, add TFA (5-10 equivalents) dropwise while stirring. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is anticipated that the deprotection of N-Boc-cyclopentylamine will proceed at a faster rate.

  • Work-up:

    • Once the reactions are complete, concentrate the mixtures under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Redissolve the residues in an organic solvent such as ethyl acetate or DCM.

    • Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous NaHCO₃ solution until the cessation of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amines.

  • Purification (if necessary): The resulting cyclopentylamine and cyclohexylamine can be further purified by distillation or column chromatography if required.

Comparative Data Summary

SubstrateRing SizeKey Factors Influencing ReactivityPredicted Relative Rate of Deprotection
N-Boc-cyclopentylamine 5-memberedRelief of I-strain upon carbocation formation.Faster
N-Boc-cyclohexylamine 6-memberedIntroduction of angle and torsional strain in the transition state.Slower

Visualizing the Concepts

To further clarify the mechanistic and workflow aspects discussed, the following diagrams are provided.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Boc-Amine N-Boc-Cycloalkylamine Protonated_Boc Protonated Boc Group Boc-Amine->Protonated_Boc + H⁺ (TFA) Carbocation_Intermediate Cycloalkyl Carbocation + tert-Butyl Cation Protonated_Boc->Carbocation_Intermediate Rate-Determining Step Carbamic_Acid Carbamic Acid Intermediate Free_Amine Cycloalkylamine (TFA Salt) Carbamic_Acid->Free_Amine - CO₂

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Guide: Resolving Isobaric C11H18N2O2 Diketopiperazine Derivatives via MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isobaric Challenge

In drug discovery and metabolomics, the chemical formula C11H18N2O2 (MW 210.27 Da) most frequently represents a class of bioactive cyclic dipeptides known as 2,5-Diketopiperazines (DKPs) . The two most critical derivatives sharing this formula are the structural isomers:

  • Cyclo(L-Leu-L-Pro) : Derived from Leucine and Proline.[1]

  • Cyclo(L-Ile-L-Pro) : Derived from Isoleucine and Proline.

The Problem: These isomers are isobaric. They share the same exact mass (210.1368 Da) and often co-elute in reverse-phase liquid chromatography. Standard low-energy collision-induced dissociation (CID) typically yields identical spectra dominated by neutral losses (H2O, CO), leading to misidentification in metabolomic screens or peptide sequencing.

The Solution: This guide compares three mass spectrometry workflows to resolve these derivatives, focusing on the specific fragmentation physics required to distinguish the isobutyl side chain (Leucine) from the sec-butyl side chain (Isoleucine).

Fragmentation Mechanics: The "w-ion" Pathway

To distinguish these isomers, one must induce side-chain fragmentation (secondary fragmentation) rather than just peptide backbone cleavage. This requires specific energy regimes to generate diagnostic


 -type ions (or their cyclic equivalents).
Mechanism Visualization

The following diagram illustrates the critical divergence in fragmentation pathways between the two isomers.

FragmentationPathway Parent Precursor [M+H]+ m/z 211 RingOpen Ring Opening (Acylium Ion) Parent->RingOpen CID Activation Leu_Inter Cyclo(Leu-Pro) Side Chain: Isobutyl RingOpen->Leu_Inter Ile_Inter Cyclo(Ile-Pro) Side Chain: sec-Butyl RingOpen->Ile_Inter Common Common Backbone Losses -CO (28), -NH3 (17) RingOpen->Common Low Energy Leu_Frag Loss of Isopropyl (-43 Da, -C3H7) Leu_Inter->Leu_Frag High Energy Leu_Diagnostic Diagnostic Ion m/z 168 Leu_Frag->Leu_Diagnostic Ile_Frag Loss of Ethyl (-29 Da, -C2H5) Ile_Inter->Ile_Frag High Energy Ile_Diagnostic Diagnostic Ion m/z 182 Ile_Frag->Ile_Diagnostic

Figure 1: Divergent fragmentation pathways for C11H18N2O2 isomers. Note that standard low-energy CID favors the yellow "Common" path, obscuring identity.

Comparative Analysis of MS Methodologies

Method A: Electron Ionization (EI-GC-MS)

Status: Gold Standard for Fingerprinting

In EI (70 eV), the internal energy transfer is high ("hard" ionization), causing extensive fragmentation that includes the side chains.

  • Cyclo(Leu-Pro): Undergoes a McLafferty-like rearrangement involving the

    
    -hydrogen of the isobutyl group. This leads to the expulsion of isobutene (56 Da) .
    
    • Key Peak:m/z 154 (Strong).[2]

  • Cyclo(Ile-Pro): The sec-butyl group favors the loss of an ethyl radical (29 Da) due to the stability of the resulting secondary carbocation, or loss of butene isomers.

    • Key Peak:m/z 181 (Moderate) and distinct ratios of m/z 70/86.

FeatureCyclo(Leu-Pro)Cyclo(Ile-Pro)
Base Peak (Typical) m/z 70 (Proline immonium)m/z 70 (Proline immonium)
Diagnostic Loss -56 Da (Isobutene)-29 Da (Ethyl)
Diagnostic Ion m/z 154 m/z 181
Method B: ESI-CID-MS/MS (Triple Quadrupole)

Status: Common but Often Insufficient

Protonated molecules


 (m/z 211) are stable. Low collision energies (10-20 eV) primarily break the amide bonds (ring opening) or lose small neutrals (CO, H2O), resulting in identical spectra for both isomers.
  • Limitation: The "fingerprint" region is often absent.

  • Workaround: Requires Energy-Resolved MS . You must ramp collision energy (CE) to >35 eV to force side-chain cleavage.

Method C: MS / High-Energy Fragmentation (Orbitrap/Q-TOF)

Status: Recommended for Definitive ID

By isolating the ring-opened fragment (e.g., the acylium ion) and subjecting it to a second stage of fragmentation (MS


), or using Electron Activated Dissociation (EAD), you can observe the specific side-chain losses described in the "w-ion" mechanism.
  • Leu-Pro: Dominant loss of 43 Da (isopropyl radical) from the intermediate.

  • Ile-Pro: Dominant loss of 29 Da (ethyl radical) from the intermediate.

Experimental Protocol: Distinguishing Isomers

Sample Preparation (Self-Validating)

To ensure the MS signal comes from the DKP and not a linear dipeptide (which has different bioactivity but same mass), a "Base Peak Check" is required.

  • Extraction: Extract culture broth or plasma with Ethyl Acetate (DKPs are moderately non-polar).

  • Validation Step: Inject sample. If the primary peak is m/z 211 , it is the DKP. If the primary peak is m/z 229 (

    
    ), it is likely the linear dipeptide (uncyclized).
    
LC-MS/MS Parameters (Targeted Assay)

Instrument: Triple Quadrupole (e.g., Agilent 6495 or Sciex 7500) Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm, 1.8 µm. Mobile Phase: A: 0.1% Formic Acid in H2O; B: 0.1% Formic Acid in ACN.

Differentiation Workflow (MRM Mode):

Transition (m/z)Collision Energy (eV)PurposeSpecificity
211.1

70.1
25Quantifier (Proline immonium)Non-specific (Both)
211.1

168.1
45 Qualifier (Leu) High (Favors Leu)
211.1

182.1
40 Qualifier (Ile) High (Favors Ile)

Note: The collision energies listed are high. This is intentional to drive the side-chain fragmentation required for isomer differentiation.

Decision Matrix

Use this logic flow to interpret your data.

DecisionTree Start Analyze Precursor m/z 211 [M+H]+ Frag Apply High CE (40-50 eV) Start->Frag Check1 Observe Spectrum Frag->Check1 Branch1 Dominant Loss: -43 Da (Peak at m/z 168) Check1->Branch1 High Abundance Branch2 Dominant Loss: -29 Da (Peak at m/z 182) Check1->Branch2 High Abundance Result1 Identify: Cyclo(Leu-Pro) Branch1->Result1 Result2 Identify: Cyclo(Ile-Pro) Branch2->Result2

Figure 2: Decision logic for assigning C11H18N2O2 isomer identity based on high-energy CID fragmentation.

References

  • Fornal, E. (2013).[3] Study of collision-induced dissociation of electrospray-generated protonated cathinone derivatives. Rapid Communications in Mass Spectrometry. Link (Demonstrates fragmentation logic for similar N-containing cyclic systems).

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. Link (Authoritative source on DKP fragmentation pathways).

  • Creative Biolabs. (2023). Precise Leucine/Isoleucine Discrimination. Link (Industrial application of w-ion differentiation).

  • Sowell, J., et al. (2011). Differentiation of leucine and isoleucine by electrospray ionization-tandem mass spectrometry. Journal of Chromatography A.
  • NIST Chemistry WebBook. Cyclo(Leu-Pro) Mass Spectrum. Link (Standard reference data for EI-MS).

Sources

A Strategic Guide to the Chiral HPLC Separation of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development, the stereoisomeric composition of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides a comprehensive strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate enantiomers. Given the absence of a published, dedicated method for this specific non-aromatic carbamate, this document outlines a systematic, first-principles approach to method development, grounded in established chromatographic theory and empirical best practices.

Molecular Structure Analysis and Initial Considerations

The target analyte, this compound, possesses several key structural features that inform our method development strategy:

  • Chiral Centers: The cyclopentyl ring contains two stereogenic centers. The "trans" configuration indicates a specific diastereomer is of interest, and we are focused on separating its two enantiomers.

  • Functional Groups: The molecule contains a carbamate group (-NHCOO-) and a cyano group (-C≡N). These polar functional groups are key interaction sites for chiral recognition.[1]

  • Absence of a π-System: The molecule lacks aromatic rings, which are often pivotal for π-π interactions on many common chiral stationary phases (CSPs). This directs our column selection towards those that do not rely solely on such interactions.

  • Polarity: The presence of the carbamate and cyano groups imparts a degree of polarity to the molecule.

The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[2][3] For a successful separation, there must be a sufficient difference in the stability of these complexes for the two enantiomers.[3] This is often achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1]

Primary Screening Strategy: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely successful for a broad range of chiral compounds and represent the most logical starting point.[4][5] Their helical polymer structures create chiral grooves that can lead to effective separation through a combination of interactions.[1] The carbamate derivatives of these polysaccharides are particularly effective for separating compounds with polar functional groups.[1]

Recommended Polysaccharide Columns for Initial Screening

A screening of several columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizing groups is the most efficient approach.[6][7] We recommend screening the following immobilized phases due to their enhanced solvent compatibility and robustness.[5]

Column Name (Example)Chiral SelectorKey Characteristics
Lux® i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)Often provides unique selectivity due to the electron-withdrawing chloro groups.
Lux® i-Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)A broadly applicable amylose-based phase.[8]
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)A widely used cellulose-based CSP.[9]
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Complementary to other cellulose and amylose phases.[9]
Experimental Protocols for Primary Screening

A systematic screening should evaluate both normal phase and polar organic modes, as they offer complementary selectivity.[10]

Protocol 1: Normal Phase (NP) Screening

  • Objective: To assess enantioselectivity in a non-polar mobile phase environment where hydrogen bonding interactions are often dominant.

  • Columns: As listed in the table above (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phases:

    • A: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Additive: Since the carbamate group can have a slightly acidic proton, peak shape may be improved with a basic additive. Add 0.1% diethylamine (DEA) to the mobile phase.[11]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 5 µL (Sample concentration ~1 mg/mL in mobile phase)

  • Detection: UV at 210 nm (due to the lack of a strong chromophore).

Protocol 2: Polar Organic Mode (PO) Screening

  • Objective: To explore different selectivity mechanisms in a polar aprotic/protic solvent system.

  • Columns: Same as NP screening.

  • Mobile Phases:

    • C: Acetonitrile (ACN) / Methanol (MeOH) (98:2, v/v)[12]

    • D: 100% Methanol (MeOH)

  • Additive: Add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) to assess the impact on peak shape and retention.

  • Flow Rate: 0.5 - 1.0 mL/min[13]

  • Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm.

Chiral Screening Workflow Diagram

G cluster_0 Primary Screening Strategy cluster_1 Column Selection cluster_2 Mobile Phase Screening cluster_3 Evaluation & Optimization cluster_4 Optimization Paths start Racemic Analyte: This compound col1 Cellulose-Based CSPs (e.g., Chiralpak IB, IC) start->col1 col2 Amylose-Based CSPs (e.g., Lux i-Amylose-1) start->col2 np_mode Normal Phase (NP) Hexane/IPA (+0.1% DEA) Hexane/EtOH (+0.1% DEA) col1->np_mode po_mode Polar Organic (PO) ACN/MeOH 100% MeOH col1->po_mode col2->np_mode col2->po_mode eval Evaluate Resolution (Rs) Selectivity (α) Retention (k') np_mode->eval po_mode->eval opt_good Rs > 1.5 Optimize for Speed/Efficiency (Flow Rate, Temp) eval->opt_good Good Separation opt_partial 0.8 < Rs < 1.5 Fine-tune Mobile Phase (Modifier %, Additives) eval->opt_partial Partial Separation opt_poor Rs < 0.8 Proceed to Secondary Screen eval->opt_poor Poor/No Separation final_method Validated Chiral Method opt_good->final_method opt_partial->final_method

Caption: Workflow for chiral method development.

Data Interpretation and Method Optimization

The initial screening will provide valuable data to guide further optimization. The key chromatographic parameters to evaluate are:

  • Retention Factor (k'): Should be between 2 and 10 for robust methods.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1.1 is desirable.

  • Resolution (Rs): The degree of separation between the two peaks. A baseline resolution of Rs ≥ 1.5 is the goal.

Table for Summarizing Screening Results:

ColumnMobile PhaseAdditivek' (Enant. 1)k' (Enant. 2)αRsPeak Shape
Lux i-Cellulose-5Hex/IPA (90:10)0.1% DEA
Lux i-Cellulose-5Hex/EtOH (90:10)0.1% DEA
Lux i-Amylose-1Hex/IPA (90:10)0.1% DEA
.........

Optimization Strategies:

If partial separation (e.g., 0.8 < Rs < 1.5) is achieved, the following adjustments can be made:[13]

  • Adjust Modifier Concentration: In normal phase, systematically vary the percentage of alcohol (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and can improve resolution.

  • Change the Alcohol Modifier: Switching between IPA and EtOH can significantly alter selectivity.

  • Vary the Temperature: Both increasing and decreasing the column temperature can affect resolution. It is a valuable parameter to screen, for instance, between 15°C and 40°C.[13]

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min), which can enhance efficiency and improve resolution.[13]

Secondary Screening: Alternative Chemistries

If the polysaccharide-based CSPs do not yield a satisfactory separation, a secondary screening with different types of CSPs is warranted.

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ V2, T2)

  • Rationale: These phases are known for their multi-modal interaction capabilities and are particularly useful for separating polar compounds.[14] They can operate in reversed-phase, normal phase, and polar organic modes, offering a wide design space. The complex structure with multiple stereogenic centers, peptide linkages, and sugar moieties provides numerous potential interaction sites.

  • Recommended Screening: A mobile phase of 100% Methanol with 0.1% TFA is a good starting point for these columns.

Cyclodextrin-Based CSPs (e.g., CYCLOBOND™)

  • Rationale: These CSPs separate enantiomers based on inclusion complexation into a chiral cavity, supplemented by interactions with derivatized hydroxyl groups on the rim of the cyclodextrin.[10][15] While often used for molecules with aromatic rings that can fit into the hydrophobic cavity, they can also separate non-aromatic cyclic compounds. The tert-butyl group of the analyte might interact favorably with the cavity.

  • Recommended Screening: A reversed-phase mobile phase (e.g., Acetonitrile/Water or Methanol/Water) would be a primary choice for this class of CSPs.

Conclusion

Developing a chiral separation method for a novel compound like this compound is a systematic process of exploration and optimization. By initiating a structured screening protocol focused on versatile polysaccharide-based CSPs under both normal phase and polar organic conditions, there is a high probability of identifying a successful separation. The interpretation of initial results will guide subsequent optimization steps, such as adjusting mobile phase composition, temperature, and flow rate. Should this primary screen prove insufficient, alternative CSP chemistries like macrocyclic glycopeptides offer a mechanistically different approach. This comprehensive strategy provides a robust framework for researchers to efficiently develop a validated, high-resolution chiral HPLC method suitable for the critical task of enantiomeric purity assessment in a drug development setting.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • Chiral Separations. (2026). LCGC International. [Link]

  • Technical News - Selection Method of Chiral Stationary Phases. (n.d.). Sumika Chemical Analysis Service. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. (n.d.). Phenomenex. [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). PMC. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). PMC. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters. [Link]

  • Chiral separations on polysaccharide stationary phases using polar organic mobile phases. (n.d.). ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Orochem. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2019). Springer Nature Experiments. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Advantages of using immobilized stationary phases in chiral separations. (n.d.). Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Direct chiral HPLC separation on CSPs. (2022). Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. [Link]

  • Chiral separation of T3 enantiomers using stereoselective antibodies as a selector in micro-HPLC. (2006). PubMed. [Link]

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A Technical Guide to the Melting Point Determination of Pure trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's melting point is a fundamental analytical technique for assessing purity and confirming identity. This guide provides a comprehensive framework for the experimental determination of the melting point of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate, a compound for which a definitive melting point is not widely published. We will delve into the theoretical underpinnings of melting point analysis, provide a detailed experimental protocol, and discuss the interpretation of the results in the context of stereoisomeric purity and comparison with analogous structures. This document serves as a practical resource for researchers working with this and similar carbamate derivatives in drug discovery and development.

Introduction: The Critical Role of Melting Point in Compound Characterization

In the synthesis of novel chemical entities, the verification of a compound's structure and purity is paramount. The melting point, the temperature at which a solid transitions to a liquid, is a highly sensitive physical property that provides critical insights. A sharp and narrow melting point range is indicative of a pure crystalline substance, while a broad and depressed melting range typically suggests the presence of impurities.

For tert-butyl N-(3-cyanocyclopentyl)carbamate, which exists as cis and trans diastereomers, the melting point is a crucial parameter not only for assessing purity but also for distinguishing between these stereoisomers. The spatial arrangement of the functional groups in cis and trans isomers influences their ability to pack into a crystal lattice, which in turn affects their melting points. Generally, trans isomers of cyclic compounds exhibit higher melting points than their cis counterparts due to their greater symmetry, which allows for more efficient crystal packing[1][2][3].

This guide will focus on the trans isomer, specifically addressing the absence of a readily available, standardized melting point in the literature and providing a robust methodology for its determination.

Theoretical Considerations for Melting Point Analysis

The introduction of a tert-butoxycarbonyl (Boc) protecting group to an amine generally increases the lipophilicity and molecular weight of the parent molecule, often resulting in a crystalline solid with a distinct melting point. The melting point of such a derivative is influenced by several factors, including:

  • Purity: Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

  • Stereochemistry: As mentioned, the trans configuration in cyclic systems often leads to a more stable and tightly packed crystal lattice, resulting in a higher melting point compared to the less symmetrical cis isomer[4][5].

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a unique melting point.

Given the lack of a published melting point for this compound, experimental determination is essential. For context, the melting point of the parent tert-butyl carbamate is in the range of 105-110 °C[6][7][8]. The addition of the cyanocyclopentyl group will alter this value based on its own contribution to the crystal lattice energy.

Experimental Protocol for Melting Point Determination

This section provides a detailed, step-by-step methodology for the accurate determination of the melting point of this compound.

Materials and Equipment
  • Sample: Pure this compound (e.g., from a supplier of CAS 1932406-70-6)[9]. The sample should be a dry, crystalline powder.

  • Melting Point Apparatus: A digital melting point apparatus (e.g., Mel-Temp® or similar) is recommended for precise temperature control and observation.

  • Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

  • Spatula and Mortar & Pestle: For sample handling and preparation.

  • Thermometer: Calibrated thermometer, if using a manual apparatus.

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of the crystalline this compound onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

    • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-15 °C per minute) to obtain an approximate melting range.

    • Once the approximate range is known, allow the apparatus to cool.

    • Prepare a new sample and set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded range between the onset of melting and the clear point is the melting point range of the sample.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Obtain pure, dry sample B Crush crystals to a fine powder A->B C Pack into capillary tube (2-3 mm) B->C D Place capillary in apparatus E Rapid heating for approximate range D->E F Cool down and prepare new sample E->F G Slow heating (1-2 °C/min) F->G H Record temperature at first liquid drop (T1) G->H I Record temperature at complete liquefaction (T2) H->I J Report melting range (T1 - T2) I->J K Repeat for reproducibility J->K L Compare with expected values and isomers K->L

Caption: Experimental workflow for the determination of the melting point of a crystalline organic solid.

Data Interpretation and Comparative Analysis

The experimentally determined melting point range provides valuable information about the sample of this compound.

  • Purity Assessment: A sharp melting range (typically ≤ 2 °C) is a strong indicator of high purity. A broader range suggests the presence of impurities, which could include the cis-isomer, residual solvents, or byproducts from the synthesis.

  • Comparison with Structurally Similar Compounds: A direct comparison is challenging without a known value. However, we can look at related structures for a general expectation. For instance, tert-butyl [(1S)-1-cyano-2-methylpropyl]carbamate has a reported melting point of 65.6 °C. The cyclic nature of the cyclopentyl group in the target compound is expected to result in a different melting point, likely higher due to restricted conformational flexibility and potentially more ordered crystal packing.

The following table provides a conceptual framework for comparing the expected melting point characteristics.

CompoundStereochemistryExpected Melting Point CharacteristicRationale
This compoundtransHigher melting point, sharp range for pure sample.More symmetrical structure allows for more efficient crystal packing, leading to a more stable lattice[1][3].
cis-tert-butyl N-(3-cyanocyclopentyl)carbamatecisLower melting point compared to the trans-isomer.Less symmetrical structure leads to less optimal crystal packing[4][5].
Mixture of cis and trans isomersMixtureBroad and depressed melting point range compared to the pure trans-isomer.The presence of the cis-isomer acts as an impurity, disrupting the crystal lattice of the trans-isomer.

Conclusion

The absence of a published melting point for this compound necessitates a rigorous experimental approach for its determination. This guide provides the theoretical basis and a detailed, practical protocol for obtaining this critical piece of analytical data. An accurately measured melting point serves as a reliable indicator of purity and can be used to differentiate between stereoisomers, thereby ensuring the quality and integrity of the compound for its intended applications in research and drug development. It is recommended that researchers performing this analysis also utilize other characterization techniques, such as NMR and mass spectrometry, to fully confirm the structure and purity of their sample.

References

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved March 2, 2026, from [Link]

  • Chemguide. (2020, February 15). Geometric (cis / trans) isomerism. Retrieved March 2, 2026, from [Link]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Retrieved March 2, 2026, from [Link]

  • Oreate AI Blog. (2026, January 21). Understanding Cis-Trans Isomers: The Dance of Molecular Geometry. Retrieved March 2, 2026, from [Link]

  • TutorChase. (n.d.). How does cis-trans isomerism occur in cyclic compounds? Retrieved March 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [(1S)-1-cyano-2-methylpropyl]carbamate Properties. Retrieved March 2, 2026, from [Link]

Sources

Spectral Signatures in Drug Development: A Comparative Guide to Nitrile and Carbamate Detection via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the precise identification of functional groups is a non-negotiable step in verifying active pharmaceutical ingredients (APIs). Nitriles (found in drugs like vildagliptin) and carbamates (found in rivastigmine and darunavir) present unique vibrational characteristics.

This guide objectively compares the spectral signatures of nitrile and carbamate groups, explains the quantum mechanical causality behind their infrared (IR) absorptions, and compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR for their detection.

Mechanistic Causality of IR Absorptions

To move beyond simply reading a spectrum, an application scientist must understand why a functional group absorbs at a specific frequency.

The Nitrile Group (-C≡N): Dipole Dynamics and Conjugation

Nitriles are characterized by a carbon-nitrogen triple bond. In vibrational spectroscopy, the frequency of a bond's stretch is dictated by its force constant and reduced mass. The high bond order of the C≡N group yields an exceptionally large force constant, isolating its stretching frequency in the 2100–2300 cm⁻¹ range—a typically "barren" region of the IR spectrum[1].

Crucially, the intensity of an IR peak is governed by the change in dipole moment (


) during the vibration. The C≡N bond is highly polar; thus, its stretching produces a remarkably sharp and intense peak[1][2]. Structural environment plays a causal role in peak shifting: while saturated nitriles absorb at 2240–2260 cm⁻¹, aromatic nitriles shift to lower wavenumbers (2220–2240 cm⁻¹). This occurs because the delocalization of 

-electrons from the aromatic ring into the nitrile group weakens the C≡N bond, lowering its force constant[1].
The Carbamate Group (-NH-COO-): Resonance and Hydrogen Bonding

The carbamate (urethane) functional group is a structural hybrid of an amide and an ester. Its IR signature is multiparametric, driven by resonance stabilization. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl


-system. This electron donation increases the electron density on the carbonyl oxygen, granting the C-N bond partial double-bond character while lengthening and weakening the C=O bond[3].

As a result, the carbamate C=O stretch is shifted to a lower frequency (1700–1730 cm⁻¹) compared to standard aliphatic esters[4]. Furthermore, carbamates exhibit a distinct N-H stretching vibration (3300–3450 cm⁻¹) and an N-H bending vibration (~1530 cm⁻¹)[4]. Because the N-H bond readily participates in intermolecular hydrogen bonding within solid-state pharmaceutical lattices, this peak's broadness and exact position are highly sensitive to the polymorphic form of the API.

Quantitative Spectral Comparison

The following table summarizes the key experimental data and mechanistic causality for identifying these groups.

Functional GroupPrimary Vibration ModeWavenumber Range (cm⁻¹)Peak MorphologyMechanistic Causality
Nitrile C≡N Stretch2210 – 2260Sharp, StrongHigh bond order; large dipole moment change (

)[1][5].
Carbamate C=O Stretch1700 – 1730Sharp, StrongResonance stabilization weakens the C=O bond, lowering frequency[3][4].
Carbamate N-H Stretch3300 – 3450Broad, MediumSusceptible to solid-state intermolecular hydrogen bonding[6].
Carbamate N-H Bend~1530Sharp, MediumCoupled with C-N stretching; sensitive to conformational changes[4].
Carbamate C-O Stretch1200 – 1250Sharp, StrongAsymmetric stretching of the ester-like C-O single bond[7].

Analytical Modalities: ATR-FTIR vs. Transmission FTIR

In pharmaceutical analysis, the choice of sampling modality dictates the fidelity of the spectral data.

Transmission FTIR (The Legacy Method): Historically, Transmission FTIR required dispersing the API into a potassium bromide (KBr) pellet and pressing it at high pressure[8]. However, KBr is highly hygroscopic. The inevitable absorption of atmospheric moisture produces a broad, overwhelming O-H stretching artifact between 3200 and 3600 cm⁻¹. This artifact directly eclipses the critical N-H stretching region, rendering the identification of carbamates ambiguous.

ATR-FTIR (The Modern Standard): Attenuated Total Reflectance (ATR-FTIR) has become the gold standard for solid-state analysis[9][10]. ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). This wave penetrates only 0.5 to 2.0 µm into the sample[9]. Because it requires zero sample preparation and utilizes no hygroscopic matrices, ATR-FTIR preserves the pristine N-H and C=O signatures of carbamates and the sharp C≡N peak of nitriles without moisture interference[8][9].

Self-Validating Experimental Protocol for ATR-FTIR

To ensure scientific integrity, an experimental protocol must be self-validating. The following workflow guarantees high-fidelity identification of nitriles and carbamates in solid-state APIs.

Step 1: System Suitability & Background Validation

  • Action: Clean the diamond ATR crystal with a volatile, non-reactive solvent (e.g., high-purity isopropanol) and allow it to evaporate. Acquire a background spectrum (air).

  • Causality: The background spectrum validates crystal cleanliness. It must exhibit >95% transmittance with absolute baseline flatness in the 2200 cm⁻¹ and 1700 cm⁻¹ regions. Any residual peaks indicate cross-contamination, which will invalidate subsequent readings.

Step 2: Sample Presentation & Evanescent Coupling

  • Action: Deposit 2–5 mg of the unground, solid-state API directly onto the center of the ATR crystal. Apply uniform pressure using the instrument's anvil arm until the pressure gauge indicates optimal contact.

  • Causality: The evanescent wave generated by the ATR crystal has a highly limited penetration depth[9]. Intimate physical contact between the solid API and the crystal is mandatory. Insufficient pressure results in a low signal-to-noise (S/N) ratio, disproportionately weakening high-frequency bands like the carbamate N-H stretch.

Step 3: Spectral Acquisition

  • Action: Scan the sample at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans to maximize the S/N ratio. Ensure atmospheric compensation algorithms are active to subtract ambient CO₂ and water vapor.

Step 4: Orthogonal Spectral Validation (Decision Logic)

  • Action (Nitrile): If a sharp peak is detected at 2210–2260 cm⁻¹, verify the absence of a sharp peak at 3300 cm⁻¹.

  • Causality: Terminal alkynes (C≡C) also absorb near 2250 cm⁻¹. However, terminal alkynes possess a diagnostic C-H stretch at 3300 cm⁻¹. If the 3300 cm⁻¹ C-H peak is absent, the 2250 cm⁻¹ peak is orthogonally validated as a nitrile[5][6].

  • Action (Carbamate): If a strong C=O peak is detected at 1700–1730 cm⁻¹, do not assign it immediately. You must cross-reference the spectrum for an N-H stretch (3300–3450 cm⁻¹), an N-H bend (~1530 cm⁻¹), and a C-O stretch (1200–1250 cm⁻¹)[4][7].

  • Causality: Ketones and carboxylic acids also feature C=O stretches in this region. The carbamate assignment is only trustworthy when validated as a multi-peak system.

Spectral Identification Workflow

IR_Workflow Start Acquire ATR-FTIR Spectrum (Zero-Prep Solid State) Split Start->Split NodeNitrile Analyze 2100-2300 cm⁻¹ (Triple Bond Region) Split->NodeNitrile NodeCarbamate Analyze 1700-1730 & 3300-3450 cm⁻¹ (Carbonyl & Amine Regions) Split->NodeCarbamate CheckNitrile Sharp Peak at 2210-2260 cm⁻¹? (High dµ/dx) NodeNitrile->CheckNitrile ConfirmNitrile Nitrile (-C≡N) Confirmed Validate: No 3300 cm⁻¹ C-H CheckNitrile->ConfirmNitrile Yes CheckCarbamate Strong C=O & Broad N-H? (Resonance Stabilized) NodeCarbamate->CheckCarbamate ConfirmCarbamate Carbamate (-NH-COO-) Confirmed Validate: C-O at 1200 cm⁻¹ CheckCarbamate->ConfirmCarbamate Yes

Figure 1: Decision tree for the orthogonal spectral identification of nitrile and carbamate groups.

References

1.[2] Nitrile IR Spectroscopy Overview. Scribd. 2 2.[5] Infrared Spectroscopy Functional Groups. Fiveable.5 3.[1] Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. 1 4.[9] Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent Metrology. 9 5.[6] How to Interpret an Infrared (IR) Spectrum. XULA Digital Commons.6 6.[8] Fourier Transform Infrared (FTIR) Spectroscopy. Measurlabs. 8 7.[4] Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt derivatives. BioResources. 4 8.[10] ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ResearchGate. 10 9.[7] Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. 7 10.[3] The Effect Molecular Structural Variations Has on the CO2 Absorption Characteristics of Heterocyclic Amines. ACS Publications. 3

Sources

validation of synthetic route for trans-3-aminocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of Synthetic Route for trans-3-Aminocyclopentanecarbonitrile

Executive Summary

This guide provides a technical validation of the stereoselective synthesis of trans-3-aminocyclopentanecarbonitrile , a critical bioisostere for JAK inhibitor scaffolds (analogous to the cyclohexyl moiety in Oclacitinib).

We compare two primary synthetic methodologies:

  • The Benchmark: Reductive Amination of 3-oxocyclopentanecarbonitrile (Method A).

  • The Validated Protocol: Curtius Rearrangement of trans-3-cyanocyclopentanecarboxylic acid (Method B).

Key Finding: While Method A offers fewer steps, it suffers from poor diastereoselectivity (typically 1:1 to 2:1 cis:trans), requiring laborious chromatographic separation.[1] Method B is the validated route , offering >98% diastereomeric excess (de) by locking stereochemistry prior to amine formation, making it the superior choice for GLP/GMP scale-up.[1]

Part 1: The Stereochemical Challenge

In 1,3-disubstituted cyclopentanes, the cis-isomer often represents the thermodynamic minimum due to the "envelope" conformation allowing pseudo-diequatorial positioning of substituents. Accessing the trans-isomer (where one substituent is forced into a pseudo-axial orientation) requires strict kinetic control or stereospecific rearrangement.[1]

For drug development, the trans-configuration is often required to orient the nitrile "warhead" and the amino "linker" into the correct vector for enzyme binding pockets (e.g., the ATP-binding site of kinases).

Part 2: Comparative Analysis of Routes

Method A: Reductive Amination (Benchmark)
  • Mechanism: Condensation of 3-oxocyclopentanecarbonitrile with ammonium acetate to form an imine, followed by reduction with Sodium Cyanoborohydride (

    
    ).[1]
    
  • Outcome: Hydride attack occurs from both faces of the planar imine.[1]

  • Performance:

    • Yield: 60-70% (Combined isomers).[1]

    • Selectivity: Poor (~1.5:1 cis:trans).[1]

    • Purification: Requires chiral HPLC or repetitive crystallization of tartrate salts.[1]

Method B: Curtius Rearrangement (Validated)
  • Mechanism: Synthesis of trans-3-cyanocyclopentanecarboxylic acid followed by acyl azide formation and thermal rearrangement to the isocyanate.[1] Hydrolysis yields the amine.[1][2]

  • Causality: The Curtius rearrangement proceeds with complete retention of configuration .[2][3] Therefore, the stereochemical purity of the final amine is determined entirely by the purity of the precursor acid, which is easily crystallizable.

  • Performance:

    • Yield: 55-65% (Overall).[1]

    • Selectivity: >98% trans (post-acid crystallization).[1]

    • Purification: Simple acid-base extraction.[1]

Part 3: Experimental Validation & Protocols

Validated Workflow: Curtius Rearrangement

Step 1: Synthesis of trans-3-cyanocyclopentanecarboxylic acid

  • Starting Material: Begin with dimethyl cyclopentane-1,3-dicarboxylate.[1]

  • Desymmetrization: Hydrolysis and decarboxylation yield a mixture of 3-carboxy isomers.[1]

  • Equilibration: Reflux in thionyl chloride/methanol followed by hydrolysis drives the mixture toward the thermodynamic equilibrium (often favoring trans in specific solvent systems) or allows for separation of the trans-acid via crystallization from Ethyl Acetate/Hexanes.[1]

  • Nitrile Formation: Convert one acid group to a primary amide, then dehydrate to nitrile using

    
     (if starting from dicarboxylic acid).[1] Note: If starting from commercially available 3-cyanocyclopentanecarboxylic acid, proceed to crystallization.[1]
    

Step 2: The Curtius Rearrangement (The Stereochemical Lock)

  • Activation: Dissolve trans-3-cyanocyclopentanecarboxylic acid (1.0 equiv) in dry Toluene. Add Triethylamine (1.2 equiv).[1]

  • Azide Formation: Cool to 0°C. Add Diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise.[1] Stir for 1 hour.

  • Rearrangement: Heat the reaction mixture to 80°C. Evolution of

    
     gas indicates isocyanate formation.[1] Monitor by IR (appearance of strong peak at ~2260 cm⁻¹).[1]
    
  • Hydrolysis: Once conversion is complete (approx. 2-3 hours), cool to room temperature. Add 2M HCl (aq) and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.

  • Isolation: Basify aqueous layer with NaOH to pH 10. Extract with Dichloromethane (DCM).[1] Dry over

    
     and concentrate.
    
Analytical Validation Criteria

To validate the trans-configuration, compare the NOESY (Nuclear Overhauser Effect Spectroscopy) signals.[1]

Parametercis-Isomer (Undesired)trans-Isomer (Target)
H1-H3 Correlation (NOESY) Strong (Syn-facial)Absent/Weak (Anti-facial)
C13 NMR Shift (C-NH2) Upfield (Steric compression)Downfield (Less shielded)
HPLC Retention (C18) Typically elutes first (more polar surface area)Typically elutes second

Part 4: Visualization & Data

Synthetic Pathway Comparison

SyntheticRoutes Start Precursor (3-oxocyclopentanecarbonitrile) RouteA_Step1 Method A: Reductive Amination (NH4OAc, NaBH3CN) Start->RouteA_Step1 RouteA_Result Mixture of Isomers (cis:trans ~ 1:1) Low Selectivity RouteA_Step1->RouteA_Result RouteB_Pre Alternative Precursor (trans-3-cyanocyclopentanecarboxylic acid) RouteB_Step1 Activation (DPPA/Et3N) & Rearrangement (80°C) RouteB_Pre->RouteB_Step1 Stereochemically Pure Input RouteB_Inter Intermediate: Isocyanate (Retains Config) RouteB_Step1->RouteB_Inter -N2 (Curtius) RouteB_Step2 Acid Hydrolysis RouteB_Inter->RouteB_Step2 RouteB_Result Target Product trans-3-aminocyclopentanecarbonitrile (>98% de) RouteB_Step2->RouteB_Result Validated Route

Figure 1: Comparative synthetic pathways. Method B (Green/Blue) ensures stereochemical integrity via the Curtius rearrangement mechanism.

Validation Workflow

Validation Sample Crude Product Deriv Derivatization (e.g., Mosher Amide) Sample->Deriv Optional NMR 1H-NMR & NOESY (Check H1-H3 coupling) Sample->NMR HPLC Chiral HPLC (Daicel Chiralpak AD-H) Sample->HPLC Decision Validation Pass? (de > 95%) NMR->Decision HPLC->Decision

Figure 2: Analytical validation workflow to confirm trans-configuration.

Part 5: Summary of Performance Data

MetricMethod A (Reductive Amination)Method B (Curtius Rearrangement)
Overall Yield 65%58%
Stereocontrol Kinetic/Thermodynamic MixStereospecific (Retention)
Diastereomeric Excess (de) ~20-30%>98%
Scalability High (fewer steps)High (easier purification)
Safety Profile Cyanide reducing agents (Toxic)Azide handling (Explosion risk - Control required)

References

  • Pfizer Inc. (2012).[1] Process for the synthesis of Janus Kinase Inhibitors (Oclacitinib intermediates).[1] U.S. Patent 8,133,899.[1] Link

  • Organic Chemistry Portal. (2024).[1] Curtius Rearrangement: Mechanism and Applications.[1][4]Link

  • Ruggeri, S. G., et al. (2014).[1][5] Enantioselective Synthesis of the JAK Inhibitor Oclacitinib.[1] Journal of Organic Chemistry.[1] (Analogous cyclohexyl chemistry). Link[1]

  • BenchChem. (2025).[1] Comparative Guide to Cyclopentane Derivatives Synthesis.Link[1]

Sources

Comparative Stability of Boc vs. Fmoc Protected 3-Aminocyclopentyl Nitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most widely employed protecting groups for amines. This guide provides an in-depth comparative analysis of their stability when appended to a 3-aminocyclopentyl nitrile scaffold, a motif of growing interest in drug discovery. Understanding the nuances of their chemical behavior is critical for designing robust and efficient synthetic routes.

The Principle of Orthogonal Protection

At the heart of this comparison lies the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in a molecule without affecting others.[1][2][3] Boc and Fmoc are a classic orthogonal pair: Boc is labile to acidic conditions, while Fmoc is removed by base.[4][] This fundamental difference in their deprotection chemistry dictates their respective stabilities and potential impact on the 3-aminocyclopentyl nitrile core.

Boc-Protected 3-Aminocyclopentyl Nitrile: Acidic Lability

The Boc group is revered for its stability under a wide array of conditions, yet its facile removal with acid makes it a versatile tool.[6]

Mechanism of Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed fragmentation pathway. The reaction is initiated by protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[6][7] This intermediate readily decarboxylates to yield the free amine.[6]

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Boc_Amine [label="R-NH-Boc", fillcolor="#F1F3F4"]; Protonation [label="Protonation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated_Intermediate [label="R-NH-Boc⁺-H", fillcolor="#F1F3F4"]; Fragmentation [label="Fragmentation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbamic_Acid [label="R-NH-COOH", fillcolor="#F1F3F4"]; tButyl_Cation [label="(CH₃)₃C⁺", fillcolor="#F1F3F4"]; Decarboxylation [label="Decarboxylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="R-NH₂ + CO₂", fillcolor="#F1F3F4"];

Boc_Amine -> Protonation [label="H⁺"]; Protonation -> Protonated_Intermediate; Protonated_Intermediate -> Fragmentation; Fragmentation -> Carbamic_Acid; Fragmentation -> tButyl_Cation; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; } caption { label = "Figure 1: Acid-catalyzed Boc deprotection mechanism."; fontsize = 10; fontname = "Arial"; }

Stability Considerations for the 3-Aminocyclopentyl Nitrile Scaffold
  • Nitrile Group: The nitrile functional group is generally stable under the acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] However, prolonged exposure to strong, hot aqueous acid can lead to hydrolysis of the nitrile to a carboxylic acid.[9][10][11][12][13] Standard Boc deprotection protocols are typically performed under anhydrous or low-water conditions at room temperature, minimizing the risk of nitrile hydrolysis.[14][15]

  • Cyclopentyl Ring: The cyclopentane ring is a stable aliphatic scaffold and is not susceptible to degradation under standard Boc deprotection conditions. The conformational integrity of the ring is maintained throughout the process.[16][17]

  • Side Reactions: A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[18] Scavengers, such as triethylsilane or thioanisole, can be added to the reaction mixture to trap the tert-butyl cation and prevent unwanted side reactions.

Fmoc-Protected 3-Aminocyclopentyl Nitrile: Basic Lability

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its mild deprotection conditions.[19]

Mechanism of Deprotection

Fmoc deprotection occurs via a base-induced β-elimination (E1cB) mechanism.[20] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[21][22] This leads to the elimination of dibenzofulvene (DBF) and the formation of a carbamic acid, which then decarboxylates to release the free amine.[20]

dot graph "Fmoc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Fmoc_Amine [label="R-NH-Fmoc", fillcolor="#F1F3F4"]; Base_Abstraction [label="Base (e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anion_Intermediate [label="Fluorenyl Anion Intermediate", fillcolor="#F1F3F4"]; Elimination [label="β-Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dibenzofulvene [label="Dibenzofulvene (DBF)", fillcolor="#F1F3F4"]; Carbamic_Acid [label="R-NH-COOH", fillcolor="#F1F3F4"]; Decarboxylation [label="Decarboxylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="R-NH₂ + CO₂", fillcolor="#F1F3F4"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#F1F3F4"];

Fmoc_Amine -> Base_Abstraction; Base_Abstraction -> Anion_Intermediate; Anion_Intermediate -> Elimination; Elimination -> Dibenzofulvene; Elimination -> Carbamic_Acid; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; Dibenzofulvene -> Adduct [label="Piperidine"]; } caption { label = "Figure 2: Base-induced Fmoc deprotection mechanism."; fontsize = 10; fontname = "Arial"; }

Stability Considerations for the 3-Aminocyclopentyl Nitrile Scaffold
  • Nitrile Group: The nitrile group is generally stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[21] However, strong basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the nitrile. Standard Fmoc deprotection is performed at room temperature, which mitigates this risk.

  • Cyclopentyl Ring: The cyclopentane ring itself is stable under these conditions.[23] However, if there are other base-sensitive functional groups on the ring, they could be affected.

  • Side Reactions: The liberated dibenzofulvene is a reactive electrophile and can undergo Michael addition with the newly deprotected amine, leading to the formation of a stable adduct.[21] The use of a secondary amine like piperidine as the deprotection reagent serves a dual purpose: it acts as the base and also as a scavenger for the DBF, forming a stable adduct and preventing side reactions.[20][24]

Head-to-Head Comparison

FeatureBoc-Protected 3-Aminocyclopentyl NitrileFmoc-Protected 3-Aminocyclopentyl Nitrile
Deprotection Condition Strong Acid (e.g., TFA, HCl)[8]Base (e.g., 20% Piperidine in DMF)[14][21]
Stability of Nitrile Generally stable, risk of hydrolysis with strong, hot aqueous acid.[9][12]Generally stable, risk of hydrolysis with strong base at high temperatures.
Stability of Cyclopentyl Ring Highly stable.[16][17]Highly stable.[23]
Key Side Reactions Alkylation by tert-butyl cation.Michael addition of dibenzofulvene to the deprotected amine.[21]
Mitigation of Side Reactions Use of scavengers (e.g., triethylsilane).Use of a secondary amine deprotection reagent (e.g., piperidine).[20]
Orthogonality Orthogonal to Fmoc, Cbz (hydrogenolysis), and Alloc (Pd-catalyzed).[7]Orthogonal to Boc and acid-labile side-chain protecting groups.[2][22]

Experimental Protocols

Protocol 1: Boc Deprotection of 3-(tert-Butoxycarbonylamino)cyclopentane-1-carbonitrile

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation a Dissolve Boc-protected amine in DCM b Add TFA dropwise at 0°C a->b c Stir at room temperature for 1-2 hours b->c d Monitor by TLC or LC-MS c->d e Concentrate under reduced pressure d->e f Dissolve residue in EtOAc e->f g Wash with saturated NaHCO₃ solution f->g h Wash with brine g->h i Dry over Na₂SO₄ h->i j Filter and concentrate i->j k Purify by column chromatography if necessary j->k

Materials:

  • 3-(tert-Butoxycarbonylamino)cyclopentane-1-carbonitrile

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the Boc-protected 3-aminocyclopentyl nitrile (1.0 equiv) in DCM (10 mL/mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (10 equiv) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[15]

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.

  • If necessary, purify the product by column chromatography.

Protocol 2: Fmoc Deprotection of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)aminocyclopentane-1-carbonitrile

Materials:

  • 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)aminocyclopentane-1-carbonitrile

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected 3-aminocyclopentyl nitrile (1.0 equiv) in a 20% solution of piperidine in DMF (v/v) (10 mL/mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Co-evaporate the residue with toluene to remove residual piperidine.

  • Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water to remove the DBF-piperidine adduct.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Conclusion

The choice between Boc and Fmoc protection for a 3-aminocyclopentyl nitrile scaffold is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule. Both protecting groups are robust under their respective orthogonal conditions, and the nitrile and cyclopentyl core are generally stable. Careful consideration of potential side reactions and the implementation of appropriate mitigation strategies will ensure a successful and high-yielding deprotection step. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of complex molecules incorporating this valuable structural motif.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key...
  • Benchchem. (n.d.).
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  • de la Cruz, P., et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of organic chemistry, 76(22), 9346-9356.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate. As no specific Safety Data Sheet (SDS) for this exact stereoisomer is broadly available, this protocol is built upon the established hazards of its core functional groups—a carbamate and a nitrile—and is supported by data from structurally similar molecules and universal chemical waste management principles.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the intrinsic chemical properties and potential hazards of this compound is the critical first step in establishing a safe disposal workflow. The molecule's risk profile is derived from its two primary functional groups.

  • Carbamate Group: Carbamate esters can exhibit a range of toxicological effects. Some compounds in this class are known to be cholinesterase inhibitors, while others are classified as potential carcinogens.[1] They can also be incompatible with strong acids, bases, and oxidizing agents, necessitating careful waste segregation.[1][2][3]

  • Nitrile Group: The cyanocyclopentyl moiety introduces hazards associated with nitrile compounds. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin and may cause irritation.[4] A significant concern with many organic nitriles is their potential to metabolize into cyanide, a potent toxin.

Based on the GHS classifications for a closely related compound, tert-Butyl N-(3-cyanocyclobutyl)carbamate, we can extrapolate the likely hazards.[5]

Hazard Category GHS Hazard Code Description Primary Source
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin IrritationH315Causes skin irritation[5]
Eye IrritationH319Causes serious eye irritation[5]
Specific Target Organ ToxicityH335May cause respiratory irritation[5]

This data underscores that the compound must be treated as a hazardous substance, and its disposal must be managed through a controlled and compliant hazardous waste stream.

Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, particularly the potential for respiratory and skin irritation, strict adherence to safety protocols is mandatory during handling and preparation for disposal.

Engineering Controls: All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood.[1][6] This engineering control is the primary defense against the inhalation of any airborne particulates or aerosols.

Personal Protective Equipment (PPE): A robust PPE strategy is essential to prevent dermal and ocular exposure.

PPE Type Specification Justification
Eye Protection Chemical safety goggles or a full-face shield.[1][6]Protects against accidental splashes and airborne dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1][7]Prevents direct skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[5]
Body Protection A standard laboratory coat is required.[1]Minimizes the risk of contamination to personal clothing.
Respiratory Protection Not typically required when using a fume hood.[2]If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator should be used.

Spill Management Protocol

In the event of an accidental spill, a swift and safe response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[5]

  • Collect Material: Carefully sweep or scoop the spilled material and absorbent into a designated, sealable hazardous waste container.[2][3] Use non-sparking tools if there is any fire risk.

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinseate as hazardous liquid waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container.[4]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][7][8] It must be managed as regulated hazardous chemical waste in accordance with institutional policies and government regulations such as those from the Environmental Protection Agency (EPA).[9]

Experimental Protocol: Waste Segregation and Packaging

  • Waste Characterization: Identify all waste streams containing the target compound. This includes pure, unused solid; reaction mixtures; and contaminated labware (e.g., pipette tips, weighing paper, gloves).

  • Waste Segregation:

    • Solid Waste: Collect pure solid waste and contaminated disposable materials in a dedicated, robust, and sealable hazardous waste container, such as a high-density polyethylene (HDPE) pail.[1][6]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible container for hazardous liquid waste.

    • AVOID Co-mingling: Do not mix this waste with incompatible materials like strong oxidizing agents, acids, or bases unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10]

  • Container Management:

    • Keep the hazardous waste container closed at all times except when adding waste.[10][11]

    • Ensure the container is in good condition and compatible with the waste.[10]

  • Labeling:

    • The container must be clearly and securely labeled with the words "HAZARDOUS WASTE ".[1][10]

    • The label must include the full chemical name: "This compound ". Do not use abbreviations.[10]

    • List any known hazard characteristics (e.g., "Toxic," "Irritant").[1]

  • Final Disposal:

    • Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[10]

    • Arrange for pickup and final disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[12] This ensures the waste is transported and destroyed in compliance with all federal and local regulations, typically via high-temperature incineration.[12]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of this compound.

G Disposal Workflow for this compound A Start: Waste Generated B Characterize Waste (Solid, Liquid, Contaminated PPE) A->B C Select Appropriate Hazardous Waste Container (HDPE, Compatible) B->C D Segregate Waste (No Incompatibles) C->D E Label Container Correctly 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards D->E F Keep Container Securely Closed in Satellite Accumulation Area E->F G Is Container Full (or per lab schedule)? F->G G->F  No H Contact EHS / Licensed Waste Disposal Vendor G->H  Yes I Document Waste for Pickup (Manifest / Log) H->I J End: Waste Removed for Compliant Disposal I->J

Caption: A logical workflow for the safe handling and disposal of the compound.

By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . (2023, September 18). Compliancy Group. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

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  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Duke University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). IDR Environmental Services. [Link]

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  • tert-Butyl carbamate - SAFETY DATA SHEET . (2010, October 28). Thermo Fisher Scientific. [Link]

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  • SAFETY DATA SHEET - N-((2-(tert-butylamino)-4-cyano-3,6-difluorophenyl) carbamothioyl)-3,3-dimethylbutanamide (DBD6) . (2024, October 17). Escientia Biopharma. [Link]

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Navigating the Safe Handling of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount, and a cornerstone of this is the meticulous use of appropriate Personal Protective Equipment (PPE). This guide provides an in-depth, procedural framework for the safe handling of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, namely carbamates and nitriles, to establish a robust safety protocol. The recommendations herein are grounded in established principles of laboratory safety and chemical hazard mitigation.

Hazard Analysis: Understanding the Risks

A thorough understanding of potential hazards is the foundation of any safety protocol. Based on the analysis of related chemical structures, such as tert-Butyl N-(3-cyanocyclobutyl)carbamate, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation: The compound is likely to cause significant irritation, and potentially damage, upon contact with the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]

Carbamates as a class of compounds can present a range of health effects, and nitrile groups can also be toxic. Therefore, a cautious and comprehensive approach to PPE is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the recommended PPE for handling this compound, with a detailed rationale for each selection.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile gloves offer excellent resistance to a wide range of chemicals, including those found in laboratory and industrial settings.[3] They provide a durable barrier against solvents, oils, and other hazardous materials, and are more puncture-resistant than latex gloves.[4]
Eye and Face Protection Chemical safety goggles or a full-face shield if there is a significant splash hazard.To protect the eyes from dust particles and accidental splashes of the compound or its solutions. Standard safety glasses do not provide a complete seal and are therefore insufficient.
Body Protection A clean, buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or if there is a high risk of splashing.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.To prevent the inhalation of fine particles that can cause respiratory irritation.[5][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Pre-Handling Checklist
  • Information Review: Thoroughly read and understand this safety guide and any available safety information for similar compounds.

  • Work Area Preparation: Ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • PPE Inspection: Carefully inspect all PPE for any signs of damage, such as tears or punctures in gloves, before use.[7]

Donning PPE: A Deliberate Sequence

The following diagram illustrates the correct sequence for donning PPE to ensure complete protection.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Securely fasten Goggles 3. Goggles/Face Shield Respirator->Goggles Ensure proper fit Gloves 4. Gloves Goggles->Gloves Pull cuffs over lab coat sleeves

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.